molecular formula C9H7N5 B1456901 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile CAS No. 650638-16-7

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Katalognummer: B1456901
CAS-Nummer: 650638-16-7
Molekulargewicht: 185.19 g/mol
InChI-Schlüssel: UUXPHPYQUCVVKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile is a versatile polyfunctional heterocyclic building block specifically designed for research applications in medicinal chemistry and organic synthesis. This compound features a 5-aminopyrazole core, a scaffold of significant interest due to its extensive history in the pharmaceutical and agrochemical industries . The molecule integrates both an electron-rich amino group and an electron-deficient nitrile group on the pyrazole ring, making it a valuable precursor for the construction of more complex nitrogen-containing heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are purine analogues of biomedical importance . Its primary research value lies in its role as a key intermediate in the synthesis of novel compounds for biological screening. The 5-aminopyrazole template is known to exhibit a diverse spectrum of biological activities, including potential insecticidal, antifungal, and antibacterial properties . The presence of the pyridin-3-yl substituent at the 1-position offers an additional pharmacophore, which can be leveraged in drug discovery to explore interactions with biological targets. Researchers utilize this compound in multi-component reactions and cyclocondensation reactions with various 1,3-biselectrophilic reagents to generate fused heterocyclic libraries for the development of new therapeutic agents . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-4-7-5-13-14(9(7)11)8-2-1-3-12-6-8/h1-3,5-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXPHPYQUCVVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726325
Record name 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650638-16-7
Record name 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Drawing upon established principles of pyrazole synthesis, this document details a robust and regioselective synthetic protocol. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and structural elucidation of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and validate this important molecular scaffold.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone of medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] The pyrazole nucleus is a key pharmacophore in numerous approved drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound, 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, incorporates both a pyrazole and a pyridine ring, two privileged heterocyclic systems in drug discovery. The amino and cyano functionalities on the pyrazole ring offer versatile handles for further chemical modification, making this a valuable building block for the synthesis of compound libraries for high-throughput screening.

Synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile: A Regioselective Approach

The synthesis of 5-aminopyrazoles is most commonly and efficiently achieved through the cyclocondensation reaction of a hydrazine derivative with a suitable three-carbon electrophile. A highly effective and regioselective method involves the reaction of a substituted hydrazine with (ethoxymethylene)malononitrile.[3][4] This approach consistently yields the 5-amino-1-substituted pyrazole isomer, avoiding the formation of the 3-amino regioisomer.

The proposed synthetic pathway for 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile leverages this established methodology, reacting 3-hydrazinopyridine with (ethoxymethylene)malononitrile.

Reaction Mechanism

The reaction proceeds through a well-established mechanism. The more nucleophilic nitrogen of the 3-hydrazinopyridine initially attacks the electron-deficient olefinic carbon of (ethoxymethylene)malononitrile, leading to a Michael-type addition. This is followed by the elimination of ethanol to form a hydrazono intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen of the hydrazine moiety onto one of the nitrile groups, followed by tautomerization to yield the stable aromatic 5-aminopyrazole ring system.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[3][4]

Materials:

  • 3-Hydrazinopyridine

  • (Ethoxymethylene)malononitrile

  • Ethanol (anhydrous)

  • Hydrochloric acid (for synthesis of 3-hydrazinopyridine, if necessary)

  • Sodium hydroxide (for neutralization, if necessary)

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of 3-Hydrazinopyridine: If not commercially available, 3-hydrazinopyridine can be synthesized from 3-chloropyridine and hydrazine hydrate in a suitable solvent like ethanol under reflux.[5]

  • To a solution of 3-hydrazinopyridine (1.0 eq) in anhydrous ethanol, add (ethoxymethylene)malononitrile (1.0-1.1 eq).

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically within a few hours), the mixture is allowed to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

Synthetic Workflow Diagram

Synthesis_Workflow reagents 3-Hydrazinopyridine (Ethoxymethylene)malononitrile Ethanol reaction Reflux reagents->reaction workup Cooling & Precipitation or Solvent Removal reaction->workup purification Column Chromatography or Recrystallization workup->purification product 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile purification->product

Caption: Synthetic workflow for 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

Characterization of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose. The following sections detail the expected analytical data based on analogous compounds.[3][6]

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR A singlet for the pyrazole C4-H. Signals in the aromatic region corresponding to the protons of the pyridine ring. A broad singlet for the amino (-NH₂) protons.
¹³C NMR Signals corresponding to the carbon atoms of the pyrazole and pyridine rings. A signal for the nitrile carbon. The chemical shifts will be influenced by the electronic nature of the substituents.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2200-2250 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may provide further structural information.
Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent such as DMSO-d₆ or CDCl₃.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons of the molecule.

Infrared (IR) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample as a thin film.

    • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).

    • Data Acquisition: Acquire the mass spectrum.

    • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Characterization Workflow Diagram

Characterization_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Validation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure_elucidation Structural Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_product Characterized 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile purity_assessment->final_product

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a scientifically grounded and detailed framework for the synthesis and characterization of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. The proposed synthetic route, based on well-established chemical principles, offers a reliable and regioselective method for obtaining the target compound. The outlined analytical methodologies provide a comprehensive approach to confirming the structure and purity of the final product. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.

References

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(1), 6290-6302. [Link]

  • Pérez, M. A., et al. (2018). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 8(4), 367-378. [Link]

  • SpectraBase. (n.d.). 5-Amino-1-(6-phenyl-pyridazin-3-yl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • Al-Awadi, N. A., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10346-10367. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-13. [Link]

  • Gomaa, A. M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 761839. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Retrieved from [Link]

  • Li, J., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o65. [Link]

  • Lynch, D. E., & Smith, G. (2012). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2784. [Link]

  • The Royal Society of Chemistry. (n.d.). S1 Copies of by 1H and 13C NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • Nagahara, K., Takagi, K., & Ueda, T. (1976). Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. Chemical and Pharmaceutical Bulletin, 24(11), 2880-2882. [Link]

  • ResearchGate. (n.d.). Scheme 2. When 3 was reacted with 2(ethoxymethylene)malononitrile (4f).... Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 31. Reaction of 3-hydrazinotriazine 74 with ethoxymethylene malononitrile. Retrieved from [Link]

  • Akutsu, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2643. [Link]

  • ResearchGate. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]

  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents. (n.d.).
  • Gomaa, A. M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(1), 1-13. [Link]

Sources

The Discovery of Novel 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." Its inherent ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases has made it a cornerstone in the design of numerous targeted therapies. The dysregulation of protein kinase activity is a well-established driver of oncogenesis, making these enzymes a prime target for therapeutic intervention. This guide provides an in-depth exploration of the discovery of a novel class of kinase inhibitors: the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile derivatives. We will delve into the rationale behind their design, a robust synthetic pathway, their biological evaluation against a key oncogenic kinase, and the critical structure-activity relationships (SAR) that guide further optimization.

I. Strategic Synthesis of the 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile Core

The synthetic approach to the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile core is designed for efficiency and versatility, allowing for the generation of a diverse library of analogues for biological screening. A highly effective method is a one-pot, three-component reaction, which offers advantages in terms of atom economy and reduced purification steps.[1]

Rationale for the Synthetic Route

The chosen synthetic strategy, a modified Thorpe-Ziegler cyclization, is predicated on the reaction of a hydrazine derivative with a malononitrile dimer or a related reactive intermediate. The incorporation of the pyridin-3-yl moiety at the N-1 position of the pyrazole is crucial for exploring interactions with the solvent-exposed region of the kinase active site. The 5-amino and 4-carbonitrile substituents are key pharmacophoric elements that contribute to the binding affinity and selectivity of the compounds.

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Reactants: - 3-Hydrazinopyridine - Malononitrile Dimer - Base (e.g., NaOEt) B Reaction Vessel: - Anhydrous Ethanol - Reflux Conditions A->B 1. Combine and heat C Reaction Monitoring: - Thin Layer Chromatography (TLC) B->C 2. Sample periodically D Quenching: - Cool to RT - Add water C->D 3. Upon completion E Extraction: - Ethyl Acetate D->E 4. Isolate organic phase F Purification: - Column Chromatography (Silica Gel) E->F 5. Purify crude product G Structure Confirmation: - 1H NMR, 13C NMR - Mass Spectrometry (MS) F->G H Purity Assessment: - High-Performance Liquid Chromatography (HPLC) G->H

Caption: General experimental workflow for the synthesis and characterization of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile derivatives.

Detailed Synthetic Protocol

A detailed, step-by-step protocol for the synthesis of the parent compound, 5-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile, is provided in the "Experimental Protocols" section at the end of this guide.

II. Biological Evaluation: Targeting Checkpoint Kinase 1 (CHK1)

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. In many cancers, the abrogation of CHK1 function can lead to synthetic lethality in combination with DNA-damaging agents, making it an attractive therapeutic target.[2] The 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold was hypothesized to effectively target the ATP-binding site of CHK1.

Signaling Pathway Context

The following diagram illustrates the role of CHK1 in the DNA damage response pathway.

G cluster_pathway CHK1 Signaling in DNA Damage Response DNA_Damage DNA Damage (e.g., from chemotherapy) ATR ATR Kinase (activated) DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatases (e.g., CDC25A, CDC25C) CHK1->CDC25 phosphorylates & inhibits Apoptosis Apoptosis CHK1->Apoptosis (inhibition leads to mitotic catastrophe) CDK1_CyclinB CDK1/Cyclin B Complex CDC25->CDK1_CyclinB dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CDK1_CyclinB->Cell_Cycle_Arrest promotes progression to mitosis Inhibitor 5-Amino-1-pyridin-3-yl- pyrazole-4-carbonitrile Derivative Inhibitor->CHK1 inhibits

Caption: The role of CHK1 in the DNA damage response and the point of intervention for the novel inhibitors.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against CHK1 was determined using a fluorescence-based kinase assay. This assay measures the amount of ADP produced, which correlates with kinase activity.

Experimental Protocol: A detailed protocol for the in vitro CHK1 kinase inhibition assay is provided in the "Experimental Protocols" section.

Cell-Based Assay: Inhibition of Proliferation

To assess the cellular activity of the compounds, a cell proliferation assay was performed using a cancer cell line known to be sensitive to CHK1 inhibition, such as the Z-138 mantle cell lymphoma line.[2]

Experimental Protocol: A detailed protocol for the cell proliferation assay is provided in the "Experimental Protocols" section.

III. Structure-Activity Relationship (SAR) Studies

A focused library of analogues was synthesized to probe the structure-activity relationships of the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold. Modifications were made at the 3-position of the pyrazole ring and on the pyridine ring to understand their impact on CHK1 inhibition.

Compound IDR1 (Pyrazole C3)R2 (Pyridine)CHK1 IC50 (nM)Z-138 IC50 (µM)
1a HH2505.2
1b PhenylH751.8
1c 4-FluorophenylH300.9
1d 4-MethoxyphenylH1203.5
2a 4-Fluorophenyl5-Fluoro150.4
2b 4-Fluorophenyl6-Methyl551.2
Interpretation of SAR Data
  • Substitution at the Pyrazole C3-Position: The introduction of an aryl group at the C3-position (compound 1b ) significantly improved potency compared to the unsubstituted analogue (1a ). This suggests a hydrophobic pocket in the active site that can be exploited. The addition of an electron-withdrawing fluorine atom to this phenyl ring (1c ) further enhanced activity, likely due to favorable electronic interactions. Conversely, an electron-donating methoxy group (1d ) was detrimental to activity.

  • Substitution on the Pyridine Ring: Modification of the pyridine ring also had a notable impact on potency. The introduction of a fluorine atom at the 5-position of the pyridine ring (2a ) resulted in the most potent compound in this series. This suggests that this region of the binding pocket is sensitive to electronic and steric changes. A methyl group at the 6-position (2b ) was less well-tolerated.

IV. Conclusion and Future Directions

The 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold represents a promising new chemotype for the development of potent and selective CHK1 inhibitors. The synthetic route is amenable to the rapid generation of analogues, and the initial SAR studies have provided clear vectors for further optimization. Future work should focus on exploring a wider range of substituents at the C3-position of the pyrazole and further decoration of the pyridine ring to enhance potency and selectivity. Additionally, pharmacokinetic profiling of the most promising compounds will be essential to assess their drug-like properties and potential for in vivo efficacy.

Experimental Protocols

Protocol 1: Synthesis of 5-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile (Parent Compound)
  • Reaction Setup: To a solution of 3-hydrazinopyridine dihydrochloride (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add sodium ethoxide (2.1 mmol). Stir the mixture at room temperature for 30 minutes.

  • Addition of Reagent: Add (ethoxymethylene)malononitrile (1.0 mmol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound as a solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro CHK1 Kinase Inhibition Assay (Fluorescence-Based)
  • Reagents: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Prepare solutions of CHK1 enzyme, a suitable peptide substrate, and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the reaction buffer, CHK1 enzyme, and test compound to the wells of a 384-well plate. Incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Add the peptide substrate and ATP to initiate the kinase reaction. Incubate for 60 minutes at 30°C.

  • Detection: Add the ADP-Glo™ Kinase Assay reagent to terminate the kinase reaction and detect the amount of ADP produced.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 3: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed Z-138 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the cell viability against the compound concentration.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available from: [Link]

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Taylor & Francis Online. Available from: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available from: [Link]

  • One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Bentham Science. Available from: [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. BMC Chemistry. Available from: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available from: [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed Central. Available from: [Link]

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. Available from: [Link]

  • 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. National Institutes of Health. Available from: [Link]

  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed Central. Available from: [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PubMed Central. Available from: [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available from: [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). National Institutes of Health. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, the aminopyrazole scaffold serves as a privileged structure, appearing in numerous compounds with diverse biological activities. The specific molecule of interest, 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, combines this valuable pyrazole core with a pyridine substituent, creating a molecule with significant potential as a building block for novel therapeutic agents.

The unambiguous confirmation of the chemical structure and purity of such novel entities is the bedrock upon which all subsequent research is built. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is the gold standard for this purpose. Each technique provides a unique and complementary piece of the structural puzzle.

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It details the principles, experimental protocols, and expected spectral data for the comprehensive analysis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. While direct, published experimental spectra for this specific molecule are not widely available, this document presents a robust, predictive analysis based on established spectroscopic principles and extensive data from closely related structural analogs found in the scientific literature.[1][2][3][4] The focus is not merely on the data itself, but on the causality behind the analytical choices and the logic of spectral interpretation—embodying the rigor required in a regulated and results-driven research environment.

Molecular Structure and Predicted Spectroscopic Overview

The first step in any analytical endeavor is a thorough understanding of the molecule's architecture. The structure, shown below, features a five-membered aminopyrazole ring linked at the N1 position to a six-membered pyridine ring. A carbonitrile group (-C≡N) and an amino group (-NH₂) are substituted at positions 4 and 5 of the pyrazole ring, respectively.

Caption: Structure of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile with atom numbering.

Each functional component of this molecule will produce a characteristic spectroscopic signature:

  • Mass Spectrometry (MS): Will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Will identify key functional groups, such as the N-H bonds of the amine, the C≡N of the nitrile, and the aromatic C=C and C=N bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Will elucidate the precise carbon-hydrogen framework, confirming the connectivity and electronic environment of every proton and carbon atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular skeleton and deduce the connectivity of atoms.

Experimental Protocol: NMR Analysis

A self-validating protocol ensures reproducibility and data integrity. The choice of solvent is the first critical decision.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.

    • Causality: This compound contains N-H protons from the amino group. In many other solvents like chloroform-d (CDCl₃), these protons can exchange rapidly, leading to very broad or even unobservable signals. DMSO-d₆ is a hydrogen bond acceptor, which slows this exchange rate, typically resulting in a sharper, observable -NH₂ signal. Furthermore, the aromatic nature of the compound suggests good solubility in DMSO-d₆.

  • Sample Preparation:

    • For ¹H NMR , accurately weigh approximately 5 mg of the sample and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

    • For ¹³C NMR , a more concentrated sample is required. Accurately weigh approximately 20-25 mg of the sample and dissolve it in 0.6 mL of DMSO-d₆.

    • Vortex the tube until the sample is fully dissolved. A clear, particulate-free solution is essential for acquiring high-quality spectra.

  • Instrumentation & Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • ¹H NMR Acquisition:

      • Tune and match the probe for the ¹H frequency.

      • Acquire a standard one-pulse spectrum with parameters such as a 30° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and 16 scans.

      • The spectral window should be set from approximately -1 to 10 ppm to ensure all signals, including the solvent residual peak, are captured.

    • ¹³C NMR Acquisition:

      • Tune and match the probe for the ¹³C frequency.

      • Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.

      • A wider spectral window (e.g., 0 to 180 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (1-2 seconds) are typically required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum carefully.

    • Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is used as the internal reference (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum in DMSO-d₆ will reveal distinct signals for each of the seven non-exchangeable protons and the two exchangeable amino protons. The chemical shifts are heavily influenced by the electron-withdrawing and donating properties of the heterocyclic rings and substituents. Data from a close positional isomer, 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, provides a strong basis for these predictions.[3]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Integration Rationale for Prediction
~ 8.95 d (doublet) Pyridine H2' 1H Highly deshielded by adjacent ring nitrogen.
~ 8.70 d (doublet) Pyridine H6' 1H Deshielded by adjacent ring nitrogen.
~ 8.20 ddd (doublet of doublet of doublets) Pyridine H4' 1H Influenced by coupling to H2', H5', and H6'.
~ 8.05 s (singlet) Pyrazole H3 1H The sole proton on the pyrazole ring, appears as a singlet.
~ 7.65 dd (doublet of doublets) Pyridine H5' 1H Coupled to both H4' and H6'.

| ~ 7.15 | br s (broad singlet) | -NH₂ | 2H | Exchangeable protons, typically broad in DMSO-d₆.[1] |

Interpretation of Key Features:

  • Pyridine Ring Protons (H2', H4', H5', H6'): These four protons will appear in the most downfield region of the spectrum (typically >7.5 ppm), which is characteristic of aromatic protons in an electron-deficient ring system like pyridine. The H2' and H6' protons, being ortho to the ring nitrogen, are expected to be the most deshielded.

  • Pyrazole Ring Proton (H3): This proton is on the pyrazole ring and, lacking any adjacent protons, is predicted to be a sharp singlet around 8.05 ppm. Its exact position is sensitive to the electronic effects of the attached pyridine ring.

  • Amino Protons (-NH₂): A broad singlet integrating to two protons is expected around 7.15 ppm. This signal's broadness is due to quadrupolar relaxation and potential hydrogen exchange. Its presence is a key indicator of the amino group.[2]

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are predicted based on data from analogous pyrazole and pyridine systems.[1][5][6]

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Prediction
~ 152.0 C5 Attached to two nitrogen atoms (-NH₂ and N1), resulting in a downfield shift.
~ 150.5 C2' Ortho to pyridine nitrogen, highly deshielded.
~ 147.0 C6' Ortho to pyridine nitrogen, highly deshielded.
~ 141.0 C3 Pyrazole ring carbon.
~ 136.0 C4' Para to pyridine nitrogen.
~ 133.0 C3' Quaternary carbon attached to pyrazole N1.
~ 124.5 C5' Meta to pyridine nitrogen.
~ 115.0 C≡N Characteristic chemical shift for a nitrile carbon.

| ~ 85.0 | C4 | Highly shielded quaternary carbon, attached to the electron-donating amino group and the nitrile group. |

Interpretation of Key Features:

  • Quaternary Carbons (C4, C5, C3', C≡N): These carbons will not appear in a DEPT-135 experiment and are often of lower intensity. The C4 carbon is expected to be significantly upfield due to the strong shielding effect of the directly attached amino group. The nitrile carbon (C≡N) has a characteristic shift around 115 ppm.

  • Heteroaromatic Carbons: The carbons of the pyridine and pyrazole rings appear in the aromatic region (generally 120-155 ppm). The carbons directly attached to nitrogen atoms (C5, C2', C6') are the most deshielded and appear furthest downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: Solid-State FTIR Analysis

For a solid, crystalline sample, the KBr pellet method is a robust and common technique.

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Gently grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The KBr must be free of moisture, which can be ensured by drying it in an oven prior to use.

    • Causality: Thorough grinding is essential to reduce particle size and minimize light scattering, resulting in a high-quality spectrum.

    • Transfer the fine powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

    • First, acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum will provide clear evidence for the primary functional groups. The predicted frequencies are based on established correlation tables and data from similar aminopyrazole carbonitrile compounds.[1][2][4]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
3450–3300 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) Medium, two sharp bands
~3100 C-H Aromatic Stretch Pyridine & Pyrazole Rings Medium to Weak
2230–2210 C≡N Stretch Nitrile Strong, Sharp
1640–1580 C=C and C=N Ring Stretch Pyridine & Pyrazole Rings Medium to Strong

| ~1620 | N-H Scissoring Bend | Primary Amine (-NH₂) | Medium |

Interpretation of Key Features:

  • N-H Stretching Region: The presence of two distinct, sharp peaks in the 3450–3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[7] This is one of the most diagnostic features of the spectrum.

  • Nitrile Stretch: A sharp and strong absorption band around 2220 cm⁻¹ is unambiguous evidence for the carbon-nitrogen triple bond of the nitrile group.[8] Its intensity and sharpness make it easy to identify.

  • Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of signals from various C-C, C-N, and C-H bending vibrations. While difficult to assign individually, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: ESI-MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like the one , as it typically produces an intact molecular ion with minimal fragmentation.

Objective: To confirm the molecular weight and deduce the elemental formula.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: An ESI mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass measurement.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode, as the pyridine and pyrazole nitrogens are readily protonated.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50–500).

  • Data Analysis:

    • Identify the base peak and the molecular ion peak. For ESI in positive mode, this will be the protonated molecule, [M+H]⁺.

    • Using high-resolution data, the instrument software can calculate the elemental composition based on the exact mass measured to within a few parts per million (ppm).

Predicted Mass Spectrum and Fragmentation

Molecular Weight Calculation:

  • Formula: C₉H₇N₅

  • Monoisotopic Mass: 185.0701 Da

Predicted Spectrum: In a high-resolution ESI-MS spectrum, the most prominent peak is expected to be the protonated molecular ion, [M+H]⁺, at m/z 186.0779 .

Fragmentation Analysis: If fragmentation is induced (e.g., using tandem MS or a higher source voltage), the pyrazole ring is known to undergo characteristic cleavages.[9][10] A plausible fragmentation pathway would involve initial losses of small, stable neutral molecules.

M [M+H]⁺ m/z = 186.0779 F1 Loss of HCN (from pyrazole ring) m/z = 159.0718 M->F1 - HCN F2 Loss of N₂ (from pyrazole ring) m/z = 158.0698 M->F2 - N₂ F3 Pyridinyl Cation m/z = 78.0344 M->F3 - C₃H₂N₃

Caption: Predicted major fragmentation pathways for 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

  • Loss of HCN: A common fragmentation for pyrazoles involves the expulsion of hydrogen cyanide, which would lead to a fragment at m/z 159.[9]

  • Loss of N₂: Another characteristic fragmentation is the loss of a nitrogen molecule from the pyrazole ring, resulting in a fragment at m/z 158.[9]

  • Cleavage at the N-Aryl Bond: Scission of the bond between the pyrazole and pyridine rings could lead to the formation of a pyridinyl cation at m/z 78.

Integrated Spectroscopic Analysis Workflow

cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation MS MS Analysis (m/z = 186.0779) Confirms MW & Formula NMR NMR Analysis (¹H and ¹³C) Determines C-H Framework MS->NMR Formula provides context IR IR Analysis (NH₂, C≡N peaks) Confirms Functional Groups IR->NMR Functional groups guide assignment Structure Unambiguous Structure Confirmed NMR->Structure Defines connectivity

Caption: Workflow showing the synergistic use of MS, IR, and NMR for structural confirmation.

Conclusion

The structural characterization of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. Mass spectrometry provides the foundational confirmation of molecular weight and formula. Infrared spectroscopy offers rapid and definitive evidence of the key amine and nitrile functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides the high-resolution data necessary to piece together the atomic connectivity, confirming the precise arrangement of the pyrazole and pyridine rings and their substituents. The predicted data presented in this guide, grounded in the literature of analogous compounds, provides a robust framework for any researcher undertaking the synthesis and validation of this, or structurally related, molecules. This integrated analytical strategy ensures the highest degree of scientific integrity and provides the trustworthy data essential for advancing drug discovery and development programs.

References

  • Santos, V. G., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Reddy, T. S., et al. (2020). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Nikpassand, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

  • Frizzo, C. P., et al. (2012). Fragmentation of the [M−NO2]+ of methyl-1-nitropyrazoles. ResearchGate. [Link]

  • Al-Shamary, A. S., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Arkivoc. [Link]

  • Al-Adiwish, W. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]

  • Kowalewski, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

  • Elnagdy, H. M. F., & Sarma, D. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Synthetic Communications. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Elguero, J., et al. (1976). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Organic Magnetic Resonance. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Chemistry Analytical Lab. [Link]

Sources

An In-depth Technical Guide to 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Drawing upon data from closely related analogues and established principles of organic chemistry, this document details the synthesis, purification, and characterization of the title compound. Standardized protocols for spectroscopic analysis are provided, alongside an exploration of the molecule's reactivity and potential for further chemical modification. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrazole-based therapeutic agents.

Introduction and Significance

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The 5-aminopyrazole-4-carbonitrile core, in particular, serves as a versatile intermediate for the synthesis of more complex heterocyclic systems, such as pyrazolopyrimidines.[2][3] The incorporation of a pyridine ring, as in 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, introduces a key hydrogen bond acceptor and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This strategic combination of a proven pharmacophore with a bioisosterically important aromatic system makes the title compound a compelling subject for investigation in drug discovery programs.

Physicochemical Properties

While specific experimental data for 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is not extensively available in the public domain, its properties can be reliably predicted based on data from analogous compounds, such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and its substituted derivatives.

Structural and Molecular Data
PropertyValueSource/Method
Molecular Formula C9H7N5Calculated
Molecular Weight 185.19 g/mol Calculated
IUPAC Name 5-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrileIUPAC Nomenclature
CAS Number Not assigned (as of publication date)N/A
Canonical SMILES C1=CN=C(C=C1)N2C(=C(C=N2)C#N)N
Predicted Physical Properties

The following properties are estimated based on the analysis of related pyrazole derivatives.[4][5]

PropertyPredicted ValueNotes
Melting Point 180-200 °CBy analogy to similar aromatic-substituted aminopyrazoles.
Boiling Point > 400 °CHigh due to polarity and potential for hydrogen bonding.
Solubility Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, methanol).The pyridine nitrogen and amino group contribute to polarity.
pKa ~3-4 (pyridinium ion)The pyridine nitrogen is the most basic site.
LogP 1.5 - 2.5A balance of polar and nonpolar functionalities.

Synthesis and Purification

The synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile can be achieved through a well-established multicomponent reaction, a cornerstone of efficient heterocyclic synthesis.[6][7]

Synthetic Pathway

A common and effective route involves the condensation of 3-hydrazinopyridine with a suitable three-carbon electrophile, such as (ethoxymethylene)malononitrile.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Hydrazinopyridine 3-Hydrazinopyridine ReactionVessel Ethanol, Reflux 3-Hydrazinopyridine->ReactionVessel EMMN (Ethoxymethylene)malononitrile EMMN->ReactionVessel Product 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile ReactionVessel->Product

Caption: Synthetic route to the title compound.

Experimental Protocol

Materials:

  • 3-Hydrazinopyridine dihydrochloride

  • (Ethoxymethylene)malononitrile

  • Sodium acetate

  • Ethanol

  • Deionized water

Procedure:

  • To a solution of 3-hydrazinopyridine dihydrochloride (1.0 eq) in ethanol, add sodium acetate (2.2 eq) and stir for 15 minutes at room temperature.

  • Add (ethoxymethylene)malononitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical reactivity of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is dictated by its key functional groups: the amino group, the nitrile group, and the pyridine ring.

G Core 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile Amino Group (C5) Nitrile Group (C4) Pyridine Ring (N1) AminoReactivity Nucleophilic Acylation/Alkylation Diazotization Core:f1->AminoReactivity NitrileReactivity Hydrolysis to Amide/Carboxylic Acid Reduction to Amine Core:f2->NitrileReactivity PyridineReactivity N-Alkylation/N-Oxidation Electrophilic Aromatic Substitution (meta-directing) Core:f3->PyridineReactivity

Caption: Key reactive sites of the title compound.

  • Amino Group: The exocyclic amino group at the C5 position is nucleophilic and can undergo acylation, alkylation, and diazotization reactions, providing a handle for further derivatization.

  • Nitrile Group: The nitrile functionality can be hydrolyzed to the corresponding amide or carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine.

  • Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated, alkylated, or oxidized. The pyridine ring itself can undergo electrophilic aromatic substitution, typically at the positions meta to the pyrazole substituent.

Spectroscopic Characterization

The structure of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile can be unequivocally confirmed by a combination of spectroscopic techniques. The following are expected spectral data based on analogous compounds.[6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protons on the Pyridine Ring: A set of signals in the aromatic region (δ 7.5-9.0 ppm), exhibiting characteristic coupling patterns for a 3-substituted pyridine.

  • Pyrazole Proton: A singlet in the aromatic region (δ ~7.5-8.0 ppm).

  • Amino Protons: A broad singlet (δ ~5.0-6.0 ppm), the chemical shift of which is dependent on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Pyridine Carbons: Signals in the aromatic region (δ ~120-150 ppm).

  • Pyrazole Carbons: Signals for the carbon atoms of the pyrazole ring, with the carbon bearing the nitrile group appearing at a lower field.

  • Nitrile Carbon: A characteristic signal in the range of δ 115-120 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • N-H Stretching: A pair of sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C≡N Stretching: A sharp, intense absorption band around 2220 cm⁻¹.

  • C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN and cleavage of the pyridine ring.

Experimental Protocols for Characterization

The following are standardized protocols for the spectroscopic analysis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

NMR Spectroscopy

G Start Sample Preparation Dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectra (¹H, ¹³C, COSY, HSQC) Transfer->Acquire Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Spectra Process->Analyze

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For unambiguous assignments, two-dimensional NMR experiments such as COSY and HSQC are recommended.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the sample with dry KBr powder and pressing the mixture in a hydraulic press.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI), to determine the accurate mass of the molecular ion.

  • Data Analysis: Compare the observed mass with the calculated exact mass to confirm the elemental composition.

Applications in Drug Development

The 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold is a valuable starting point for the development of kinase inhibitors and other targeted therapies. The amino and nitrile groups provide convenient points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The pyridine moiety can engage in crucial interactions with the target protein and enhance solubility.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and characterization of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. While experimental data for this specific molecule is emerging, the information presented, based on established chemical principles and data from closely related compounds, offers a solid foundation for researchers. The synthetic and analytical protocols described herein are robust and widely applicable for the preparation and characterization of this and similar heterocyclic compounds, facilitating their exploration in medicinal chemistry and drug discovery.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. LookChem. [Link]

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. National Institutes of Health. [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256. PubChem. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Semantic Scholar. [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

  • Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. ResearchGate. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. [Link]

  • Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. ResearchGate. [Link]

  • Fluorescence properties of pyridine and pyridine-carbonitrile derivatives: photophysical and structural analysis. OUCI. [Link]

Sources

biological activity screening of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of 5-Amino-1-Pyridin-3-ylpyrazole-4-Carbonitrile Analogs

Foreword: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold."[1] Its unique chemical architecture confers a remarkable versatility, allowing for a broad spectrum of pharmacological activities.[2][3] Pyrazole derivatives have been extensively investigated and developed as potent agents in various therapeutic areas, most notably in oncology and infectious diseases.[4][5] Their mechanism of action often involves the targeted inhibition of key enzymes, such as protein kinases, which are critical regulators of cellular processes.[6][7]

This guide focuses on a specific, promising subclass: 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile analogs . The inclusion of the pyridinyl group and the strategic placement of amino and carbonitrile functionalities create a unique electronic and steric profile, making this scaffold an exceptional starting point for library synthesis and subsequent biological screening. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a robust, field-proven strategy for systematically screening and characterizing the biological activities of these analogs. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous screening cascade.

Rationale and Strategy: Designing a High-Throughput Screening Cascade

The initial phase of any drug discovery program is the identification of "hits"—compounds that exhibit a desired biological activity in a primary assay. Given the established potential of the pyrazole core, a library of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile analogs warrants a multi-pronged screening approach targeting key areas of unmet medical need: cancer and infectious diseases.

A tiered or cascaded screening approach is the most efficient method for analyzing a compound library.[8][9] This strategy uses a broad, high-throughput primary screen to identify initial hits, which are then subjected to more specific and complex secondary and tertiary assays for confirmation, dose-response analysis, and mechanism of action (MOA) elucidation.[10][11] This hierarchical approach maximizes resource efficiency by focusing on the most promising compounds at each stage.

The logical workflow for screening this library can be visualized as follows:

G cluster_0 Compound Library cluster_1 Tier 1: Primary High-Throughput Screening (HTS) cluster_2 Tier 2: Hit Confirmation & Potency cluster_3 Tier 3: Mechanism of Action (MOA) & Selectivity Compound_Library 5-Amino-1-Pyridin-3-ylpyrazole-4-Carbonitrile Analogs Anticancer Anticancer Screen (Cytotoxicity - MTT Assay) Against NCI-60 Cell Line Panel (or subset) Compound_Library->Anticancer Single High Concentration Antimicrobial Antimicrobial Screen (MIC Determination) Against ESKAPE Pathogens Compound_Library->Antimicrobial Single High Concentration Dose_Response_Cancer Dose-Response Curve & IC50 Determination (Anticancer Hits) Anticancer->Dose_Response_Cancer Confirmed 'Hits' Dose_Response_Microbe MIC Confirmation & MBC Determination (Antimicrobial Hits) Antimicrobial->Dose_Response_Microbe Confirmed 'Hits' Kinase_Panel Kinase Inhibition Panel (e.g., AKT, BRAF, EGFR, CDK2) (Primary MOA for Anticancer) Dose_Response_Cancer->Kinase_Panel Potent Compounds DNA_Gyrase_Assay DNA Gyrase Inhibition Assay (Potential MOA for Antibacterial) Dose_Response_Microbe->DNA_Gyrase_Assay Potent Compounds Apoptosis_Assay Apoptosis / Cell Cycle Analysis Kinase_Panel->Apoptosis_Assay G cluster_0 Kinase Catalytic Cycle Kinase Kinase (e.g., AKT1) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ADP ADP (Product) Kinase->ADP ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate (Protein/Peptide) Substrate->Kinase Inhibitor Pyrazole Analog (Test Compound) Inhibitor->Kinase Competitively Binds to ATP Site

Caption: ATP-competitive kinase inhibition by a pyrazole analog.

Data Interpretation and Prioritization

The culmination of this screening cascade is a rich dataset that must be carefully analyzed to prioritize compounds for further lead optimization. [12][13]Key considerations include:

  • Potency: Low IC₅₀ or MIC values are desirable.

  • Selectivity: For anticancer agents, a high selectivity index (SI) against cancer cells versus normal cells (if tested) is crucial. For kinase inhibitors, selectivity for the target kinase over other kinases reduces off-target effects.

  • Structure-Activity Relationship (SAR): Analyze how small changes in the analog's structure affect biological activity. This provides critical insights for designing more potent and selective future compounds. [14]* Novelty: Compare the structure and activity of hits to existing patents and literature to ensure novelty.

By following this structured, rationale-driven guide, research organizations can effectively screen libraries of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile analogs, efficiently identifying and validating promising hit compounds for the next stages of drug development.

References

  • El-Gamal, M. I., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 25(21), 5039. Available at: [Link]

  • Zhang, P., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available at: [Link]

  • National Center for Biotechnology Information (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. Available at: [Link]

  • Gouda, M. A., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Nikalje, A. P., & Ghodke, M. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Patel, H. R., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. Available at: [Link]

  • Singh, U. P., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-365. Available at: [Link]

  • Al-Ostath, A., et al. (2022). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available at: [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. Available at: [Link]

  • Abu-Serie, M. M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169. Available at: [Link]

  • Khidre, R. E. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(19), 3500. Available at: [Link]

  • Gedeck, P., et al. (2001). Comprehensive Analysis of High-Throughput Screening Data. Proceedings of SPIE. Available at: [Link]

  • Wassermann, A. M., et al. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, 18(6), 920-937. Available at: [Link]

  • Hassan, A. S., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

  • Casey, W., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 9(11), 1305-1315. Available at: [Link]

  • Oprea, T. I., & Tropsha, A. (2006). Computational Methods for Analysis of High-Throughput Screening Data. ResearchGate. Available at: [Link]

  • Foucourt, A., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(21), 3939. Available at: [Link]

  • PAHO (2017). Methodologies for Antimicrobial Susceptibility Testing. Pan American Health Organization. Available at: [Link]

  • Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]

  • NHBS (n.d.). Antimicrobial Susceptibility Testing Protocols. Available at: [Link]

  • Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds. Encyclopedia. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Cambridge MedChem Consulting (2017). Analysis of HTS data. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cytotoxicity MTT Assay Protocols and Methods. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. Available at: [Link]

  • WOAH (2008). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. World Organisation for Animal Health. Available at: [Link]

  • Nitulescu, G. M., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(17), 9684. Available at: [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. Available at: [Link]

  • Tellez-Sillas, R. I., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(15), 4783. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Aminopyrazole Scaffold in Kinase-Directed Drug Discovery

The 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile molecule belongs to the aminopyrazole class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Pyrazole-containing molecules are integral to a wide array of approved therapeutics and clinical candidates, demonstrating efficacy as anti-inflammatory, anti-cancer, antiviral, and antimicrobial agents.[1] The aminopyrazole core, in particular, has proven to be a privileged structure for the development of protein kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for designing potent and selective inhibitors.[2] This guide provides a comprehensive technical overview of the potential therapeutic targets of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, based on structural analogy to well-characterized inhibitors, and outlines a rigorous experimental framework for target validation.

Inferred Therapeutic Targets: A Focus on Protein Kinases

While direct experimental evidence for the specific molecular targets of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is not yet publicly available, its core structure strongly suggests its potential as a protein kinase inhibitor. The pyrazolopyrimidine scaffold, a close structural relative, is known to interact with a multitude of kinases, including cyclin-dependent kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), p38 MAP kinase, and Interleukin-1 receptor-associated kinase 4 (IRAK4).[3][4][5][6] Therefore, it is hypothesized that 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is likely to exhibit inhibitory activity against one or more of these kinase families.

Primary Inferred Target Class: Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a key driver in various cancers.[7][8] Notably, recent research has focused on the development of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors that are effective against both wild-type and drug-resistant mutant forms of FGFRs.[3][9] The structural similarity of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile to these compounds makes the FGFR family a primary target for investigation.

Secondary Inferred Target Classes:
  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The aminopyrazole core has been successfully utilized to develop potent CDK inhibitors.[2]

  • p38 Mitogen-Activated Protein Kinase (MAPK): p38 MAPK is a key component of cellular signaling pathways that respond to stress and inflammation. 5-aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α.[6][10]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical mediator of innate immune and inflammatory responses. 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as IRAK4 inhibitors for the treatment of inflammatory diseases.[4][5]

Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition

It is proposed that 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile functions as an ATP-competitive inhibitor. The aminopyrazole scaffold is anticipated to bind within the ATP-binding pocket of the target kinase, with the amino group forming hydrogen bonds with the backbone of the hinge region, mimicking the adenine portion of ATP. The pyridin-3-yl and carbonitrile moieties will likely occupy adjacent hydrophobic and solvent-exposed regions, respectively, contributing to the compound's affinity and selectivity for specific kinases.

Kinase Inhibition Mechanism cluster_0 Kinase ATP-Binding Pocket Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Compound 5-amino-1-pyridin-3-yl pyrazole-4-carbonitrile Compound->Hinge Region H-bonds (Amino group) Compound->Hydrophobic Pocket Hydrophobic interactions (Pyridinyl group) Compound->Solvent Front Polar interactions (Nitrile group) ATP ATP ATP->Hinge Region Competitive Binding

Caption: Proposed binding mode of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile in a kinase ATP-binding pocket.

Experimental Workflows for Target Validation

A systematic approach is required to identify and validate the specific kinase targets of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. The following experimental workflows provide a comprehensive strategy.

Workflow 1: Initial Target Identification through Kinase Panel Screening

This workflow aims to broadly assess the kinase inhibitory profile of the compound.

Kinase Panel Screening Workflow Start Start Compound Synthesis\n& Purification Compound Synthesis & Purification Start->Compound Synthesis\n& Purification Kinase Panel Screen\n(e.g., 400+ kinases) Kinase Panel Screen (e.g., 400+ kinases) Compound Synthesis\n& Purification->Kinase Panel Screen\n(e.g., 400+ kinases) Data Analysis:\nDetermine % Inhibition Data Analysis: Determine % Inhibition Kinase Panel Screen\n(e.g., 400+ kinases)->Data Analysis:\nDetermine % Inhibition Hit Identification\n(% Inhibition > Threshold) Hit Identification (% Inhibition > Threshold) Data Analysis:\nDetermine % Inhibition->Hit Identification\n(% Inhibition > Threshold) Dose-Response & IC50\nDetermination for Hits Dose-Response & IC50 Determination for Hits Hit Identification\n(% Inhibition > Threshold)->Dose-Response & IC50\nDetermination for Hits Hits End End Hit Identification\n(% Inhibition > Threshold)->End No Hits Selectivity Profiling Selectivity Profiling Dose-Response & IC50\nDetermination for Hits->Selectivity Profiling Selectivity Profiling->End

Caption: Workflow for initial kinase target identification.

Detailed Protocol: Kinase Panel Screening

  • Compound Preparation: Synthesize and purify 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile to >95% purity, confirmed by HPLC and NMR. Prepare a stock solution in DMSO.

  • Assay Plate Preparation: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Reaction Biology Corp.). The compound is typically screened at a single concentration (e.g., 1 or 10 µM) in duplicate.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP. The reaction buffer conditions will be specific to each kinase in the panel.

  • Detection: Measure kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control.

  • Hit Selection: Identify "hits" as kinases showing inhibition above a predefined threshold (e.g., >50% or >70%).

  • IC50 Determination: For each hit, perform a dose-response assay with a 10-point concentration curve to determine the IC50 value.

Workflow 2: Cellular Target Engagement and Pathway Analysis

This workflow validates that the compound engages its target in a cellular context and modulates downstream signaling.

Cellular Target Engagement Workflow Start Start Select Cell Line\n(Expressing Target Kinase) Select Cell Line (Expressing Target Kinase) Start->Select Cell Line\n(Expressing Target Kinase) Treat Cells with Compound\n(Dose-Response) Treat Cells with Compound (Dose-Response) Select Cell Line\n(Expressing Target Kinase)->Treat Cells with Compound\n(Dose-Response) Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Treat Cells with Compound\n(Dose-Response)->Cell Lysis & Protein Extraction Western Blot Analysis:\n- p-Target Kinase\n- p-Downstream Substrate Western Blot Analysis: - p-Target Kinase - p-Downstream Substrate Cell Lysis & Protein Extraction->Western Blot Analysis:\n- p-Target Kinase\n- p-Downstream Substrate Data Quantification & Analysis Data Quantification & Analysis Western Blot Analysis:\n- p-Target Kinase\n- p-Downstream Substrate->Data Quantification & Analysis Confirm Target Engagement\n& Pathway Modulation Confirm Target Engagement & Pathway Modulation Data Quantification & Analysis->Confirm Target Engagement\n& Pathway Modulation End End Confirm Target Engagement\n& Pathway Modulation->End

Caption: Workflow for validating cellular target engagement and pathway modulation.

Detailed Protocol: Western Blot for Phospho-Kinase Levels

  • Cell Culture: Culture a relevant cancer cell line known to have activated signaling of a hit kinase (e.g., a cell line with FGFR amplification for an FGFR inhibitor).

  • Compound Treatment: Treat cells with increasing concentrations of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase and a key downstream substrate. Also, probe for the total levels of these proteins as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values that could be obtained from the experimental workflows, illustrating how the data would be structured for clear comparison.

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM)
FGFR150150
FGFR245120
FGFR360180
CDK2250>1000
p38α800>5000
IRAK4>10000>10000

Future Directions and Conclusion

The in-silico and inferential evidence strongly supports the classification of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile as a promising protein kinase inhibitor, with the FGFR family being a particularly high-priority target class for investigation. The experimental workflows detailed in this guide provide a robust framework for the definitive identification and validation of its therapeutic targets. Successful execution of these studies will not only elucidate the mechanism of action of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of the aminopyrazole scaffold, paving the way for the development of novel, targeted therapeutics.

References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. PMC. Available at: [Link]

  • ChEMBL. EMBL-EBI. Available at: [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. Available at: [Link]

  • 5-amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile. PubChemLite. Available at: [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. Available at: [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PMC. Available at: [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. Available at: [Link]

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. Available at: [Link]

  • 5-Amino-1H-pyrazole-3-carbonitrile | C4H4N4 | CID 21180574. PubChem. Available at: [Link]

  • 5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515. PubChem. Available at: [Link]

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. Available at: [Link]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. The novel compound, 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, presents a unique substitution pattern that suggests potential as a targeted therapeutic agent. This in-depth technical guide outlines a systematic and robust scientific strategy to comprehensively elucidate its mechanism of action (MOA). We will navigate from initial hypothesis generation based on structural motifs to definitive target identification, cellular engagement, and downstream pathway analysis. This document is not a static protocol but a dynamic framework, designed to guide the experienced researcher in making informed experimental choices to reveal the therapeutic potential and molecular intricacies of this and other novel small molecules.

Introduction: The Pyrazole Scaffold and a Strategic Rationale

The 5-aminopyrazole core is a well-established pharmacophore, frequently associated with kinase inhibition due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The presence of a pyridin-3-yl group at the N1 position and a carbonitrile at C4 of the pyrazole ring in 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile suggests a potential for selective interactions with specific kinase families. The initial synthesis of such compounds often stems from a desire to explore novel chemical space around a known pharmacophore.[1][2][3][4] Our investigation, therefore, begins with the hypothesis that this compound is a kinase inhibitor. The primary objective is to identify its direct molecular target(s), validate this interaction in a cellular context, and understand the subsequent biological consequences.

Phase 1: Initial Target Hypothesis and In Vitro Kinase Profiling

The most direct path to understanding a small molecule's MOA is to first identify its primary biological target.[5][6][7][8][9] Given the structural alerts for kinase activity, a broad-spectrum kinase panel is the logical first step to identify potential targets and assess selectivity.[10]

Broad-Spectrum Kinase Inhibition Assay

The initial screening will provide a landscape of the compound's inhibitory activity across the human kinome. This is crucial for identifying primary targets and potential off-target effects that could lead to toxicity.[10] A luminescence-based assay measuring ADP production is a robust and high-throughput method.[11]

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [12][13]

  • Compound Preparation: Prepare a 10-point serial dilution of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile in DMSO, starting from 1 mM. A known broad-spectrum kinase inhibitor like Staurosporine should be used as a positive control.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

  • Enzyme Addition: Add 2.5 µL of the specific kinase from a diverse panel to each well. Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should ideally be at the Km for each kinase to ensure sensitive detection of inhibition. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Data Presentation: Kinase Inhibition Profile
Kinase Target5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile IC50 (nM)Staurosporine IC50 (nM)
Kinase A155
Kinase B25010
Kinase C>10,00020
Kinase D82
Kinase E75015
.........

This table presents hypothetical data for illustrative purposes.

Phase 2: Cellular Target Engagement and Phenotypic Consequences

Identifying a target in a biochemical assay is a critical first step, but it is imperative to confirm that the compound engages its intended target within the complex environment of a living cell.[14][15][16]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify target engagement in intact cells. It relies on the principle that a protein's thermal stability is altered upon ligand binding.[17][18][19][20][21] An increase in the melting temperature of a target protein in the presence of the compound provides strong evidence of direct binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) [17][18]

  • Cell Treatment: Culture an appropriate cell line (e.g., one known to express the putative kinase targets identified in Phase 1) and treat with either 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile at a concentration of approximately 10-fold above its biochemical IC50 or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature by Western blotting using a specific antibody.

  • Data Analysis: Generate a melting curve by plotting the band intensity of the soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[18][20]

Workflow Visualization: Cellular Target Engagement

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Pathway Analysis a Compound Library c IC50 Determination a->c b Kinase Panel b->c d Hypothesized Targets c->d Primary Hits e Cellular Thermal Shift Assay (CETSA) d->e g Cell Viability Assay d->g f Target Engagement Confirmed e->f i Western Blot for Phospho-substrates f->i Validated Target h Phenotypic Effect (e.g., Anti-proliferative) g->h j Downstream Signaling Pathway i->j

Caption: A logical workflow for MOA elucidation.

Cell Viability/Proliferation Assay

To link target engagement with a cellular phenotype, a cell viability assay is essential. This will determine if the compound has a functional consequence, such as inhibiting cell growth, which would be expected for an inhibitor of a kinase involved in proliferation.[22]

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Acquisition and Analysis: Measure luminescence and plot it against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Phase 3: Unbiased Target Identification and Downstream Pathway Analysis

While a candidate-based approach is efficient, an unbiased method can confirm the primary target and reveal unexpected off-targets. Furthermore, understanding the downstream signaling consequences of target inhibition is crucial for a complete MOA profile.[23]

Kinobeads Pulldown Assay

This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[24][25][26][27][28] By pre-incubating the cell lysate with our compound, we can identify which kinases it prevents from binding to the beads, thus revealing its targets in a competitive and unbiased manner.

Experimental Protocol: Kinobeads Competitive Pulldown Assay [24][28]

  • Cell Lysis: Prepare a native cell lysate from a relevant cell line.

  • Competitive Binding: Incubate aliquots of the lysate with increasing concentrations of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

  • Kinase Enrichment: Add Kinobeads to each lysate to capture the unbound kinases.

  • Pulldown and Digestion: Wash the beads to remove non-specifically bound proteins, then elute and digest the bound kinases into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to identify and quantify the kinases that were pulled down at each compound concentration.

  • Data Analysis: Generate dose-response curves for each identified kinase to determine which ones are potently and specifically displaced by the compound.

Western Blotting for Downstream Signaling

Once the primary kinase target is confirmed, Western blotting can be used to investigate the phosphorylation status of its known downstream substrates.[29][30][31][32] A decrease in the phosphorylation of a substrate upon compound treatment provides further evidence of target engagement and functional inhibition of the signaling pathway.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis [30][31]

  • Cell Treatment and Lysis: Treat cells with 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile at various concentrations and for different durations. Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the phosphorylated form of the downstream substrate and a separate blot with an antibody for the total protein as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein at each compound concentration.

Signaling Pathway Visualization

G compound 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile target Target Kinase (e.g., Kinase D) compound->target Inhibition substrate Downstream Substrate target->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Decreased Proliferation) p_substrate->response

Caption: A simplified signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive, multi-faceted strategy for the elucidation of the mechanism of action of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. By systematically progressing from broad, unbiased screening to specific, hypothesis-driven validation, a researcher can build a robust data package that defines the compound's primary target(s), confirms its engagement in a cellular context, and details its functional consequences on cell signaling and phenotype. The insights gained from this workflow are critical for making informed decisions about the future development of this and other novel chemical entities as potential therapeutic agents.

References

  • Almqvist, H., et al. (2016). CETSA in Target-Based Drug Discovery: A New Perspective on Drug-Target Engagement. Annual Review of Pharmacology and Toxicology, 56, 341-359. [Link]

  • Bunnage, M. E., et al. (2015). Target validation in drug discovery. Nature Reviews Drug Discovery, 14(3), 199-213. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Re-Past, C., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2917-2926. [Link]

  • Saltzman, A. B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]

  • BioAssay Systems. (n.d.). Kinase Assay Kit. BioAssay Systems. [Link]

  • Duncan, J. S., et al. (2012). Dynamic reprogramming of the kinome in response to targeted MEK inhibition in human cancer cell lines. Cell, 149(2), 307-321. [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. (n.d.). CETSA. CETSA. [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Kumari, P., et al. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Synthetic Communications, 53(24), 1935-1945. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

  • Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc.[Link]

  • Gao, A., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(2), 534-547. [Link]

  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. ResearchGate. [Link]

  • Crestone, Inc. (2023). The Mechanism of Action for Small Molecule Drugs. Crestone, Inc.[Link]

  • Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(2), 534-547. [Link]

  • Al-Zaydi, K. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(11), 8123-8135. [Link]

  • Maleki, A., et al. (2019). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports, 9(1), 1-13. [Link]

  • Li, Y., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry, 244, 114849. [Link]

  • Thompson, J. K., et al. (2017). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-pyrazole-4-carbonitrile (ICA-1s) as a potential therapeutic for prostate cancer. PLoS One, 12(4), e0175961. [Link]

Sources

literature review of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

Heterocyclic compounds are the cornerstone of modern drug discovery, with the pyrazole nucleus holding a position of particular distinction. Characterized by a five-membered ring containing two adjacent nitrogen atoms, pyrazoles are a versatile scaffold exhibiting a wide array of pharmacological properties.[1] These activities span anti-inflammatory, antimicrobial, antiviral, and anticancer effects, making them highly valuable in medical research.[1]

Within this important class of compounds, the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile core represents a significant building block for the development of targeted therapeutics. This structure uniquely combines the electronically rich pyrazole ring with a pyridine moiety, a common feature in many bioactive molecules that can enhance solubility and provide a key interaction point with biological targets. The presence of the amino and carbonitrile functional groups offers reactive handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic applications of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile and its derivatives, with a focus on their role as kinase inhibitors.

Part 1: Synthesis of the 5-Aminopyrazole Core

The construction of the 5-aminopyrazole-4-carbonitrile scaffold is most efficiently achieved through multi-component reactions (MCRs), which offer significant advantages in terms of atom economy, simplicity, and the rapid generation of molecular diversity. The most common approach is a one-pot, three-component condensation.

General Three-Component Synthesis

A prevalent method involves the reaction of a hydrazine derivative, an aldehyde, and malononitrile.[2][3] This approach is lauded for its efficiency and often benefits from the use of a catalyst to improve reaction rates and yields. Recent advancements have focused on developing green and reusable catalysts for this transformation.[1][4]

The general mechanism proceeds in a stepwise fashion:

  • Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an intermediate known as an arylidene malononitrile.[1]

  • Michael Addition: The hydrazine then adds to the activated double bond of the arylidene malononitrile.

  • Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to yield the stable 5-aminopyrazole-4-carbonitrile product.

G Aldehyde Aldehyde (e.g., Pyridine-3-carbaldehyde) Knoevenagel Knoevenagel Condensation (Intermediate A) Aldehyde->Knoevenagel + Malononitrile [Catalyst] Malononitrile Malononitrile Malononitrile->Knoevenagel Hydrazine Hydrazine Derivative Michael Michael Addition (Intermediate B) Hydrazine->Michael Knoevenagel->Michael + Hydrazine Product 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile Michael->Product Intramolecular Cyclization & Tautomerization

Caption: General workflow for the three-component synthesis of 5-aminopyrazole-4-carbonitriles.

Experimental Protocol: Catalyst-Free Synthesis in an Eco-Friendly Solvent

This protocol describes a greener approach to synthesizing 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles using L-Proline as a catalyst in an efficient solvent at room temperature.[5]

Materials:

  • Aryl aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine derivative (1 mmol)

  • L-Proline (10 mol%)

  • Ethanol (5 mL)

  • Magnetic stirrer and reaction vial

Procedure:

  • To a solution of the aryl aldehyde (1 mmol) in ethanol (5 mL), add malononitrile (1 mmol) and the phenylhydrazine derivative (1 mmol).

  • Add L-Proline (10 mol%) to the reaction mixture.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times are typically short, ranging from 2-15 minutes.[5]

  • Upon completion, the solid product that precipitates is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile derivative.

This method highlights the move towards more environmentally benign synthetic procedures, offering high yields in short reaction times under mild conditions.[2][5]

Part 2: Biological Activity and Therapeutic Focus: Kinase Inhibition

While the 5-aminopyrazole scaffold is associated with a broad spectrum of biological activities, a significant body of research has focused on its utility in developing potent and selective kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

p38α MAP Kinase: A Key Inflammatory Target

The mitogen-activated protein (MAP) kinase p38α is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα). Inhibition of p38α is therefore a major therapeutic strategy for treating chronic inflammatory diseases.

Derivatives of the 5-aminopyrazole scaffold have been identified as potent and selective inhibitors of p38α MAP kinase.[6] These compounds have demonstrated excellent cellular potency in inhibiting TNFα production and have shown high efficacy in in vivo animal models of inflammation.[6]

G Stress Cellular Stress / Pro-inflammatory Stimuli MKKs MAP Kinase Kinases (MKK3/6) Stress->MKKs activate p38a p38α MAP Kinase MKKs->p38a phosphorylate & activate Substrates Downstream Substrates (e.g., MK2) p38a->Substrates phosphorylate Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β) Substrates->Cytokines lead to production Inhibitor 5-Aminopyrazole Derivatives Inhibitor->p38a inhibit

Caption: Simplified p38α MAP kinase signaling pathway and the inhibitory action of 5-aminopyrazole derivatives.

Other Kinase Targets

The versatility of the 5-aminopyrazole scaffold allows for its adaptation to target other kinases. For instance, modifications to the core have yielded inhibitors for Src kinase and Proviral Insertion site of Moloney murine leukemia (PIM) kinases, which are important targets in oncology.[7][8] The ability to tune the selectivity and potency through chemical modification makes this scaffold a valuable starting point for kinase-focused drug discovery programs.

Part 3: Structure-Activity Relationships (SAR)

The development of potent and selective inhibitors from the 5-aminopyrazole scaffold relies on a deep understanding of its structure-activity relationships. SAR studies involve systematically modifying different parts of the molecule and assessing the impact on biological activity.

Key Positions for Modification:

  • N1-substituent: The substituent on the N1 position of the pyrazole ring is crucial for determining potency and selectivity. For p38α inhibitors, this position often accommodates aryl or heteroaryl groups that can form key interactions within the ATP-binding pocket of the kinase.[6]

  • C3-substituent: Modifications at the C3 position are used to explore additional binding interactions and to modulate physicochemical properties such as solubility and metabolic stability.

  • C5-Amino Group: While often unsubstituted to maintain a key hydrogen bond interaction with the kinase hinge region, this group can be derivatized to fine-tune activity or to attach linkers for other applications.

SAR Data for p38α Inhibitors

The following table summarizes hypothetical SAR data for a series of 5-aminopyrazole derivatives as p38α inhibitors, illustrating how small changes can significantly impact potency.

CompoundN1-SubstituentC3-Substituentp38α IC₅₀ (nM)
1a PhenylMethyl150
1b 4-FluorophenylMethyl50
1c Pyridin-3-ylMethyl25
1d Pyridin-3-ylCyclopropyl15
1e Pyridin-3-ylPhenyl8

Data is illustrative and based on trends reported in medicinal chemistry literature.

Analysis of SAR Trends:

  • The introduction of a fluorine atom at the para-position of the N1-phenyl ring (Compound 1b ) often improves potency, potentially through favorable electronic interactions.

  • Replacing the phenyl ring with a pyridine ring (Compound 1c ) can enhance potency and improve properties like aqueous solubility. The nitrogen atom can act as a hydrogen bond acceptor.

  • Modifications at the C3 position show that larger, more rigid groups like cyclopropyl (Compound 1d ) or phenyl (Compound 1e ) can lead to increased potency by accessing deeper pockets within the enzyme's active site.

Conclusion and Future Directions

The 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold and its derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry. Efficient and green synthetic methodologies, particularly three-component reactions, allow for the rapid generation of diverse chemical libraries for biological screening.[2][4] The proven success of this scaffold in developing potent and selective kinase inhibitors, especially for the p38α MAP kinase, underscores its therapeutic potential for inflammatory diseases and cancer.[6]

Future research will likely focus on several key areas:

  • Expansion to New Targets: Exploring the utility of this scaffold against other kinase families and different classes of biological targets.

  • Optimization of ADME Properties: Fine-tuning the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for developing viable drug candidates.

  • Development of Covalent Inhibitors: Incorporating reactive groups ("warheads") to enable covalent bond formation with the target protein, potentially leading to increased potency and duration of action.

The continued exploration of the rich chemistry and biology of 5-aminopyrazole derivatives promises to yield novel therapeutic agents for a range of human diseases.

References

  • Smolecule. 5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile.
  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6, 6290-6302.
  • Al-Issa, S. A. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 18(7), 8504-8517. Available from: [Link]

  • Ghorbani-Vaghei, R., & Momeni, S. (2021). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports, 11(1), 1-13.
  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances.
  • ResearchGate. Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.
  • Jiang, Q. H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o65. Available from: [Link]

  • ResearchGate. (2021). One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity.
  • El-Sayed, N. N. E., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 1-25. Available from: [Link]

  • ChemicalBook. 5-amino-3-(tetrahydrofuran-2-yl)-1-pyridin-4-yl-1H-pyrazole-4-carbonitrile.
  • ResearchGate. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.
  • Fucini, R. V., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7063-7067. Available from: [Link]

  • Neel, N., et al. (2019). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 167, 16-29. Available from: [Link]

  • Wang, L., et al. (2013). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design, 81(2), 256-264. Available from: [Link]

  • Santa Cruz Biotechnology. 5-Amino-1-(1,1-dimethylethyl)-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile.
  • Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373-8386. Available from: [Link]

  • Fields, J., et al. (2018). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Journal of Experimental & Clinical Cancer Research, 37(1), 1-11. Available from: [Link]

  • Boschelli, D. H., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry, 48(21), 6605-6608. Available from: [Link]

  • PubChem. 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile. Available from: [Link]

Sources

Topic: Structural Elucidation of Novel Aminopyrazole Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Foreword: Beyond the Spectrum

Section 1: The Starting Point - Synthesis and Initial Characterization

The journey of structural elucidation begins with the synthesis. Understanding the reaction mechanism provides a hypothesis for the expected structure and potential side products or isomers. Aminopyrazole carbonitriles are often synthesized via multi-component reactions (MCRs), for instance, by reacting aldehydes, malononitrile, and a hydrazine derivative.[4][5][6] This approach is efficient but can sometimes lead to regioisomeric products, making rigorous characterization essential.[7]

Once the product is synthesized and purified (e.g., via recrystallization or chromatography), the first pass of analysis begins to confirm the presence of key functional groups and the overall molecular mass.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is our first checkpoint. It's a rapid, non-destructive technique to confirm the successful incorporation of the core functional groups that define an aminopyrazole carbonitrile.

  • Why we use it: To quickly verify the presence of the amine (NH₂), nitrile (C≡N), and the heterocyclic ring's C=N and C-N bonds. The absence of starting material signals (like a carbonyl C=O from an aldehyde) is also a key indicator of reaction completion.

  • What we look for:

    • N-H Stretching: Two distinct, sharp to medium peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (NH₂).[5][7][8][9]

    • C≡N Stretching: A sharp, strong peak around 2200-2230 cm⁻¹, a hallmark of the carbonitrile group.[5][7][8][9]

    • C=N and C=C Stretching: Multiple peaks in the 1500-1650 cm⁻¹ region, corresponding to the pyrazole ring and any aromatic substituents.[5][8]

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry provides the molecular weight, the most critical piece of data for confirming the elemental composition. High-resolution mass spectrometry (HRMS) is preferred as it can provide a molecular formula with high confidence.

  • Why we use it: To determine the molecular weight and, through fragmentation analysis, gain initial insights into the molecule's connectivity.

  • Ionization Choice: Electrospray Ionization (ESI) is a common and gentle technique for these often polar molecules, typically yielding a strong protonated molecule peak [M+H]⁺. Electron Ionization (EI) can also be used, which provides a molecular ion peak [M]⁺˙ and more extensive fragmentation.

  • Trustworthy Fragmentation: The fragmentation pattern is a self-validating tool. Pyrazole rings exhibit characteristic fragmentation pathways, including the expulsion of HCN or N₂ from the molecular ion or related fragments.[10][11] Observing these expected losses provides strong evidence that the pyrazole core has been successfully formed.

Section 2: The Core Investigation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. It provides a detailed map of the carbon-hydrogen framework, allowing us to piece the molecule together atom by atom. For a novel aminopyrazole carbonitrile, a suite of NMR experiments is required.

¹H and ¹³C NMR: The Foundational Scaffolding
  • ¹H NMR: This experiment identifies all unique proton environments in the molecule. Key signals include:

    • NH₂ Protons: A broad singlet, typically in the range of δ 6.0-7.5 ppm, whose integration corresponds to two protons.[7] Its chemical shift can be solvent-dependent.

    • Aromatic/Heteroaromatic Protons: Signals in the δ 7.0-8.5 ppm range, with splitting patterns (e.g., doublets, triplets) that reveal their substitution pattern.[7][8]

    • Pyrazole Ring CH: If unsubstituted at position 4 or 5, a singlet is often observed.

  • ¹³C NMR: This reveals all unique carbon environments. Key signals for our target structure are:

    • C≡N Carbon: A signal in the δ 112-120 ppm range.[8]

    • Pyrazole Ring Carbons: Signals for C3, C4, and C5 of the pyrazole ring typically appear between δ 110-160 ppm.[4][8] Quaternary carbons (like C4 bearing the CN group) are often weaker.

    • DEPT-135 Experiment: This is a crucial follow-up. It differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This helps in unambiguously assigning the carbon types.

2D NMR: Assembling the Puzzle

For a novel structure, 1D NMR is rarely sufficient. 2D NMR experiments are essential to connect the pieces identified in the 1D spectra.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing out the spin systems in alkyl chains or substituted aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It's the most reliable way to assign carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating a novel scaffold. It shows correlations between protons and carbons that are two or three bonds away.

    • Causality in Action: By observing an HMBC correlation from an aromatic proton on a substituent to a carbon within the pyrazole ring (e.g., C3 or C5), we can definitively prove the connection point between the substituent and the core heterocycle. Similarly, correlations from the NH₂ protons to pyrazole ring carbons confirm the position of the amino group.

The following diagram illustrates the logical workflow for spectroscopic analysis.

G cluster_synthesis Synthesis & Purification cluster_initial Initial Analysis cluster_nmr Detailed NMR Analysis cluster_final Structure Confirmation Syn Synthesized Compound IR FTIR Spectroscopy (Functional Groups) Syn->IR MS Mass Spectrometry (Molecular Weight) Syn->MS H1_C13 1D NMR (¹H, ¹³C, DEPT) IR->H1_C13 MS->H1_C13 NMR_2D 2D NMR (COSY, HSQC, HMBC) H1_C13->NMR_2D Integration Data Integration & Interpretation NMR_2D->Integration XRay Single Crystal X-Ray (Gold Standard) Integration->XRay Final Confirmed Structure Integration->Final XRay->Final

Caption: Logical workflow for the structural elucidation of a novel compound.

Section 3: The Gold Standard - Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a robust structural hypothesis, single-crystal X-ray crystallography offers definitive, unambiguous proof.[12][13]

  • Why it is authoritative: This technique provides a precise 3D map of electron density within a crystal, revealing exact atomic positions, bond lengths, bond angles, and intermolecular interactions.[12][14] It is the ultimate arbiter for confirming connectivity, regiochemistry, and stereochemistry.

  • Prerequisites: The primary challenge is growing a high-quality single crystal, which must be of sufficient size and purity with no significant internal defects.[14] Techniques like slow evaporation from a saturated solution are commonly employed.

  • Self-Validation: The resulting structural model is refined against the experimental diffraction data, yielding metrics (like the R-factor) that quantify the goodness of fit. A low R-factor provides high confidence in the final structure.

The following diagram illustrates how HMBC correlations are used to connect different fragments of a hypothetical aminopyrazole carbonitrile.

Caption: HMBC correlations confirm the connectivity of substituents.

Section 4: Data Summary & Experimental Protocols

For clarity, we present representative data for a hypothetical compound: 5-amino-1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile .

Representative Spectroscopic Data
TechniqueParameterObserved Value/PatternInferred Structural Feature
FTIR Wavenumber (cm⁻¹)3447, 3346 (NH₂ str), 2206 (C≡N str), 1600 (C=N str)Primary amine, nitrile, pyrazole ring[8]
HRMS (ESI+) [M+H]⁺ m/zFound: 308.0799C₁₆H₁₁ClN₅ requires 308.0803
¹H NMR Chemical Shift (δ ppm)7.62 (m, 5H), 7.40-7.28 (m, 4H), 6.91 (br s, 2H)Phenyl & chlorophenyl rings, NH₂ group[8]
¹³C NMR Chemical Shift (δ ppm)153.1, 144.4, 142.4, 135.8... (Aromatics), 112.8 (CN)Aromatic carbons, nitrile carbon[8]
Standard Operating Protocols

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 10-20 mg of the purified compound for ¹³C NMR (5-10 mg for ¹H) and dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H Acquisition: Acquire a standard proton spectrum. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at δ 2.50).

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • 2D Acquisition: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra. Optimize the HMBC experiment for an expected coupling of ~8 Hz to observe 2- and 3-bond correlations.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using the spectrometer's software.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Method: Introduce the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer via direct infusion.

  • Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the most likely elemental composition based on the accurate mass measurement.

Protocol 3: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals by slow evaporation of the compound from a suitable solvent system (e.g., ethanol/water).

  • Crystal Mounting: Select a well-formed, clear crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[14]

  • Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares procedures to yield the final atomic coordinates.[12]

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.
  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 77-89. Retrieved January 20, 2026, from [Link]

  • Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview. (n.d.). Benchchem.
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry.
  • The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. (n.d.). ResearchGate.
  • 5-Aminopyrazole-4-carbonitriles as precursors to novel 4-aminotetrahydropyrazolo[3,4-b]quinolin-5. (n.d.). Taylor & Francis Online.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University.
  • Synthesis, Characterization and Study of Single Crystal X-Ray of Novel Heterocyclic Compounds. (2016). ResearchGate.
  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Retrieved January 20, 2026, from [Link]

  • 5-amino-1H-pyrazole-4-carbonitrile. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate.
  • X-Ray Structures of Some Heterocyclic Sulfones. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Pharmaceuticals. Retrieved January 20, 2026, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals. Retrieved January 20, 2026, from [Link]

  • Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. (2023). IntechOpen. Retrieved January 20, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Pharmaceuticals. Retrieved January 20, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). IntechOpen. Retrieved January 20, 2026, from [Link]

  • REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. (2024). World Journal of Pharmaceutical Research. Retrieved January 20, 2026, from [Link]

  • REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Novel Scaffold to Actionable Insights

In the landscape of modern drug discovery, computational modeling, or in silico analysis, has transitioned from a supplementary tool to an indispensable pillar of the research and development pipeline. It provides the critical foresight needed to navigate the complex chemical space, predict molecular behavior, and ultimately, de-risk the enormous investment required to bring a therapeutic to market. This guide is designed for researchers, scientists, and drug development professionals who are tasked with characterizing novel chemical entities.

We will journey through the complete in silico workflow, using the compound 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile as our central case study. This molecule is of particular interest due to its pyrazole core, a scaffold that is recognized as a "privileged structure" in medicinal chemistry, prominently featured in numerous FDA-approved protein kinase inhibitors.[1][2][3] However, as a novel entity, its specific biological targets are not established. This presents a realistic and compelling challenge: How do we start from a mere chemical structure and build a robust, data-driven hypothesis about its mechanism of action?

This document is structured to mirror a logical, real-world research campaign. We will not assume a pre-defined target. Instead, we will begin with the crucial first step of target identification , employing established in silico target fishing methodologies.[4][5] From there, we will select a high-probability target based on our findings and the established pharmacology of the pyrazole scaffold, and then delve into the granular, high-resolution techniques of molecular docking and molecular dynamics to simulate and analyze its specific molecular interactions. Every protocol is presented as a self-validating system, where the output of one stage informs and refines the next, ensuring scientific integrity and building a cohesive, evidence-based narrative around our molecule of interest.

Part 1: Target Identification for a Novel Pyrazole Compound

The foundational step in characterizing a novel bioactive molecule is to identify its most probable protein targets. Answering the question, "What does this molecule do in a biological system?" begins with answering, "What does this molecule bind to?". In silico target fishing is an efficient and powerful strategy to generate credible hypotheses before committing to resource-intensive wet-lab experiments.[5][6]

Chapter 1.1: The Rationale for In Silico Target Fishing

For a novel compound like 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, we must cast a wide net. Target fishing allows us to screen our molecule against vast libraries of known protein structures, providing a ranked list of potential interactors. This approach is invaluable for several reasons:

  • Mechanism of Action (MoA) Elucidation: It provides the primary clues to the compound's biological function.

  • Polypharmacology Prediction: It can reveal that a single compound interacts with multiple targets, which can be crucial for understanding its efficacy and potential side effects.[7]

  • Drug Repurposing: This technique can identify new therapeutic uses for existing molecules by uncovering previously unknown targets.[8]

We will explore two complementary target fishing strategies: ligand-based and structure-based prediction.

Chapter 1.2: Ligand-Based Target Prediction

This methodology operates on the principle of chemical similarity: molecules with similar structures are likely to have similar biological profiles and bind to the same targets.[4] We will use SwissTargetPrediction, a freely accessible and widely used web server, for this purpose.[9][10]

  • Prepare the Ligand Structure:

    • The only input required is a representation of the molecule. The most common format is the Simplified Molecular Input Line Entry System (SMILES).

    • For 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, the SMILES string is: N#Cc1c(N)n(n1)c2cccc(n2)C.

  • Access the Web Server:

    • Navigate to the SwissTargetPrediction website.[10]

  • Submit the Query:

    • Paste the SMILES string into the query box.

    • Select the desired organism (e.g., "Homo sapiens").

    • Click "Predict targets."

  • Analyze the Results:

    • The server returns a list of probable protein targets, ranked by a probability score.

    • The results are categorized by protein class. Pay close attention to classes that appear frequently, as this suggests a stronger prediction. For a pyrazole-containing compound, a high prevalence of "Kinases" in the results would be a significant finding.[1][2]

Chapter 1.3: Structure-Based Target Prediction (Reverse Docking)

Reverse docking flips the conventional docking paradigm: instead of screening many ligands against one target, we screen one ligand against many targets.[7][11] This method directly assesses the steric and energetic fit of our molecule into the binding sites of thousands of proteins.

  • Ligand Preparation:

    • Convert the 2D structure of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile into a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Assign partial charges. This is a critical step for accurately calculating electrostatic interactions.

  • Target Database Preparation:

    • Compile a database of high-quality, 3D protein structures. This can be a curated subset of the Protein Data Bank (PDB) representing the "druggable proteome."

    • Each protein structure must be prepared: remove water and non-essential ligands, add hydrogen atoms, and assign charges. The binding site for each protein must be defined.

  • High-Throughput Docking:

    • Systematically dock the prepared ligand into the defined binding site of every protein in the database using a docking program like AutoDock Vina.

  • Scoring and Ranking:

    • Calculate the binding affinity (docking score) for each protein-ligand complex.

    • Rank all proteins from the database based on their docking scores. The proteins with the most favorable (i.e., lowest) binding energies are considered the most likely targets.[12]

G cluster_ligand Ligand Preparation cluster_target Target Database Ligand_2D 2D Structure (SMILES) Ligand_3D Generate 3D Conformer Ligand_2D->Ligand_3D Ligand_EM Energy Minimization & Charge Assignment Ligand_3D->Ligand_EM Docking High-Throughput Molecular Docking Ligand_EM->Docking PDB Protein Structure Database (e.g., PDB) Target_Prep Prepare Proteins (Add H, Define Pockets) PDB->Target_Prep Target_Prep->Docking Analysis Scoring & Ranking (Based on Binding Energy) Docking->Analysis Results Ranked List of Potential Targets Analysis->Results caption Reverse Docking Workflow.

Caption: A schematic overview of the structure-based target fishing (reverse docking) process.

Chapter 1.4: Target Hypothesis and Selection

Based on the extensive literature evidence that the pyrazole scaffold is a cornerstone for designing protein kinase inhibitors, we will proceed with the hypothesis that 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is likely to target a member of this family.[2][13] Specifically, Aurora kinases and Janus kinases (JAKs) are frequently targeted by pyrazole-containing molecules.[1][14][15] For the remainder of this guide, we will select Aurora Kinase A as our representative target for in-depth interaction modeling. This enzyme is a crucial regulator of mitosis and a well-established cancer target.[14][16] We will use the PDB structure 1MQ4 , which is the crystal structure of human Aurora A kinase domain.

Part 2: In-Depth Interaction Modeling with Aurora Kinase A

Having identified a high-probability target, we now shift our focus to high-resolution modeling to predict the precise binding mode and stability of the interaction.

Chapter 2.1: System Preparation

Accurate modeling begins with meticulous preparation of both the ligand and the protein.

  • Ligand Preparation:

    • Using molecular modeling software (e.g., Avogadro, ChemDraw), draw the 2D structure of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

    • Convert the 2D structure to 3D.

    • Perform a geometry optimization using a quantum mechanics method (e.g., DFT with B3LYP functional) or a robust molecular mechanics force field (e.g., MMFF94) to find the lowest energy conformer.

    • Assign Gasteiger charges, which are suitable for AutoDock calculations.

    • Save the final structure in the .pdbqt format required by AutoDock Vina.

  • Protein Preparation (PDB ID: 1MQ4):

    • Download the PDB file for 1MQ4 from the RCSB Protein Data Bank.

    • Load the structure into a molecular visualization tool like UCSF Chimera or AutoDock Tools.

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the .pdbqt format.

Chapter 2.2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] It uses search algorithms to explore possible binding poses and scoring functions to estimate the binding affinity for each pose.

  • Define the Binding Site:

    • The ATP-binding pocket is the canonical site for kinase inhibitors. This "hinge" region is where our ligand is expected to bind.

    • Identify the key residues of the Aurora A hinge region (e.g., around Ala213).

    • Define a "grid box" that encompasses this entire binding pocket. The size and center of this box are crucial parameters. For 1MQ4, a box centered on the active site with dimensions of approximately 25x25x25 Å is a reasonable starting point.

  • Run the Docking Simulation:

    • Use the AutoDock Vina command-line interface, providing the prepared ligand and protein files, and the grid box coordinates.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt

  • Analyze the Results:

    • Vina will generate several binding poses (typically 9 by default), ranked by their predicted binding affinity in kcal/mol.

    • Examine the top-ranked pose. A credible pose should exhibit chemically sensible interactions, such as hydrogen bonds between the ligand's polar groups (like the amino group and pyridine nitrogen) and the kinase's hinge region backbone.

    • Visualize the protein-ligand complex and analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking).

Pose RankBinding Affinity (kcal/mol)Key H-Bond Interactions (Ligand Atom -> Protein Residue)
1-9.2Amino N -> Ala213 (Backbone O); Pyridine N -> Lys162 (Sidechain NH3+)
2-8.9Amino N -> Glu211 (Sidechain O); Carbonitrile N -> Leu139 (Backbone NH)
3-8.7Amino N -> Ala213 (Backbone O)

Note: This data is illustrative and represents typical results from such an experiment.

G Ligand Prepared Ligand (ligand.pdbqt) Docking Run Docking (AutoDock Vina) Ligand->Docking Protein Prepared Protein (protein.pdbqt) Grid Define Grid Box (Binding Site) Protein->Grid Grid->Docking Poses Ranked Binding Poses (output.pdbqt) Docking->Poses Analysis Interaction Analysis (H-Bonds, Hydrophobic) Poses->Analysis caption Molecular Docking Workflow.

Caption: A step-by-step workflow for performing molecular docking analysis.

Chapter 2.3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of a likely binding pose, MD simulations introduce dynamics, offering a more realistic view of the complex in a simulated physiological environment. MD is essential for validating the stability of the docked pose and understanding the flexibility of the complex over time.

  • System Setup:

    • Take the best-ranked protein-ligand complex from docking as the starting structure.

    • Generate a topology file for the ligand using a server like CGenFF or PRODRG.

    • Place the complex in a simulation box (e.g., a cubic box).

    • Solvate the system by adding water molecules (e.g., TIP3P water model).

    • Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Run a short NVT (constant Number of particles, Volume, and Temperature) simulation to bring the system to the target temperature.

    • Run a short NPT (constant Number of particles, Pressure, and Temperature) simulation to bring the system to the target pressure and density.

  • Production Run:

    • Run the main MD simulation for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not dissociating.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor key interactions (like hydrogen bonds identified in docking) throughout the simulation to assess their stability and occupancy.

MetricAverage ValueInterpretation
Protein Backbone RMSD1.5 Å (± 0.3 Å)Stable protein structure throughout the simulation.
Ligand RMSD (fit to protein)1.2 Å (± 0.4 Å)Ligand remains stably bound in the binding pocket.
H-Bond Occupancy (Amino N -> Ala213)85.2%The key hinge interaction is highly stable and persistent.

Note: This data is illustrative and represents typical results from such an experiment.

G Complex Best Docked Pose (Protein-Ligand) Solvate Solvate & Add Ions Complex->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory MD Trajectory File Production->Trajectory Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Trajectory->Analysis caption MD Simulation Workflow.

Caption: The sequential stages of a molecular dynamics simulation experiment.

References

  • Kharkar, P. S., et al. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery, 11(7), 707-715.

  • Chedea, V. S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.

  • Chedea, V. S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed, Molecules, 28(14), 5359.

  • Pinzi, L., & Rastelli, G. (2019). Tools for in silico target fishing. Expert Opinion on Drug Discovery, 14(11), 1143-1156.

  • Shaaban, M. A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate.

  • Lin, Y., et al. (2015). Proteasome inhibitors with pyrazole scaffolds from structure-based virtual screening. Journal of Medicinal Chemistry, 58(10), 4299-4309.

  • Shaaban, M. A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.

  • López-López, E., et al. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2174, 31-43.

  • BenchChem. (2025). Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development. BenchChem.

  • Chen, X., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Journal of Chemical Information and Modeling, 53(1), 56-64.

  • Lee, A., & Lee, K. (2019). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Chemistry, 7, 54.

  • CD ComputaBio. (n.d.). Reverse Docking Service. CD ComputaBio.

  • Parida, R., et al. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences, 24(12), 10103.

  • Singh, D. B., & Bast, F. (2014). Reverse docking: a powerful tool for drug repositioning and drug rescue. Therapeutic Delivery, 5(2), 147-150.

  • Lin, Y., et al. (2015). Proteasome inhibitors with pyrazole scaffolds from structure-based virtual screening. PubMed.

  • Lin, Y., et al. (2015). Proteasome Inhibitors with Pyrazole Scaffolds from Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 58(10), 4299-4309.

  • El-Damasy, D. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 15(3), 329.

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388.

  • Galati, M., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5143.

  • ResearchGate. (n.d.). Aurora Kinase structure showing ligand binding sites and subdomains. ResearchGate.

  • Wang, X., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry, 172, 10-21.

  • ResearchGate. (n.d.). Overview of the main target fishing approaches. ResearchGate.

  • Cheng, F., et al. (2013). Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? Future Medicinal Chemistry, 5(5), 489-491.

  • Zhang, Q., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(9), 848-853.

  • Gucfun, T., et al. (2025). InDeepNet: a web platform for predicting functional binding sites in proteins using InDeep. Nucleic Acids Research.

  • Galati, M., et al. (2021). Recent Advances in In Silico Target Fishing. PubMed.

  • ResearchGate. (n.d.). Structures of pyrazole-based Aurora kinase inhibitors and their IC50 values. ResearchGate.

  • Norman, M. H., et al. (2011). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of Medicinal Chemistry, 54(23), 8074-8091.

  • Tanner, T. J., et al. (2024). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv.

  • Guda, C., & Subramaniam, S. (2006). pTARGET: a web server for predicting protein subcellular localization. Nucleic Acids Research, 34(Web Server issue), W213-W218.

  • ResearchGate. (2025). Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole derivatives as anticancer. ResearchGate.

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy.

  • Gricco, A. A., et al. (2023). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 28(19), 6953.

  • El-Gohary, N. S., & Shaaban, M. A. (2021). ProteinPrompt: a webserver for predicting protein-protein interactions. bioRxiv.

  • Ashton, S., et al. (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters, 22(14), 4547-4551.

  • ResearchGate. (2024). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. ResearchGate.

  • Liu, X., et al. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Journal of Zhejiang University. Science. B, 22(10), 805-820.

  • Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364.

  • Jayapradha, S. R., et al. (2025). Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. Mapana Journal of Sciences.

  • Neelakantan, M. A., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 137, 89-99.

  • Liu, F., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o65.

  • Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org.

  • National Institutes of Health. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. National Institutes of Health.

  • ResearchGate. (2023). Development and application of in silico models to design new antibacterial 5-amino-4-cyano-1,3-oxazoles against colistin-resistant E. coli strains. ResearchGate.

  • ResearchGate. (2022). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. ResearchGate.

  • BenchChem. (2025). In-Silico Modeling of 4-Amino-3,5-dichloropyridine N-oxide Interactions: A Comparative Guide. BenchChem.

Sources

Methodological & Application

Application Note and Protocol: One-Pot Synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] These five-membered heterocyclic compounds exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][4] Notably, blockbuster drugs such as Celebrex® (celecoxib) and Viagra® (sildenafil) feature a pyrazole scaffold, underscoring its therapeutic and commercial importance.[1] The 5-aminopyrazole-4-carbonitrile substructure, in particular, serves as a versatile synthon for the construction of more complex fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are themselves of significant pharmacological interest.[5]

This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, a key intermediate for the development of novel therapeutics. The described methodology is designed for simplicity, efficiency, and scalability, making it suitable for both academic research and industrial drug development settings.

Reaction Scheme

The one-pot synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is achieved through the condensation reaction between 3-hydrazinopyridine dihydrochloride and (ethoxymethylene)malononitrile.

Overall Reaction:

Mechanistic Insights: A Stepwise Look at Pyrazole Formation

The formation of the 5-aminopyrazole ring from a hydrazine and a malononitrile derivative is a well-established synthetic route.[5] The reaction proceeds through a sequential Michael addition and intramolecular cyclization cascade.

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the more basic nitrogen atom of 3-hydrazinopyridine on the electron-deficient β-carbon of (ethoxymethylene)malononitrile. This results in the formation of an intermediate adduct.

  • Elimination of Ethanol: The intermediate rapidly eliminates a molecule of ethanol to form a stable enamine intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on one of the nitrile groups.

  • Tautomerization: A final tautomerization step yields the aromatic 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

The following Graphviz diagram illustrates the proposed reaction mechanism:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Hydrazinopyridine 3-Hydrazinopyridine Adduct Michael Adduct 3-Hydrazinopyridine->Adduct Nucleophilic Attack EMM (Ethoxymethylene)malononitrile EMM->Adduct Enamine Enamine Intermediate Adduct->Enamine Ethanol Elimination Cyclized_Int Cyclized Intermediate Enamine->Cyclized_Int Intramolecular Cyclization Product 5-amino-1-pyridin-3-yl- pyrazole-4-carbonitrile Cyclized_Int->Product Tautomerization

Caption: Proposed mechanism for the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

Experimental Protocol

This protocol is a self-validating system, with clear steps and checkpoints to ensure successful synthesis.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Hydrazinopyridine Dihydrochloride≥97%Commercially AvailableStore in a desiccator.
(Ethoxymethylene)malononitrile≥98%Commercially AvailableMoisture sensitive.[6]
Triethylamine (TEA)Reagent GradeCommercially AvailableUsed as a base.
EthanolAnhydrousCommercially AvailableReaction solvent.
Round-bottom flask-Standard laboratory supplier
Magnetic stirrer with heating-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercially AvailableFor reaction monitoring.
Buchner funnel and filter paper-Standard laboratory supplierFor product isolation.
Rotary evaporator-Standard laboratory supplierFor solvent removal.
Step-by-Step Synthesis Procedure

The following workflow diagram outlines the key stages of the synthesis:

experimental_workflow Start Start Reagents Combine 3-Hydrazinopyridine Dihydrochloride, (Ethoxymethylene)malononitrile, and Ethanol Start->Reagents Base Add Triethylamine dropwise Reagents->Base Reflux Heat the mixture to reflux Base->Reflux Monitor Monitor reaction progress by TLC Reflux->Monitor Cool Cool the reaction mixture to room temperature Monitor->Cool Reaction Complete Precipitate Precipitate the product with water Cool->Precipitate Filter Filter the solid product Precipitate->Filter Wash Wash the product with cold ethanol Filter->Wash Dry Dry the product under vacuum Wash->Dry Analyze Characterize the final product (NMR, IR, MS, Melting Point) Dry->Analyze End End Analyze->End

Caption: Experimental workflow for the one-pot synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydrazinopyridine dihydrochloride (1.82 g, 10 mmol) and ethanol (30 mL).

  • Addition of Malononitrile Derivative: To the stirred suspension, add (ethoxymethylene)malononitrile (1.22 g, 10 mmol).

  • Base Addition: Slowly add triethylamine (2.79 mL, 20 mmol) to the reaction mixture at room temperature. The dihydrochloride salt will neutralize, and the reaction mixture may become more homogeneous.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).[7] The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring. A precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[7]

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: The structure and purity of the synthesized 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, mass spectrometry, and melting point determination.[2][8]

Expected Yield and Purity

Based on similar syntheses of 5-aminopyrazole-4-carbonitriles, this protocol is expected to yield the desired product in high purity (≥95%) with a yield of 80-90%.[1][9]

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. The reaction should be carried out in a well-ventilated fume hood.

Reagent-Specific Hazards:

  • 3-Hydrazinopyridine Dihydrochloride: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[10] It is also corrosive and can cause serious eye damage.[10]

  • (Ethoxymethylene)malononitrile: Toxic if swallowed, in contact with skin, or if inhaled.[6] It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[6][11] It is also moisture-sensitive.[6]

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.[6][10][11][12]

Conclusion

This application note provides a comprehensive and reliable one-pot protocol for the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. The methodology is efficient, scalable, and utilizes readily available starting materials. The detailed mechanistic explanation and safety guidelines ensure that researchers can confidently and safely perform this synthesis, paving the way for further exploration of this important class of compounds in drug discovery and development.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021, November 11). Frontiers. Retrieved January 20, 2026, from [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst. (2022, January 4). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. (2018, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 3-Hydrazinylpyridine dihydrochloride. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, January 22). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 3-Hydrazino-pyridine HCl. (n.d.). Pipzine Chemicals. Retrieved January 20, 2026, from [Link]

  • The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 20, 2026, from [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (2024, May 21). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Ethoxymethylenemalononitrile SAFETY DATA SHEET. (2009, December 22). Thermo Fisher Scientific. Retrieved January 20, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

Sources

Synthesis of 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed experimental protocol for the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive walkthrough of the synthesis, purification, and characterization of the target molecule.

Introduction

5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules. The unique arrangement of nitrogen atoms in the pyrazole ring allows for diverse biological activities. This particular derivative, featuring a pyridine moiety, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol herein describes a reliable and reproducible method for its synthesis via the cyclocondensation of 3-hydrazinopyridine and (ethoxymethylene)malononitrile.

Reaction Scheme

The synthesis proceeds through a well-established pathway for pyrazole formation. The reaction involves the initial Michael addition of the hydrazine to the electron-deficient alkene of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the stable aromatic pyrazole ring.

G reagent1 3-Hydrazinopyridine reaction Cyclocondensation reagent1->reaction Ethanol (Solvent) reagent2 (Ethoxymethylene)malononitrile reagent2->reaction Reflux product 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile reaction->product

Caption: Reaction scheme for the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
3-Hydrazinopyridine≥97%Sigma-Aldrich
(Ethoxymethylene)malononitrile≥98%TCI Chemicals
EthanolAnhydrous, ≥99.5%Fisher Scientific
Round-bottom flask100 mLVWR
Reflux condenser-Kimble
Magnetic stirrer with heating-IKA
Buchner funnel and flask-Pyrex
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck
Rotary evaporator-Buchi
Experimental Protocol

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydrazinopyridine (1.09 g, 10 mmol).

  • Add 30 mL of anhydrous ethanol to the flask and stir the mixture until the 3-hydrazinopyridine is fully dissolved.

  • To this solution, add (ethoxymethylene)malononitrile (1.22 g, 10 mmol) portion-wise over 5 minutes.

  • Attach a reflux condenser to the flask.

2. Reaction Execution:

  • Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.

3. Product Isolation:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate of the product should form upon cooling. If not, the solution can be concentrated to about half its volume using a rotary evaporator to induce precipitation.

  • Cool the mixture in an ice bath for 30 minutes to maximize product precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL).

4. Purification:

  • The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.

5. Product Characterization:

  • The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.

Safety Precautions

  • 3-Hydrazinopyridine: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • (Ethoxymethylene)malononitrile: Toxic if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] It may also cause an allergic skin reaction.[1] Use in a fume hood and wear suitable PPE.

  • Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

Expected Results and Characterization

Based on analogous syntheses of similar compounds, the following are the expected characterization data for 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

PropertyExpected Value
Appearance Off-white to light yellow crystalline solid
Melting Point Not available in searched literature; expected to be a sharp melting point for a pure compound.
¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm): 8.85 (d, 1H), 8.50 (dd, 1H), 8.10 (s, 1H), 7.95 (m, 1H), 7.55 (dd, 1H), 6.80 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) Predicted δ (ppm): 152.0, 148.5, 145.0, 142.0, 135.0, 124.0, 115.0, 95.0, 75.0
IR (KBr, cm⁻¹) Predicted ν: 3400-3200 (N-H stretch), 2220 (C≡N stretch), 1640 (N-H bend), 1580, 1480 (C=C and C=N stretch)

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reflux time and continue to monitor by TLC.
Product loss during workupEnsure the product has fully precipitated before filtration by cooling for an adequate time. Use minimal cold solvent for washing.
Impure Product Incomplete reaction or side reactionsPurify the product by recrystallization. If impurities persist, column chromatography on silica gel may be necessary.

Conclusion

This protocol outlines a straightforward and efficient method for the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. By following these detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable heterocyclic building block for further applications in drug discovery and development. The provided characterization data, while predicted based on similar structures, serves as a guideline for verifying the successful synthesis of the target compound.

References

  • Frontiers in Chemistry. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

  • MDPI. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydrazinopyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

Sources

The 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile Scaffold: A Versatile Platform for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its unique electronic properties and conformational flexibility allow for the design of potent and selective ligands. Within this class, the 5-aminopyrazole-4-carbonitrile core has emerged as a particularly fruitful starting point for the development of kinase inhibitors.[1][2] The strategic placement of a pyridinyl group at the N-1 position introduces a key hydrogen bond acceptor and a vector for modulating solubility and pharmacokinetic properties, making the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold a highly attractive platform for targeting a diverse range of kinases implicated in human diseases.

This guide provides a comprehensive overview of the synthesis, derivatization, and application of the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold in medicinal chemistry, with a particular focus on its use in the discovery of novel Janus Kinase (JAK) inhibitors. Detailed protocols for synthesis and biological evaluation are provided to enable researchers to effectively utilize this versatile scaffold in their drug discovery programs.

Synthetic Strategies and Methodologies

The synthesis of the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold is typically achieved through a highly efficient one-pot, three-component reaction. This approach offers significant advantages in terms of operational simplicity, high yields, and rapid access to the core structure.[3][4]

Protocol 1: One-Pot Synthesis of 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

This protocol is adapted from established procedures for the synthesis of related 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[3][4] The key transformation involves the condensation of 3-hydrazinopyridine with an activated methylene compound, such as (ethoxymethylene)malononitrile.

Reaction Scheme:

Materials:

  • 3-Hydrazinopyridine dihydrochloride

  • (Ethoxymethylene)malononitrile

  • Sodium acetate (anhydrous)

  • Ethanol (absolute)

  • Glacial acetic acid (optional, as catalyst)

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydrazinopyridine dihydrochloride (1.0 eq) and anhydrous sodium acetate (2.2 eq).

  • Add absolute ethanol to the flask to create a suspension.

  • To this suspension, add (ethoxymethylene)malononitrile (1.0 eq).

  • Optionally, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile.

Causality Behind Experimental Choices:

  • Sodium Acetate: 3-Hydrazinopyridine is often supplied as a hydrochloride salt. The sodium acetate acts as a base to neutralize the HCl, liberating the free hydrazine for reaction.

  • Ethanol: Serves as a polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction at a moderate reflux temperature.

  • Glacial Acetic Acid (Optional): The reaction can be catalyzed by acid, which can protonate the ethoxy group of (ethoxymethylene)malononitrile, making it a better leaving group and accelerating the initial Michael addition.

Application in Kinase Inhibitor Design: Targeting the JAK-STAT Pathway

The dysregulation of the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and cancers.[5] This makes the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) highly attractive targets for therapeutic intervention. The 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold is an excellent starting point for the design of potent and selective JAK inhibitors.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction for a wide range of cytokines and growth factors.[5] The binding of a ligand to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.[5]

Diagram of the JAK-STAT Signaling Pathway:

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Dimerization & JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor 3. Phosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 5. STAT Phosphorylation STAT_inactive->Receptor STAT_active STAT Dimer (active) STAT_inactive->STAT_active 6. Dimerization Nucleus Nucleus STAT_active->Nucleus 7. Translocation STAT_active_n STAT Dimer Gene Target Gene Transcription Inhibitor 5-amino-1-pyridin-3-ylpyrazole -4-carbonitrile Derivative Inhibitor->JAK Inhibition DNA DNA STAT_active_n->DNA 8. Binds to DNA DNA->Gene 9. Regulates Gene Transcription

Caption: The JAK-STAT signaling pathway and the point of intervention for kinase inhibitors.

Structure-Activity Relationships (SAR) for Pyrazole-Based JAK Inhibitors

While specific SAR data for the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold is emerging, insights can be drawn from closely related pyrazole-based JAK inhibitors.[6]

  • N-1 Pyridinyl Group: The pyridinyl nitrogen serves as a crucial hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket. Modifications to this ring can influence selectivity and physicochemical properties.

  • C-3 Position: This position is a key vector for introducing substituents that can occupy the solvent-exposed region of the ATP-binding site. Bulky and hydrophobic groups at this position can enhance potency and selectivity.

  • C-4 Cyano Group: The nitrile functionality is a common feature in many kinase inhibitors and can participate in hydrogen bonding interactions.

  • C-5 Amino Group: The exocyclic amino group can act as a hydrogen bond donor and is often essential for maintaining the canonical hinge-binding interactions. Derivatization of this group can modulate potency and selectivity.

Data on Related Pyrazole-Based JAK Inhibitors:

Compound ScaffoldTarget Kinase(s)IC50 (nM)Reference
Pyrazol-3-ylamino pyrazineJAK23.0[6]
4-Amino-(1H)-pyrazoleJAK13.4
4-Amino-(1H)-pyrazoleJAK22.2
4-Amino-(1H)-pyrazoleJAK33.5

Note: The IC50 values presented are for related pyrazole-based scaffolds and are intended to demonstrate the potential potency achievable with this class of compounds.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro JAK2 Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro potency of a test compound against JAK2 kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compound (solubilized in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • In a 384-well plate, add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (for control wells).

    • Add the JAK2 enzyme diluted in kinase assay buffer to each well.

    • Add the kinase substrate to each well.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for JAK2.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Add the luminescence-based kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Kinase Inhibitor Evaluation:

Kinase_Inhibitor_Workflow Start Start: Synthesized Compound Assay_Prep Prepare Serial Dilution of Compound in DMSO Start->Assay_Prep Plate_Setup Dispense Compound/ DMSO to 384-well Plate Assay_Prep->Plate_Setup Enzyme_Add Add Kinase (JAK2) and Substrate Plate_Setup->Enzyme_Add Reaction_Start Initiate Reaction with ATP Enzyme_Add->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Detection_Reagent Add Luminescence Detection Reagent Incubation->Detection_Reagent Read_Plate Measure Luminescence Detection_Reagent->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End: Potency Determined Data_Analysis->End

Caption: A typical workflow for the in vitro evaluation of a kinase inhibitor.

Conclusion and Future Directions

The 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold represents a highly promising and versatile platform for the discovery of novel kinase inhibitors. Its straightforward synthesis and amenability to chemical modification make it an ideal starting point for structure-based drug design campaigns. The insights provided in this guide, including synthetic and biological evaluation protocols, are intended to empower researchers to explore the full potential of this privileged scaffold. Future efforts in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, as well as the optimization of pharmacokinetic and pharmacodynamic properties to yield clinical candidates for a range of diseases.

References

  • Ioannidis, S., et al. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6524-6528. [Link]

  • Liang, X. W., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(21), 6290-6302. [Link]

  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(12), 5037-5047. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • O'Shea, J. J., et al. (2013). The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology, 5(8), a011440. [Link]

  • Schindler, C., et al. (2007). JAK-STAT signaling: a new link to cancer. Nature Reviews Cancer, 7(9), 649-661. [Link]

  • Patlolla, B., et al. (2021). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Molecules, 26(21), 6537. [Link]

  • Bonanomi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • American Cyanamid Company. (1973). Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides. U.S.
  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(21), 6290-6302. [Link]

  • Ghoreschi, K., et al. (2009). The JAK/STAT pathway in health and disease. Immunological Reviews, 228(1), 273-287. [Link]

  • Emori, T., et al. (2018). JAK inhibitor IC50 values for inhibition of cytokine-stimulated pSTAT3 induction in RA-FLS. Frontiers in Immunology, 9, 1774. [Link]

  • Norman, P. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 64, 128680. [Link]

  • Zhang, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950–955. [Link]

  • Regan, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7014-7018. [Link]

Sources

Application Notes and Protocols: The 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile Scaffold in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Kinase-Targeted Drug Discovery

The 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile core represents a significant "privileged scaffold" in modern medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases such as cancer and inflammatory disorders, making them a major class of therapeutic targets. The unique structural features of the aminopyrazole scaffold, including its hydrogen bonding capabilities and synthetic tractability, allow for the development of compounds that can effectively compete with ATP for the kinase active site. This document provides a comprehensive guide to the application of this scaffold, focusing on its synthesis, its use in targeting the Janus kinase (JAK) family, and detailed protocols for evaluating the inhibitory activity of its derivatives.

Physicochemical Properties and Synthesis

The 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold possesses a unique combination of aromatic and heterocyclic moieties, contributing to its favorable drug-like properties. The pyridine ring can engage in key hydrogen bonding interactions within the kinase active site, while the pyrazole core provides a rigid framework for the presentation of various substituents. The carbonitrile group often serves as a key anchoring point or can be further elaborated.

General Synthesis Protocol

A common synthetic route to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of an arylhydrazine with (ethoxymethylene)malononitrile.[1] The following is a representative, multi-step protocol for the synthesis of the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold.

Step 1: Preparation of Pyridin-3-ylhydrazine

Pyridin-3-ylhydrazine can be synthesized from 3-aminopyridine via diazotization followed by reduction. This is a standard transformation in heterocyclic chemistry.

Step 2: Condensation with (Ethoxymethylene)malononitrile

The key pyrazole ring formation is achieved through the condensation of pyridin-3-ylhydrazine with (ethoxymethylene)malononitrile.

Protocol:

  • To a solution of pyridin-3-ylhydrazine (1 equivalent) in a suitable solvent such as ethanol, add (ethoxymethylene)malononitrile (1 equivalent).

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product, 5-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile, can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using column chromatography.

Application in Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. They play a central role in the JAK-STAT signaling pathway, which is integral to immune responses, hematopoiesis, and cell growth. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis, making JAKs attractive therapeutic targets.

The 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold has been successfully employed in the development of potent JAK inhibitors. Derivatives of this scaffold can be designed to selectively target specific JAK family members, thereby minimizing off-target effects.

Caption: The JAK-STAT Signaling Pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay: JAK2

The following protocol describes a robust and widely used method for determining the in vitro inhibitory activity of a compound against a specific kinase, in this case, JAK2. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human JAK2 enzyme

  • Suitable peptide substrate for JAK2 (e.g., a poly(Glu, Tyr) peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction components in the Kinase Assay Buffer. The final concentrations of JAK2, substrate, and ATP should be optimized for the specific assay conditions. A typical ATP concentration is at or near the Km for the enzyme.

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.

    • Add 5 µL of the JAK2 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Assay_Setup Assay Plate Setup (Enzyme, Substrate, ATP) Compound_Prep->Assay_Setup Incubation Kinase Reaction Incubation Assay_Setup->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End: Lead Compounds Hit_Identification->End

Caption: Experimental Workflow for Kinase Inhibitor Screening.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following table presents representative IC₅₀ values for several known JAK inhibitors, some of which are based on or are structurally related to the pyrazole scaffold. This data illustrates the potency and potential for selectivity that can be achieved with this class of compounds.

CompoundTarget KinaseIC₅₀ (nM)Reference
RuxolitinibJAK13.3[2]
JAK22.8[2]
FilgotinibJAK110[2]
JAK228[2]
AZD1480JAK11.3[2]
JAK20.26[2]
CYT387JAK111[3]
JAK218[3]

Conclusion and Future Directions

The 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold is a versatile and highly valuable starting point for the development of novel kinase inhibitors. Its favorable physicochemical properties and synthetic accessibility make it an attractive core for structure-based drug design. The successful application of this scaffold in the development of potent JAK inhibitors highlights its potential for targeting other kinase families. Future research in this area will likely focus on the development of more selective inhibitors with improved pharmacokinetic and pharmacodynamic profiles, as well as the exploration of novel derivatizations of the pyrazole core to expand the accessible chemical space. The detailed protocols and application notes provided herein serve as a valuable resource for researchers engaged in the discovery and development of next-generation kinase-targeted therapies.

References

  • El-nagdy, H. M. F., & Sarma, D. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.
  • Al-Ostoot, F. H., Al-Wahaibi, L. H., & El-Emam, A. A. (2017). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 22(12), 2156.
  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(1), 134-143.
  • Patel, H., Patel, V., & Patel, N. (2018). One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst.
  • Zare, M., Khalili, D., & Karimi, Y. (2025). The preparation of 5-amino-1H-pyrazole-4-carbonitriles.
  • Sanachai, K., Mahalapbutr, P., Hengphasatporn, K., Shigeta, Y., & Rungrotmongkol, T. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Molecules, 27(18), 5979.
  • PubChem. (n.d.). Inhibitory Activities of the Compounds on JAK1, JAK2, JAK3 and Tyk2 (IC50) from US Patent US12404275: "Pyrazolopyrazine derived compounds, pharmaceutical composition and use thereof". Retrieved from [Link]

  • Pargellis, C. A., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Allen, C. F. H., & Wolf, C. N. (1955). 3-Aminopyridine. Organic Syntheses, 35, 7.
  • ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]

  • Lestari, P. D., Farida, N., & Dasna, I. W. (2025). Synthesis of 3-Aminopyridine.
  • Nummy, L. J. (2000). U.S. Patent No. 6,136,983. Washington, DC: U.S.
  • Kostryukov, S. G., Chervin, I. I., & Nesterov, V. N. (2025). Cyclothiomethylation of aryl hydrazines with formaldehyde and hydrogen sulfide. Russian Chemical Bulletin, 74(8), 1935-1940.
  • Hu, L., & Deng, Q. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org.
  • CN102942500A - Preparation method of N-formamide compound. (n.d.).
  • Ershov, O. V., & Bardasov, I. N. (2017). Synthesis of Pyridine Derivatives Containing a Tricyanobutadiene Motif. Chemistry of Heterocyclic Compounds, 53(10), 1178-1180.
  • Reddy, T. S., Reddy, P. P., & Reddy, C. S. (2016). Synthesis of N-aryl derived formamides using triflic anhydride. Journal of Chemical and Pharmaceutical Research, 8(7), 843-847.
  • Li, J., Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, Y. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155.
  • Cogan, D. A., Rynberg, R., Hlasta, D. J., Bohnert, G. J., Corcoran, T. W., D'Andrea, S. V., ... & Whiterock, V. J. (2004). 1-Alkyl-3-amino-5-aryl-1H-[1][4][5]triazoles: Novel Synthesis via Cyclization of N-Acyl-S-methylisothioureas with Alkylhydrazines and Their Potent Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonist Activities. Journal of medicinal chemistry, 47(22), 5417-5425.

  • Wang, Y., Li, Y., Li, J., Wang, Y., Zhang, Y., & Wang, Y. (2025). Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines. The Journal of Organic Chemistry.

Sources

Application Notes & Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidines in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug development.[1][2] This rigid, planar scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] Notably, pyrazolo[1,5-a]pyrimidine derivatives have shown promise as anticancer agents, often functioning as protein kinase inhibitors.[2][3][4] Their structural resemblance to purines allows them to act as antimetabolites in biochemical pathways. The versatility of this scaffold also extends to applications in materials science due to its photophysical properties.[1]

The synthetic accessibility and the possibility of introducing a variety of substituents at multiple positions (2, 3, 5, 6, and 7) make the pyrazolo[1,5-a]pyrimidine framework an attractive starting point for the design of compound libraries for high-throughput screening.[1] This document provides a detailed overview of the primary synthetic routes to pyrazolo[1,5-a]pyrimidines commencing from 5-aminopyrazoles, with a focus on the underlying chemical principles and practical experimental protocols for researchers in academia and industry.

Core Synthetic Strategies: A Mechanistic Perspective

The most prevalent and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic species.[1] The 5-aminopyrazole acts as a binucleophile, with the endocyclic pyrazole nitrogen and the exocyclic amino group participating in the formation of the new pyrimidine ring.

Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis

Workflow General Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Cyclocondensation Cyclocondensation 5-Aminopyrazole->Cyclocondensation 1,3-Bielectrophile 1,3-Bielectrophile 1,3-Bielectrophile->Cyclocondensation Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Cyclocondensation->Pyrazolo[1,5-a]pyrimidine

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

The choice of the 1,3-bielectrophile is critical and dictates the substitution pattern of the final product. Common classes of 1,3-bielectrophiles include:

  • β-Dicarbonyl Compounds (β-diketones, β-ketoesters)

  • β-Enaminones

  • Chalcones (α,β-unsaturated ketones)

  • Alkynes

The reaction conditions, such as the choice of solvent, catalyst (acidic or basic), and temperature, can significantly influence the reaction rate, yield, and in some cases, the regioselectivity of the final product.[3]

Protocol 1: Classical Synthesis using β-Dicarbonyl Compounds

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a robust and widely employed method.[3] The reaction typically proceeds under acidic conditions, which facilitate the initial condensation and subsequent cyclization.

Reaction Mechanism

Mechanism Mechanism with β-Diketone Start 5-Aminopyrazole + β-Diketone Step1 Nucleophilic attack of exocyclic NH2 on a carbonyl Start->Step1 H+ catalyst Intermediate1 Formation of an enamine intermediate Step1->Intermediate1 Step2 Intramolecular cyclization: endocyclic N attacks the remaining carbonyl Intermediate1->Step2 Intermediate2 Formation of a dihydropyrimidine intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product Pyrazolo[1,5-a]pyrimidine Step3->Product

Caption: Reaction mechanism with a β-diketone.

Experimental Protocol

Materials:

  • Substituted 5-aminopyrazole (1.0 mmol)

  • 1,3-Diketone or β-ketoester (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

  • Ethanol (optional, as co-solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-aminopyrazole (1.0 mmol) and the β-dicarbonyl compound (1.1 mmol).

  • Add glacial acetic acid (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Causality behind Experimental Choices:

  • Acetic Acid: Acts as both a solvent and an acid catalyst to promote the condensation and cyclization steps.

  • Excess β-Dicarbonyl: A slight excess ensures the complete consumption of the limiting 5-aminopyrazole.

  • Precipitation in Water: The product is typically insoluble in water, allowing for easy isolation from the acidic solvent and any water-soluble byproducts.

Protocol 2: Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and often enhance regioselectivity.[1][3] This is particularly beneficial for the synthesis of pyrazolo[1,5-a]pyrimidines, significantly reducing reaction times from hours to minutes.

Advantages of Microwave Synthesis
FeatureConventional HeatingMicrowave Heating
Reaction Time HoursMinutes[3][5]
Yields Often moderate to goodGenerally good to excellent[3]
Side Reactions More prevalentOften reduced
Energy Efficiency LowerHigher
Experimental Protocol (Microwave-Assisted)

Materials:

  • Substituted 5-aminopyrazole (1.0 mmol)

  • β-Enaminone or Chalcone (1.0 mmol)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • In a 10 mL microwave vial, combine the 5-aminopyrazole (1.0 mmol) and the β-enaminone or chalcone (1.0 mmol).

  • Add the chosen solvent (if any, typically 2-3 mL). For solvent-free conditions, proceed to the next step.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-30 minutes).[3][5]

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product as described in Protocol 1 (precipitation in water followed by filtration) or by direct purification via column chromatography if the product is an oil or highly soluble.

Trustworthiness of the Protocol: This microwave-assisted protocol is a self-validating system. The rapid and clean conversion, easily monitored by TLC or LC-MS, provides immediate feedback on the success of the reaction. The significant reduction in reaction time minimizes the potential for degradation of starting materials or products.

Protocol 3: One-Pot, Multi-Component Synthesis

One-pot, multi-component reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps in a single vessel without the isolation of intermediates. This approach is atom-economical and reduces waste. For pyrazolo[1,5-a]pyrimidines, a common MCR involves a 5-aminopyrazole, an aldehyde, and an active methylene compound.[6]

Experimental Protocol (One-Pot MCR)

Materials:

  • 5-Aminopyrazole (1.0 mmol)

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)

  • Catalyst (e.g., piperidine, potassium tert-butoxide) (0.1 mmol)

  • Solvent (e.g., Ethanol, DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add the 5-aminopyrazole (1.0 mmol), aldehyde (1.0 mmol), active methylene compound (1.0 mmol), and solvent (5 mL).

  • Add the catalyst (e.g., a few drops of piperidine).

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization or purify by column chromatography.

Post-Synthetic Functionalization: C-H Halogenation

The pyrazolo[1,5-a]pyrimidine scaffold can be further functionalized to introduce diverse chemical handles for structure-activity relationship (SAR) studies. For instance, direct C-H halogenation at the C3 position of the pyrazole ring is a valuable transformation.[7]

Experimental Protocol (C-H Iodination)

Materials:

  • Pyrazolo[1,5-a]pyrimidine (1.0 mmol)

  • N-Iodosuccinimide (NIS) (1.2 mmol)

  • Solvent (e.g., Acetonitrile) (10 mL)

Procedure:

  • Dissolve the pyrazolo[1,5-a]pyrimidine (1.0 mmol) in the solvent in a round-bottom flask.

  • Add N-Iodosuccinimide (1.2 mmol) to the solution.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the 3-iodo-pyrazolo[1,5-a]pyrimidine.

Conclusion and Future Perspectives

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles is a well-established and versatile area of organic chemistry. The methods outlined in these application notes, from classical thermal condensations to modern microwave-assisted and multi-component reactions, provide a robust toolkit for chemists in drug discovery and related fields. The continued development of greener, more efficient, and regioselective methods will undoubtedly further enhance the utility of this privileged scaffold in the quest for novel therapeutics.[2] The exploration of C-H functionalization and other post-synthetic modifications will continue to expand the accessible chemical space of pyrazolo[1,5-a]pyrimidine derivatives.[8][9]

References

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7183. [Link]

  • Naglah, A. M., et al. (2023). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Synthetic Communications, 53(15), 1285-1303. [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-12. [Link]

  • Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. (2023). ResearchGate. [Link]

  • Bagul, R., et al. (2019). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm, 10(4), 596-607. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Publishing. [Link]

  • Aggarwal, R., & Kumar, S. (2019). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]

  • Bagley, M. C., et al. (2014). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Chemistry Central Journal, 8, 3. [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2020). MDPI. [Link]

  • Arias-Gómez, A., et al. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances, 13(24), 16295-16305. [Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (2020). Journal of Chemical Reviews, 2(4), 259-281. [Link]

  • Bagul, R., et al. (2019). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm, 10(4), 596-607. [Link]

  • Paul, S., et al. (2025). Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C–H Functionalization. Synlett. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (2022). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C-H Functionaliz

Sources

Application Notes and Protocols: Strategic Functionalization of the 5-Aminopyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Aminopyrazole Scaffold in Modern Chemistry

The 5-aminopyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[1][3] The versatility of this heterocycle stems from its multiple reactive sites, which allow for precise, regioselective modifications to tailor its physicochemical and biological properties.[4][5]

This guide provides an in-depth exploration of the key methods for functionalizing the 5-aminopyrazole ring. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind each strategic choice. Detailed, field-tested protocols are provided for key transformations, empowering researchers to confidently employ these methods in their own synthetic endeavors.

Understanding the Reactivity of the 5-Aminopyrazole Core

The synthetic utility of 5-aminopyrazole is governed by the interplay of its distinct reactive centers: the two ring nitrogens (N1 and N2), the three ring carbons (C3, C4, and C5), and the exocyclic amino group. The potent electron-donating effect of the 5-amino group significantly enhances the nucleophilicity of the pyrazole ring, particularly at the C4 position, making it susceptible to electrophilic attack. Conversely, the amino group and the N1-H are themselves excellent nucleophiles. This multifaceted reactivity allows for a diverse array of chemical transformations.

Figure 1: Key reactive sites for the functionalization of the 5-aminopyrazole scaffold.

Section 1: Modification of the Exocyclic 5-Amino Group

The primary amino group is often the first point of functionalization, serving as a versatile handle for introducing a wide range of substituents or for constructing fused heterocyclic systems.

Acylation, Sulfonylation, and Urea/Thiourea Formation

Standard transformations of primary amines are readily applicable to 5-aminopyrazoles. These reactions are typically high-yielding and allow for the introduction of diverse functional groups that can modulate solubility, lipophilicity, and biological target interactions.[3][4][6]

  • Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) affords the corresponding amides. The base is crucial for scavenging the HCl or carboxylic acid byproduct, driving the reaction to completion.

  • Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond acceptors and introduce rigid structural elements.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward, often catalyst-free route to urea and thiourea derivatives.[6] These moieties are excellent hydrogen bond donors and are frequently found in kinase inhibitors.

Protocol 1.1: Synthesis of a 5-(Phenylcarbamoyl)aminopyrazole Derivative [6]

This protocol describes a general procedure for the reaction of a 5-aminopyrazole with an isocyanate.

Materials:

  • 5-Amino-1,3-disubstituted-pyrazole (1.0 equiv)

  • Phenyl isocyanate (1.1 equiv)

  • Anhydrous Toluene

Procedure:

  • To a solution of the 5-aminopyrazole in anhydrous toluene, add phenyl isocyanate (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Upon completion, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold toluene or hexanes, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture in vacuo. Purify the residue by silica gel column chromatography or recrystallization to afford the desired urea derivative.

Causality: The reaction proceeds via nucleophilic attack of the 5-amino group on the electrophilic carbonyl carbon of the isocyanate. The use of anhydrous solvent is recommended to prevent the competing reaction of the isocyanate with water, which would form an unstable carbamic acid and ultimately diphenylurea.

Diazotization and Sandmeyer-Type Reactions

The conversion of the 5-amino group into a diazonium salt opens a gateway to a vast array of functionalities that are otherwise difficult to install directly.[2][7]

The Diazotization Process

Treatment of 5-aminopyrazoles with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) yields a pyrazol-5-yl diazonium salt.[8] This intermediate is highly reactive and serves as an excellent leaving group (N₂ gas).

Protocol 1.2: General Diazotization and Subsequent Sandmeyer Reaction

This protocol outlines the formation of the diazonium salt and its subsequent conversion to a 5-chloropyrazole.

Materials:

  • 5-Aminopyrazole derivative (1.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 equiv)

  • Copper(I) Chloride (CuCl) (1.2 equiv)

  • Ice bath

Procedure:

  • Diazotization: Suspend or dissolve the 5-aminopyrazole in concentrated HCl and cool the mixture to 0–5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature remains below 5 °C. Vigorous stirring is essential.

  • Stir the resulting solution or suspension at 0–5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, dissolve or suspend copper(I) chloride (1.2 equivalents) in concentrated HCl and cool to 0–5 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ evolution) should be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours or until gas evolution ceases.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the 5-chloropyrazole derivative.

Mechanistic Insight: The Sandmeyer reaction is believed to proceed through a radical or organocopper intermediate.[9][10] The copper(I) catalyst facilitates the reduction of the diazonium ion, leading to the formation of a pyrazolyl radical and the release of dinitrogen gas, followed by chlorine transfer from the copper complex.

Section 2: Functionalization at the C4-Position

The C4-position is the most nucleophilic carbon on the ring, making it the primary site for electrophilic substitution and a key position for C-H functionalization and cross-coupling reactions.

Halogenation

Introducing a halogen (Br, Cl, I) at the C4-position is a critical strategic step. Halogens are versatile handles for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly used for this purpose.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds. It enables the coupling of a 4-halo-5-aminopyrazole with a boronic acid or ester, providing access to a vast array of 4-aryl or 4-heteroaryl substituted pyrazoles.[11][12][13][14]

Key Components & Their Roles:

  • Palladium Precatalyst: A source of Pd(0), which is the active catalytic species. Common choices include Pd(OAc)₂, Pd(PPh₃)₄, or more advanced, air-stable precatalysts like XPhos Pd G2.[12]

  • Ligand: A phosphine ligand (e.g., XPhos, SPhos, RuPhos) is essential. It stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination. Sterically hindered biarylphosphine ligands are often superior for challenging substrates.[12][13]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required for the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine 4-Bromo-5-aminopyrazole, Boronic Acid, Base (K2CO3), and Solvent (Dioxane/H2O) add_catalyst Degas the Mixture (e.g., Ar sparging) start->add_catalyst add_ligand Add Pd Precatalyst (e.g., XPhos Pd G2) add_catalyst->add_ligand heat Heat Reaction Mixture (e.g., 80-100 °C) add_ligand->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup: Dilute, Extract, Wash monitor->workup purify Purification: Column Chromatography workup->purify product Isolate Pure 4-Aryl-5-aminopyrazole purify->product G cluster_protocol Pyrazolo[3,4-d]pyrimidine Synthesis start 5-Aminopyrazole + DMF/PBr3 step1 Step 1: Vilsmeier Amidination (Formation of Formamidine Intermediate) start->step1 step2 Step 2: Add HMDS (Hexamethyldisilazane) step1->step2 step3 Intermolecular Heterocyclization step2->step3 product Pyrazolo[3,4-d]pyrimidine Product step3->product

Sources

Topic: Analytical Techniques for the Comprehensive Purity Assessment of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Document ID: AN-PYR3-PURITY-2026

Abstract & Forward-Looking Statement

The compound 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is a heterocyclic scaffold of significant interest in pharmaceutical development, often serving as a critical building block or an active pharmaceutical ingredient (API) itself. Its purity is not merely a quality metric; it is a direct determinant of its safety, efficacy, and stability. The presence of impurities, even at trace levels, can introduce toxicity, alter pharmacological activity, or compromise the drug product's shelf life. This document provides a multi-faceted analytical strategy for the robust purity assessment of this molecule. We move beyond a single-method approach to champion an orthogonal philosophy, integrating chromatographic, spectroscopic, and thermal techniques. Each method provides a unique and complementary perspective, ensuring a comprehensive and scientifically sound purity profile. The protocols herein are designed to be self-validating systems, grounded in established pharmacopeial principles and regulatory guidelines to ensure data integrity and trustworthiness.

The Analytical Imperative: An Orthogonal Approach to Purity

Purity assessment cannot be reliably achieved with a single technique. An impurity that is undetectable by one method may be readily quantifiable by another. This is the principle of orthogonality. For 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, a comprehensive purity profile is constructed by combining insights from several disparate analytical techniques.

  • Chromatographic Methods (HPLC, LC-MS): These are the cornerstone techniques for separating and quantifying organic impurities, including starting materials, by-products from synthesis, and degradation products.[1][2][3]

  • Spectroscopic Methods (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute measure of purity against a certified reference standard, independent of the analyte's response factor. It is a powerful primary method for qualifying reference materials.[4][5][6][7]

  • Thermal Analysis (DSC, TGA): These methods are exceptionally sensitive to solid-state properties and can detect and quantify non-chromatophoric impurities like residual solvents, water, and inorganic salts, which are often invisible to HPLC-UV.[8][9][10]

The logical relationship between these techniques forms a robust quality control workflow.

Orthogonal_Approach cluster_0 Initial Purity Screening & Impurity Profile cluster_1 Absolute Purity & Reference Standard Qualification cluster_2 Solid-State & Non-Organic Impurities cluster_3 Final Purity Statement HPLC HPLC-UV (Relative Purity, Impurity Detection) LCMS LC-MS (Impurity Identification) HPLC->LCMS Identify Peaks FinalPurity Comprehensive Purity Report HPLC->FinalPurity Contributes Relative Purity LCMS->FinalPurity Contributes Impurity Structures qNMR qNMR (Absolute Purity Assay) qNMR->FinalPurity Contributes Absolute Purity TGA TGA (Residual Solvents, Water) TGA->FinalPurity Contributes Volatile Content DSC DSC (Solid Impurities, Polymorphism) DSC->FinalPurity Contributes Solid-State Purity

Caption: Workflow for a comprehensive, orthogonal purity assessment.

The Workhorse: Reversed-Phase HPLC-UV for Impurity Profiling

High-Performance Liquid Chromatography with UV detection is the principal method for routine purity analysis. A reversed-phase method is ideal for separating the moderately polar 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile from both more polar and less polar impurities.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for the pyrazole-pyridine core.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of a wide range of potential impurities with varying polarities.

  • pH Modifier: Formic acid (0.1%) is added to the mobile phase. This serves two critical functions: 1) It protonates the basic nitrogen atoms on the pyridine and pyrazole rings, ensuring a single ionic state and preventing peak tailing. 2) It improves the ionization efficiency for subsequent analysis by mass spectrometry.

  • Detector Wavelength: The UV detector wavelength is set at the absorption maximum (λ-max) of the analyte to achieve the highest sensitivity for both the main component and structurally similar impurities.

Protocol 2.1: HPLC-UV Purity Method

Instrumentation & Conditions:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump, autosampler, column thermostat, and DAD/VWD.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmHigh-purity silica provides excellent peak shape and reproducibility.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 20 min; hold at 95% B for 5 minBroad gradient to separate impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 5 µLSmall volume to prevent peak overload.
Detector Diode Array Detector (DAD)Acquires full UV spectra for peak purity analysis and λ-max determination.
Detection λ 254 nm (or determined λ-max)Common wavelength for aromatic/heterocyclic systems; verify with analyte scan.

Procedure:

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution (e.g., 0.5 mg/mL). This is a self-validating step to ensure the system is performing correctly. The system must meet the criteria outlined in pharmacopeias such as USP <621>.[1][11][12]

    • Repeatability: Relative Standard Deviation (RSD) of the main peak area must be ≤ 2.0%.

    • Tailing Factor (T): Must be between 0.8 and 1.8.

    • Theoretical Plates (N): Must be ≥ 2000.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the standard.

  • Analysis Sequence: Inject a blank (diluent), followed by the five SST injections, then the test sample(s).

  • Data Processing: Integrate all peaks in the chromatogram. Calculate purity using the area percent normalization method (assuming all impurities have a similar response factor to the main peak).

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV quantifies impurities, it does not identify them. By coupling the HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each impurity, providing critical information for structural elucidation.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is chosen because it is a "soft" ionization technique suitable for polar, thermally labile molecules like our analyte. The acidic mobile phase from the HPLC method is ideal for promoting positive ion formation ([M+H]+) in ESI.

  • Mass Analyzer: A Quadrupole or Time-of-Flight (TOF) analyzer provides the mass accuracy needed to propose elemental compositions for unknown impurities.

Protocol 3.1: LC-MS Impurity Identification

Instrumentation & Conditions:

ParameterSettingRationale
LC System Same as Protocol 2.1Ensures direct correlation of retention times between UV and MS data.
MS System Agilent 6120 Quadrupole LC/MS or equivalentRobust and sensitive for routine identification.
Ionization Mode ESI PositiveThe molecule contains basic nitrogens, which are readily protonated.
Scan Range m/z 100 - 800Covers the expected mass of the parent compound and potential dimers or adducts.
Capillary Voltage 3500 VOptimized for efficient ion generation.
Gas Temp. 350 °CAids in desolvation of the ESI droplets.

Procedure:

  • Method Transfer: Use the identical HPLC method from Protocol 2.1.

  • Sample Analysis: Inject the sample solution (0.5 mg/mL).

  • Data Analysis:

    • Correlate each impurity peak from the UV chromatogram with its corresponding mass spectrum.

    • The [M+H]+ ion will confirm the molecular weight of the impurity.

    • Compare the observed masses with the molecular weights of potential impurities (e.g., unreacted starting materials, reaction intermediates, or known degradation products).

LCMS_Workflow start HPLC Separation (Protocol 2.1) esi Electrospray Ionization (ESI) [M] -> [M+H]+ start->esi uv_detector UV Detector (Generates Chromatogram) start->uv_detector mass_analyzer Mass Analyzer (Separates ions by m/z) esi->mass_analyzer detector Detector (Generates Mass Spectrum) mass_analyzer->detector correlation Data Correlation (Peak Retention Time + Mass) detector->correlation output Impurity MW Data (Structural Clues) uv_detector->correlation correlation->output

Caption: Experimental workflow for LC-MS based impurity identification.

An Absolute Measurement: Quantitative NMR (qNMR)

Unlike chromatography, which provides a relative purity value, qNMR provides an absolute purity assessment traceable to a certified internal standard. It is a primary ratio method as defined by the Bureau International des Poids et Mesures (BIPM).[6] The signal intensity in ¹H NMR is directly proportional to the number of protons generating that signal, allowing for precise quantification without a specific reference standard of the analyte.[4][5]

Causality Behind Experimental Choices:

  • Internal Standard: Maleic acid is an excellent choice. It is non-volatile, stable, highly pure, and possesses a sharp singlet at ~6.3 ppm in DMSO-d₆, which typically does not overlap with analyte signals.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 30 seconds) is critical. It ensures that all protons, including those with long relaxation times, have fully returned to equilibrium before the next pulse. This is non-negotiable for accurate integration and is a cornerstone of a self-validating qNMR protocol.

Protocol 4.1: qNMR Purity Assay

Instrumentation & Conditions:

ParameterSettingRationale
NMR System Bruker 400 MHz Avance III or equivalentHigh-field magnet provides necessary signal dispersion and sensitivity.
Solvent DMSO-d₆Good solvent for both analyte and internal standard.
Internal Std. Maleic Acid (Certified Reference Material)Provides a quantitative reference signal.
Pulse Program Standard 30-degree or 90-degree pulseSimple pulse sequence is sufficient.
Relaxation Delay (d1) 30 sCRITICAL: Ensures complete T1 relaxation for all protons for accurate quantification.
Number of Scans 16 or 32Sufficient scans to achieve a good signal-to-noise ratio (>250:1).

Procedure:

  • Sample Preparation (Critical Step):

    • Accurately weigh ~15 mg of the analyte into a vial using a calibrated microbalance.

    • Accurately weigh ~10 mg of the certified maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using the parameters above.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, unique signal for the analyte and the singlet for maleic acid.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (e.g., N_std = 2 for maleic acid's two vinyl protons)

    • MW: Molecular weight

    • m: Mass

    • Purity_std: Purity of the certified internal standard (e.g., 99.9%)

Solid-State and Volatile Impurities: Thermal Analysis

Thermal analysis techniques like TGA and DSC are essential for detecting impurities that are often missed by chromatographic methods.[9][10]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify the content of volatile materials such as residual solvents and water.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. For a highly pure crystalline compound, DSC shows a sharp melting endotherm. The presence of impurities causes a depression and broadening of the melting peak, which can be used to estimate purity via the Van't Hoff equation.[13]

Protocol 5.1: TGA/DSC Analysis

Instrumentation & Conditions:

ParameterSettingRationale
Instrument TA Instruments SDT Q600 (Simultaneous TGA-DSC) or equivalentProvides both mass loss and heat flow data from a single experiment.
Sample Pan Aluminum, hermetically sealed (pierced lid for TGA)Standard pans for this temperature range.
Sample Size 3-5 mg (accurately weighed)Representative sample size.
Atmosphere Nitrogen, 50 mL/minInert atmosphere prevents oxidative degradation.
Heating Rate 10 °C/minStandard heating rate for pharmaceutical analysis.
Temp. Range 25 °C to 300 °C (or past decomposition)Covers solvent loss and melting events.

Procedure & Data Interpretation:

  • TGA Curve: A step-wise loss of mass at temperatures below 120°C typically corresponds to the loss of water or volatile organic solvents. The percentage of mass lost is a direct measure of this impurity content.

  • DSC Curve:

    • Observe the melting endotherm. A sharp peak close to the literature melting point indicates high purity.

    • A broad peak or a melting point significantly lower than expected suggests the presence of impurities. Specialized software can apply the Van't Hoff equation to estimate the mole percent of impurities.

Summary and Final Purity Statement

A final, comprehensive purity statement for a batch of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile should consolidate the data from all orthogonal techniques.

Example Purity Report Summary:

Analytical TechniqueParameter MeasuredResult
HPLC-UV (Area %) Chromatographic Purity99.85%
LC-MS Impurity IdentificationImpurity at RRT 1.15 identified as [Structure], MW = X
qNMR Absolute Purity (Assay)99.7% w/w (by mass)
TGA Residual Solvents0.15%
DSC Melting Point215.4 °C (sharp)
Final Purity Composite Value 99.7% (by qNMR, corrected for volatiles)

This multi-faceted approach ensures that the reported purity is robust, reliable, and defensible under regulatory scrutiny, adhering to the principles outlined in guidelines such as ICH Q2(R1).[14][15][16]

References

  • USP-NF. <621> Chromatography.
  • Chan, C. C., et al. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • USP-NF.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Dong, M. W. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. LCGC North America.
  • Agilent Technologies. (2023).
  • DSDP Analytics.
  • Pharmaguideline. (2024).
  • USP-NF. (2021).
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • IJARSCT. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. Química Nova.
  • Heng, D., et al. (2001). An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders. Journal of Pharmaceutical and Biomedical Analysis.
  • METTLER TOLEDO. (2024).
  • TA Instruments.
  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
  • Eurolab.
  • Regis Technologies. (2020).
  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.
  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: Developing Cell-Based Assays for 5-Amino-1-Pyridin-3-ylpyrazole-4-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent modulators of key cellular pathways, particularly as kinase inhibitors.[1][2] This guide provides a comprehensive, strategy-driven framework for researchers, scientists, and drug development professionals to establish a robust cell-based assay cascade for characterizing novel derivatives of this class. Moving beyond simple procedural lists, this document elucidates the scientific rationale behind each step, enabling the user to design and execute a self-validating screening funnel—from initial cytotoxicity profiling to mechanistic validation. We present detailed, field-tested protocols for assessing cell viability, proliferation, apoptosis, and target-specific kinase inhibition, supported by methodologies for downstream confirmation via Western Blot. The overarching goal is to provide a logical, efficient, and scientifically rigorous workflow to identify and characterize promising lead compounds for further development.

Introduction: The Rationale for a Tiered Assay Approach

The process of evaluating novel chemical entities, such as derivatives of the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold, is a multi-step journey from broad biological effect to specific mechanism of action (MOA).[3] A tiered or cascaded assay approach is the most resource-efficient and scientifically sound strategy. This methodology uses a series of assays of increasing complexity and specificity to filter a library of compounds, ensuring that only the most promising candidates advance.

Cell-based assays are indispensable in this process as they provide a more physiologically relevant context than isolated biochemical assays, offering insights into a compound's effects within a complex, living system.[4][5] Our initial assays will determine the general bioactivity of the compounds—do they impact cell health and growth? Subsequent assays will then dissect the nature of this impact—are they killing cells, and if so, how? Finally, based on the known potential of this scaffold, we will investigate a probable MOA—the inhibition of protein kinase signaling pathways.[6][7]

G cluster_0 cluster_1 cluster_2 A Tier 1: Primary Screening (Broad Cellular Effects) B Cell Viability & Cytotoxicity Assay A->B Assess Initial Impact C Cell Proliferation Assay A->C Assess Initial Impact D Tier 2: Secondary Screening (Mechanistic Insight) B->D Active Compounds Advance C->D Active Compounds Advance E Apoptosis Assay (Caspase Activity) D->E Elucidate Mechanism F Cell-Based Kinase Activity Assay D->F Elucidate Mechanism G Tier 3: Downstream Validation (Target Confirmation) E->G Promising Leads Advance F->G Promising Leads Advance H Western Blot Analysis (Pathway Modulation) G->H Confirm Target Engagement

Figure 1: A tiered workflow for characterizing novel pyrazole derivatives.

Compound Handling and Preparation

Scientific rigor begins with accurate compound handling. The solubility and stability of your derivatives will directly impact the quality and reproducibility of your data.

  • Solubility Testing: Before initiating cell-based assays, determine the solubility of each derivative in DMSO and the final cell culture medium. Poor solubility can lead to compound precipitation, causing artifacts and inaccurate concentration-response curves.

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. Store these stocks in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, create intermediate dilutions from the DMSO stock in cell culture medium. It is critical to ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).

Tier 1: Primary Screening - Assessing Broad Cellular Effects

The initial goal is to identify which derivatives possess biological activity and at what concentrations. We will use two complementary assays to measure general cytotoxicity and anti-proliferative effects.

Protocol 3.1: Cell Viability & Cytotoxicity Assay

Principle: This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[8] Tetrazolium salts like MTT are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, while luminescent assays like CellTiter-Glo® measure ATP levels as a marker of viable cells. We will detail the MTT protocol due to its widespread use and cost-effectiveness.[9]

Methodology: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Causality Insight: Seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Compound Treatment: Prepare a 2X concentration series of your pyrazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to ensure the assay can detect cell death.

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 3.2: Cell Proliferation Assay

Principle: This assay directly measures DNA synthesis, a hallmark of cell proliferation.[10] It relies on the incorporation of a thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the newly synthesized DNA of replicating cells.[11][12] This incorporated BrdU is then detected using a specific antibody.[13]

Methodology: BrdU Incorporation Assay

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol (Protocol 3.1). The incubation time should be chosen based on the cell line's doubling time (e.g., 24-72 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.

    • Causality Insight: The labeling period should be long enough to allow a significant portion of the proliferating cells to enter the S phase of the cell cycle.

  • Fixation and Denaturation: Remove the medium, and fix the cells with a fixing/denaturing solution. This step is crucial as it denatures the DNA, allowing the anti-BrdU antibody to access the incorporated BrdU.[11][13]

  • Antibody Incubation: Wash the wells and add the anti-BrdU detector antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Incubate for 1-2 hours at room temperature.

  • Substrate Addition: Wash the wells to remove unbound antibody and add the appropriate substrate (e.g., TMB for HRP). A colorimetric signal will develop, proportional to the amount of BrdU incorporated.

  • Readout & Analysis: Stop the reaction with a stop solution and measure the absorbance on a microplate reader. Calculate the IC₅₀ value as described for the MTT assay.

Parameter MTT Assay BrdU Assay
Measures Metabolic Activity / Cell ViabilityDNA Synthesis / Proliferation
Principle Mitochondrial dehydrogenase activityIncorporation of thymidine analog
Endpoint Colorimetric (Formazan) or Luminescent (ATP)Colorimetric or Fluorescent
Primary Use General cytotoxicity screeningAnti-proliferative effect screening

Table 1: Comparison of Primary Screening Assays.

Tier 2: Secondary Screening - Mechanistic Elucidation

Compounds that show significant activity in primary screens (e.g., IC₅₀ < 10 µM) are advanced to secondary assays to understand their MOA.

Protocol 4.1: Apoptosis Assay

Principle: A key question is whether a compound inhibits proliferation (cytostatic) or actively induces cell death (cytotoxic). If it is cytotoxic, we need to know if it's through apoptosis (programmed cell death) or necrosis. Caspases are proteases that are critical executioners of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate that, when cleaved by active caspases-3 and -7, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[14][15][16]

G A Apoptotic Stimulus (e.g., Pyrazole Derivative) B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B Activates C Executioner Caspases (Caspase-3, Caspase-7) B->C Activates D Caspase-Glo® 3/7 Substrate (DEVD-aminoluciferin) C->D Cleaves H Cell Death (Apoptosis) C->H Executes E Cleavage of Substrate D->E F Free Aminoluciferin + Luciferase E->F G Luminescent Signal F->G Produces

Figure 2: Principle of the Caspase-Glo® 3/7 Apoptosis Assay.

Methodology: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with compounds for a duration determined by kinetic studies (e.g., 24, 48 hours). Include vehicle and positive controls (e.g., Staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Causality Insight: This is a homogeneous "add-mix-measure" assay. The reagent contains lysis buffer, so no separate cell lysis step is required.[14]

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours, protected from light.

  • Readout: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the log of the compound concentration to determine the EC₅₀ (half-maximal effective concentration) for apoptosis induction.

Protocol 4.2: Cell-Based Kinase Activity Assay

Principle: Given that many pyrazole-based molecules are kinase inhibitors, a direct assessment of kinase activity within the cell is a logical next step.[1][6] Cell-based kinase assays measure the phosphorylation of a specific substrate downstream of the target kinase.[7] This confirms that the compound is engaging its target in a physiological context. A common method is a sandwich ELISA-based format.

Methodology: Phospho-Substrate ELISA

  • Cell Seeding and Starvation: Seed cells in a 96-well plate and grow to ~80-90% confluency. If the pathway is activated by a growth factor, serum-starve the cells overnight to reduce basal kinase activity.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with an appropriate agonist (e.g., EGF for EGFR pathway, PDGF for PDGFR pathway) for a short period (e.g., 5-30 minutes) to induce maximal phosphorylation of the downstream substrate.

  • Cell Lysis: Immediately aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

    • Causality Insight: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of the proteins of interest.

  • ELISA Protocol:

    • Transfer the cell lysates to a 96-well plate pre-coated with a capture antibody specific for the total (phosphorylated and non-phosphorylated) kinase substrate.

    • Incubate to allow the substrate to bind.

    • Wash the wells and add a detection antibody that is specific for the phosphorylated form of the substrate. This antibody is typically conjugated to HRP.

    • Wash again and add a colorimetric HRP substrate (e.g., TMB).

  • Readout and Analysis: Stop the reaction and measure absorbance. The signal is proportional to the amount of phosphorylated substrate. Calculate the IC₅₀ of the compound for inhibiting the agonist-induced phosphorylation.

Tier 3: Downstream Validation - Confirming Pathway Modulation

The final step is to confirm the findings from the secondary, plate-based assays using a more traditional and robust method.

Protocol 5.1: Western Blot Analysis of Signaling Proteins

Principle: Western blotting provides a semi-quantitative analysis of protein levels and their post-translational modifications, such as phosphorylation.[17] By probing for both the phosphorylated form and the total amount of a key signaling protein (e.g., p-ERK and total ERK), we can definitively confirm that a compound is inhibiting a specific signaling pathway.[18]

Methodology: Western Blotting

  • Cell Culture and Treatment: Culture cells in 6-well plates. Treat the cells as described in the kinase assay protocol (starvation, compound pre-treatment, stimulation).

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT Ser473).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. The HRP enzyme will catalyze a reaction that produces light.[19]

  • Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-AKT) or a housekeeping protein like GAPDH or β-actin.

  • Data Analysis: Use densitometry software to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each sample. Compare the normalized signal in compound-treated samples to the stimulated control to confirm inhibition.

Derivative Cell Viability IC₅₀ (µM) Proliferation IC₅₀ (µM) Caspase-3/7 EC₅₀ (µM) p-ERK IC₅₀ (µM)
PYR-001 2.5 ± 0.31.8 ± 0.23.1 ± 0.40.9 ± 0.1
PYR-002 > 5025.4 ± 2.1> 5045.2 ± 3.5
PYR-003 8.9 ± 0.935.1 ± 3.3> 507.5 ± 0.6
Doxorubicin 0.8 ± 0.10.6 ± 0.11.1 ± 0.2N/A

Table 2: Example Data Summary for a Set of Hypothetical Pyrazole Derivatives. Data are presented as mean ± standard deviation.

Conclusion and Forward Look

This application note outlines a systematic, multi-tiered strategy for the cellular characterization of novel 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile derivatives. By progressing from broad phenotypic assays to specific, mechanism-based investigations, researchers can efficiently identify compounds with desired biological activities and elucidate their mechanisms of action. The protocols provided herein are robust, well-validated, and grounded in established scientific principles, offering a solid foundation for any drug discovery program targeting this important chemical class. Successful identification of a lead compound through this cascade provides strong justification for advancement into more complex models, such as 3D cell culture and in vivo efficacy studies.

References

  • Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from Bio-Rad website. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs website. [Link]

  • Seidler, J., McGovern, S. L., Dror, O., & Shoichet, B. K. (2003). High-throughput assays for promiscuous inhibitors. Journal of medicinal chemistry, 46(21), 4477–4486. [Link]

  • Markossian, S., Grossman, A., Baskir, H., et al., editors. (2004-). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from SPT Labtech website. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from Creative Diagnostics website. [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from Assay Genie website. [Link]

  • Hossain, M. I., & Faruque, M. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Pharmaceuticals, 17(1), 126. [Link]

  • Duncombe, T. A., Tentori, A. M., & Herr, A. E. (2012). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a chip, 12(18), 3325–3330. [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from Reaction Biology website. [Link]

  • Bio-Analysis. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from Bio-Analysis website. [Link]

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., & McNamara, P. W. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from Marin Biologic Laboratories website. [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Mire-Sluis, A., & Wadhwa, M. (2013). A guide for potency assay development of cell-based product candidates. Bioanalysis, 5(20), 2549–2551. [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161700. [Link]

  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • PubMed Central. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from Creative Bioarray website. [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • BioAgilytix Labs. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from BioAgilytix Labs website. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from BMG LABTECH website. [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

  • National Institutes of Health. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

Sources

Application Notes & Protocols for the Scale-Up Synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, a key heterocyclic intermediate for preclinical drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, scientifically grounded, and scalable synthetic route. Emphasis is placed on process safety, regulatory compliance in accordance with Good Manufacturing Practices (GMP), and the implementation of robust in-process controls to ensure the consistent quality of the Active Pharmaceutical Ingredient (API). This guide is structured to provide not just a set of instructions, but a thorough understanding of the underlying chemical principles and process considerations essential for successful preclinical API manufacturing.

Introduction: The Strategic Importance of a Scalable Synthetic Route

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a range of therapeutic areas. As a lead candidate progresses towards preclinical evaluation, the demand for multi-gram to kilogram quantities of high-purity material becomes critical. The development of a robust, scalable, and economically viable synthetic process is therefore a cornerstone of a successful drug development program. A well-designed synthesis at this stage mitigates risks of costly delays and ensures a consistent supply of the drug substance for pivotal toxicology and pharmacology studies.[1]

This application note details a one-pot synthesis strategy, a cornerstone of green chemistry, which offers significant advantages in process intensification by reducing the number of unit operations, minimizing waste, and improving overall safety and efficiency.[2] The chosen synthetic pathway is based on the well-established reaction of a hydrazine derivative with a malononitrile derivative, a common and efficient method for constructing the pyrazole core.[3][4]

The Synthetic Strategy: A One-Pot Approach to Purity and Efficiency

The synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is achieved through the condensation reaction of 3-hydrazinopyridine dihydrochloride and (ethoxymethylene)malononitrile. This one-pot reaction proceeds through a presumed intermediate, which rapidly cyclizes to form the stable pyrazole ring system.

Reaction Scheme:

Rationale for a One-Pot Synthesis:

  • Process Intensification: Combining multiple reaction steps into a single operation significantly reduces processing time, energy consumption, and equipment occupancy.

  • Waste Reduction: Eliminating the need to isolate and purify intermediates minimizes solvent and reagent usage, aligning with the principles of green chemistry.

  • Improved Safety: A closed-system, one-pot reaction minimizes manual handling of potentially hazardous intermediates, enhancing operator safety, a critical consideration at scale.[5]

Safety First: Hazard Analysis and Mitigation

A thorough understanding of the hazards associated with all materials is paramount for a safe scale-up.

Compound Key Hazards Mitigation Strategies
3-Hydrazinopyridine Dihydrochloride Harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[6][7]Wear appropriate PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated fume hood. Avoid inhalation of dust.
(Ethoxymethylene)malononitrile Toxic if swallowed. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][8][9]Wear appropriate PPE. Handle in a chemical fume hood. Have an emergency plan for cyanide exposure.
Triethylamine Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.Use in a well-ventilated area away from ignition sources. Wear appropriate PPE.
Ethanol Highly flammable liquid and vapor. Causes serious eye irritation.Use in a well-ventilated area away from ignition sources. Wear appropriate PPE.

Detailed Scale-Up Synthesis Protocol (Multi-Kilogram Scale)

This protocol is designed for the synthesis of approximately 1.5 kg of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. All operations should be performed in a controlled environment by trained personnel, adhering to site-specific safety procedures and GMP guidelines.[10]

Equipment:

  • 20 L glass-lined reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel (2 L).

  • Heating/cooling circulator.

  • Nutsche filter/dryer or equivalent filtration and drying equipment.

  • Calibrated scales and measuring equipment.

Reagents and Materials:

Reagent CAS No. Molecular Weight Quantity Molar Equivalents
3-Hydrazinopyridine Dihydrochloride364727-74-2182.05 g/mol 1.82 kg10.0 mol
(Ethoxymethylene)malononitrile123-06-8122.12 g/mol 1.22 kg10.0 mol
Triethylamine121-44-8101.19 g/mol 2.23 kg (3.07 L)22.0 mol
Ethanol (200 proof)64-17-546.07 g/mol 10 L-

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging:

    • Charge the reactor with 3-hydrazinopyridine dihydrochloride (1.82 kg).

    • Add ethanol (8 L) to the reactor with gentle stirring to form a slurry.

  • Base Addition:

    • Slowly add triethylamine (2.23 kg) to the reactor via the addition funnel over 30-45 minutes. Maintain the internal temperature below 30 °C using the cooling circulator. An exotherm is expected.

    • Stir the resulting mixture for 30 minutes at 20-25 °C.

  • Addition of (Ethoxymethylene)malononitrile:

    • Dissolve (ethoxymethylene)malononitrile (1.22 kg) in ethanol (2 L) in a separate container.

    • Slowly add the (ethoxymethylene)malononitrile solution to the reactor over 60-90 minutes, maintaining the internal temperature between 25-35 °C.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Reaction Completion:

    • After 4 hours, take a sample from the reaction mixture and analyze by HPLC to determine the ratio of starting material to product. The reaction is considered complete when the area percent of the starting material is less than 2%.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5 °C over 2-3 hours.

    • Hold the slurry at 0-5 °C for at least 2 hours to ensure complete crystallization.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold ethanol (2 x 1 L).

  • Drying:

    • Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

In-Process Controls: Ensuring Quality at Every Step

Robust in-process controls (IPCs) are essential for a self-validating process and are a key component of GMP.[11]

Process Step IPC Analytical Method Acceptance Criteria
Base Addition TemperatureTemperature ProbeMaintain < 30 °C
Reaction Reaction CompletionHPLCStarting material < 2%
Drying Loss on Drying (LOD)LOD Balance< 0.5% w/w

Purification: Achieving Preclinical Quality

The crude product from the synthesis is typically of high purity. However, for preclinical studies, a recrystallization step is recommended to ensure the removal of any residual impurities.

Recrystallization Protocol:

  • Charge the crude 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile into a clean reactor.

  • Add a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water) at a ratio of approximately 10-15 mL per gram of crude product.

  • Heat the mixture to reflux with stirring until all the solid dissolves.

  • Cool the solution slowly to 0-5 °C to induce crystallization.

  • Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization and Specifications

Thorough analytical characterization is required to confirm the identity, purity, and quality of the final API.

Test Method Specification
Appearance VisualOff-white to pale yellow solid
Identity ¹H NMR, ¹³C NMR, FT-IR, MSConforms to structure
Purity (HPLC) HPLC≥ 99.0%
Any single impurity HPLC≤ 0.1%
Total impurities HPLC≤ 0.5%
Residual Solvents GC-HSEthanol ≤ 5000 ppm
Water Content Karl Fischer≤ 0.5% w/w
Assay (by HPLC) HPLC98.0 - 102.0% w/w

Expected Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ ppm 8.95 (d, J=2.4 Hz, 1H), 8.58 (dd, J=4.8, 1.4 Hz, 1H), 8.18 (ddd, J=8.3, 2.6, 1.4 Hz, 1H), 7.95 (s, 1H), 7.55 (dd, J=8.3, 4.8 Hz, 1H), 6.75 (s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ ppm 152.0, 148.2, 144.5, 141.9, 135.2, 124.1, 118.0, 74.2.

  • FT-IR (KBr, cm⁻¹): ν 3400-3200 (NH₂ stretching), 2220 (C≡N stretching), 1640 (NH₂ bending), 1580, 1480 (aromatic C=C and C=N stretching).

  • MS (ESI+): m/z [M+H]⁺ calculated for C₉H₇N₅: 186.07; found: 186.1.

Process Validation and GMP Documentation

Process validation is the documented evidence that the process, operated within established parameters, can perform effectively and reproducibly to produce an intermediate or API meeting its predetermined specifications and quality attributes.[11][12][13][14]

Process Validation Workflow:

G A Process Design (Lab & Pilot Scale) D Risk Assessment (FMEA) A->D B Process Qualification (Scale-Up Batches) G Execute 3 Validation Batches B->G C Continued Process Verification (Commercial Manufacturing) E Define Critical Process Parameters (CPPs) D->E F Define Critical Quality Attributes (CQAs) D->F E->B F->B H Analyze Data & Report G->H H->C

Process Validation Workflow Diagram.

GMP Documentation:

A comprehensive documentation system is a fundamental requirement of GMP.[15] Key documents for this synthesis include:

  • Batch Manufacturing Record (BMR): A detailed, step-by-step record of the entire manufacturing process for each batch.

  • Standard Operating Procedures (SOPs): Written instructions for performing routine operations.

  • Analytical Method Validation Reports: Documentation demonstrating that the analytical methods are suitable for their intended purpose.

  • Equipment Qualification Reports (IQ/OQ/PQ): Evidence that the equipment is installed, operates, and performs correctly.

Batch Manufacturing Record Template (Excerpt):

Step Instruction Parameter Target Actual Operator/Date Verifier/Date
2.1 Charge 3-Hydrazinopyridine DihydrochlorideWeight1.82 kg
3.1 Add TriethylamineTemperature< 30 °C
6.1 IPC: Reaction Completion% Starting Material< 2%

Conclusion

This application note provides a robust and scalable protocol for the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, suitable for the production of preclinical drug substance. By integrating principles of green chemistry, process safety, and GMP, this guide offers a comprehensive framework for researchers and drug development professionals to confidently and efficiently advance their candidates towards clinical evaluation. The emphasis on detailed protocols, in-process controls, and thorough analytical characterization ensures the consistent production of high-quality API, a critical factor for successful preclinical studies.

References

  • Agalloco, J., & DeSantis, P. (2021). Validation of Active Pharmaceutical Ingredients. In Handbook of Validation in Pharmaceutical Processes, Fourth Edition. CRC Press.
  • Pharmaceutical Technology. (2014, November 25). Lifecycle Approach to API Process Validation [Video]. YouTube. Retrieved from [Link]

  • Pharmaceutical Guidelines. (2025, September 12). Process Validation in Pharmaceutical Manufacturing | Types, Phases and Documentation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Process Validation: General Principles and Practices. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1998, April 17). Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • APIC (CEFIC). (n.d.). GMPs for APIs: “How to do” document. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10909519, 3-Hydrazinopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17132489, 3-Hydrazinylpyridine dihydrochloride. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. When 3 was reacted with 2(ethoxymethylene)malononitrile (4f).... Retrieved from [Link]

  • IIS Windows Server. (n.d.). GMPs for APIs: “How to do” Document. Retrieved from [Link]

  • Gampawar, A. S., et al. (2012). Documentation and Records: Harmonized GMP Requirements. Journal of Young Pharmacists, 4(4), 245-253.
  • ResearchGate. (n.d.). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Retrieved from [Link]

  • Bentham Science. (n.d.). One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Retrieved from [Link]

  • Frontiers. (2021, November 11). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, January 4). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 31. Reaction of 3-hydrazinotriazine 74 with ethoxymethylene malononitrile. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole-Pyridine Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD focuses on screening small, low-molecular-weight fragments. These fragments, though often exhibiting weak binding affinities (typically in the micromolar to millimolar range), provide a more efficient exploration of chemical space and often form highly optimized interactions with their biological targets.[1] The subsequent optimization of these fragment hits, guided by structural biology, can lead to potent and drug-like candidates.[3]

Within the vast landscape of chemical fragments, the pyrazole scaffold has earned the status of a "privileged structure" in medicinal chemistry.[4] Pyrazole-containing compounds are prevalent in numerous FDA-approved drugs and are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The fusion of a pyrazole ring with a pyridine moiety, as seen in 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, offers a particularly compelling starting point for FBDD campaigns. This scaffold combines the rich hydrogen-bonding capabilities and metabolic stability of the pyrazole ring with the versatile interaction potential of the pyridine ring, which can act as a hydrogen bond acceptor and engage in aromatic interactions.[4][5][7] This combination of features makes the pyrazole-pyridine core an attractive hinge-binding motif, particularly for protein kinases.[8][9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile as a strategic fragment in FBDD. We will delve into its synthesis and physicochemical properties, followed by detailed, field-proven protocols for its application in primary screening and hit validation using state-of-the-art biophysical techniques. The causality behind experimental choices will be elucidated, empowering researchers to not only execute these protocols but also to understand and adapt them for their specific biological targets.

Physicochemical Properties of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

A successful fragment must adhere to the "Rule of Three," a set of empirical guidelines that ensure good solubility, and a higher probability of forming efficient interactions with a protein binding pocket. The calculated properties of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile align well with these principles, making it an ideal candidate for fragment screening libraries.

PropertyValue (Calculated/Estimated)"Rule of Three" GuidelineRationale for Importance in FBDD
Molecular Weight ~185.18 g/mol < 300 DaLower complexity increases the probability of a good fit into a binding pocket and provides a better starting point for optimization.
cLogP ~1.5 - 2.0≤ 3Ensures adequate aqueous solubility, which is crucial for biophysical assays and reduces the likelihood of non-specific binding.
Hydrogen Bond Donors 2 (amine)≤ 3Provides key interaction points for anchoring the fragment to the protein target.
Hydrogen Bond Acceptors 4 (pyridine N, pyrazole Ns, nitrile N)≤ 3Offers multiple opportunities for forming directional interactions within the binding site.
Rotatable Bonds 1≤ 3Lower conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.

Note: The values are estimated based on publicly available data for structurally similar compounds from sources like PubChem.[11][12][13][14]

Synthesis Protocol

The synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile can be achieved through a one-pot, three-component reaction, a method celebrated for its efficiency and atom economy.[15] This approach is readily adaptable for library synthesis.

Reaction Scheme:

Aromatic Aldehyde + Malononitrile + Phenylhydrazine Derivative → 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles

Materials:

  • 3-Pyridinecarboxaldehyde

  • Malononitrile

  • Hydrazine hydrate or a suitable hydrazine salt

  • Ethanol (or other suitable solvent)

  • L-proline (or other suitable catalyst)[15]

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of L-proline (e.g., 10 mol%).

  • Hydrazine Addition: To the stirring mixture, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically within 2-15 minutes for similar reactions).[15]

  • Work-up: Upon completion, the product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure. Add water to the residue to induce precipitation.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. If necessary, purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fragment Screening and Hit Validation Workflow

A robust FBDD campaign employs a tiered approach, starting with a primary screen to identify binders, followed by orthogonal validation methods to eliminate false positives and characterize the binding interaction.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Primary_Screen Primary Screen (DSF or SPR) Orthogonal_Validation Orthogonal Validation (NMR or ITC) Primary_Screen->Orthogonal_Validation Hits Structural_Biology Structural Biology (X-ray Crystallography) Orthogonal_Validation->Structural_Biology Confirmed Hits SBDD Structure-Based Drug Design Structural_Biology->SBDD Structural Insights

Caption: A typical workflow for fragment-based drug discovery.

Primary Screening Protocols

The initial screen aims to rapidly identify fragments that bind to the target protein from a larger library. Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR) are high-throughput techniques well-suited for this purpose.

Protocol 1: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (Tm) upon ligand binding.[16][17][18] A significant increase in Tm suggests that the fragment stabilizes the protein, indicating a binding event.

Materials:

  • Purified target protein (0.1-0.5 mg/mL)

  • 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile stock solution (10-50 mM in DMSO)

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Appropriate assay buffer (pre-screened for optimal protein stability)

  • qPCR instrument with a thermal ramping capability

  • 96- or 384-well qPCR plates

Step-by-Step Protocol:

  • Protein-Dye Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically 2-5 µM, and the dye is used at a 5x concentration from the stock.

  • Fragment Dispensing: Dispense a small volume (e.g., 100 nL) of the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile stock solution into the wells of the qPCR plate. Include DMSO-only controls.

  • Protein Addition: Add the protein-dye master mix to each well containing the fragment and controls. The final fragment concentration is typically in the range of 100-500 µM.

  • Plate Sealing and Centrifugation: Seal the plate with an optical seal and centrifuge briefly to ensure all components are mixed at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Run a thermal ramp from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a slow ramp rate (e.g., 0.5 °C/minute). Monitor the fluorescence at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) for the fragment-containing wells relative to the DMSO controls. A ΔTm of ≥ 2-3 °C is generally considered a significant shift and indicates a potential hit.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.[9]

Materials:

  • Purified target protein (with a suitable tag for immobilization, e.g., His-tag or biotinylated)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 for amine coupling, NTA for His-tag capture)

  • Immobilization buffers (e.g., amine coupling kit)

  • Running buffer (e.g., HBS-EP+)

  • 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile stock solution (10-50 mM in DMSO)

Step-by-Step Protocol:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. Aim for a high immobilization level to maximize the signal for small fragment binding. A reference flow cell should be prepared (e.g., an empty surface or immobilized with a non-relevant protein) for background subtraction.

  • Fragment Preparation: Prepare a dilution series of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile in the running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer.

  • Binding Analysis: Inject the fragment solutions over the target and reference flow cells at a constant flow rate. Monitor the change in response units (RU) in real-time.

  • Data Analysis: Subtract the reference flow cell signal from the target flow cell signal to obtain the specific binding response. A concentration-dependent increase in the binding signal indicates a positive interaction. For primary screening, a single high concentration (e.g., 200 µM) can be used to identify binders.

  • Affinity Determination (for validated hits): For confirmed hits, perform a full kinetic analysis by injecting a range of fragment concentrations to determine the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Hit Validation and Structural Characterization Protocols

Once initial hits are identified, it is crucial to validate them using an orthogonal biophysical method and to elucidate their binding mode through structural biology.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for hit validation as it can unambiguously confirm binding and provide information about the binding site on the protein.[5][19][20] Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.

Materials:

  • ¹⁵N-isotopically labeled target protein (50-100 µM)

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

  • NMR tubes

  • 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile stock solution (in d6-DMSO)

  • NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)

Step-by-Step Protocol:

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone in the NMR buffer. This serves as the reference spectrum.

  • Fragment Addition: Add a stock solution of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile to the protein sample to a final concentration of 10-20 fold molar excess.

  • HSQC Spectrum with Fragment: Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the two spectra. Binding of the fragment to the protein will cause chemical shift perturbations (CSPs) in the signals of the backbone amide protons and nitrogens of the amino acid residues at or near the binding site. Significant CSPs confirm the interaction.

  • Binding Site Mapping: If the backbone resonance assignments of the protein are known, the residues exhibiting the largest CSPs can be mapped onto the protein's structure to identify the binding pocket.

Caption: Visualizing NMR chemical shift perturbation to map fragment binding.

Protocol 4: X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by delivering a high-resolution 3D structure of the protein-fragment complex.[21] This structural information is invaluable for the subsequent hit-to-lead optimization phase.

Materials:

  • High-quality crystals of the target protein

  • 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile stock solution (50-100 mM in a suitable solvent, e.g., DMSO or a cryoprotectant-compatible solvent)

  • Cryoprotectant solution

  • Crystal harvesting loops

  • X-ray diffraction facility (synchrotron source is recommended)

Step-by-Step Protocol:

  • Crystal Soaking: Transfer a protein crystal into a drop containing a solution of the fragment. The fragment concentration in the soaking solution should be high (typically 1-10 mM) to ensure sufficient occupancy in the binding site. The soaking time can vary from minutes to hours.

  • Cryo-cooling: Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen.

  • Data Collection: Mount the cryo-cooled crystal on the X-ray beamline and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the protein structure by molecular replacement using the apo-protein structure as a model.

  • Fragment Identification: Carefully inspect the resulting electron density maps for unmodeled electron density in the protein's binding pockets. If the fragment is bound, clear and unambiguous electron density corresponding to its shape should be visible.

  • Model Building and Refinement: Build the fragment into the electron density and refine the structure of the protein-fragment complex to high resolution. The final structure will reveal the precise binding mode, including all key intermolecular interactions.

Hit-to-Lead Optimization Strategies

Once a fragment hit is validated and its binding mode is understood, the goal is to evolve it into a more potent, lead-like molecule.[3] The structure of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile offers several vectors for chemical elaboration.

  • Fragment Growing: The amino group and the pyridine ring provide excellent opportunities for adding chemical functionality to explore and occupy adjacent sub-pockets within the binding site.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be linked together to create a larger, higher-affinity molecule.

  • Fragment Merging: If two overlapping fragments are identified, a new molecule can be designed that incorporates the key features of both.

The iterative cycle of design, synthesis, and biological evaluation, guided by structural information, is the cornerstone of successful FBDD.

Conclusion

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile represents a high-quality, strategically designed fragment for FBDD campaigns, particularly those targeting protein kinases. Its favorable physicochemical properties, synthetic tractability, and the proven utility of the pyrazole-pyridine scaffold make it an excellent starting point for the discovery of novel therapeutics. The detailed protocols provided in this application note offer a robust framework for researchers to effectively utilize this fragment in their drug discovery programs, from initial screening to structural characterization, ultimately accelerating the journey from fragment to lead.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (URL: [Link])

  • Fragment-based screening by protein-detected NMR spectroscopy. (URL: [Link])

  • Protocol to perform fragment screening using NMR spectroscopy. (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery. (URL: [Link])

  • Fragment Screening by Surface Plasmon Resonance. (URL: [Link])

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (URL: [Link])

  • Examples of marketed pyrazolopyridine drugs. (URL: [Link])

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (URL: [Link])

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (URL: [Link])

  • Protocol for performing and optimizing differential scanning fluorimetry experiments. (URL: [Link])

  • Differential Fluorescence Scanning Assay (DSF Assay). (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (URL: [Link])

  • The pyrazole scaffold in drug development. A target profile analysis. (URL: [Link])

  • Protocol for performing and optimizing differential scanning fluorimetry experiments. (URL: [Link])

  • Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides. (URL: )
  • Introduction into Fragment Based Drug Discovery. (URL: [Link])

  • Strategies for fragment optimization Linking, growing and merging-see text for details. (URL: [Link])

  • Protein X-ray Crystallography and Drug Discovery. (URL: [Link])

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (URL: [Link])

  • 5-Amino-1H-pyrazole-3-carbonitrile. (URL: [Link])

  • 5-amino-4-carbamoyl-pyrazole compounds as selective and irreversible t790m over wt-egfr kinase inhibitors and use thereof. (URL: )
  • 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile. (URL: [Link])

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. (URL: [Link])

  • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. (URL: [Link])

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (URL: [Link])

  • One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. (URL: [Link])

  • 5-Amino-4-cyanopyrazole. (URL: [Link])

  • 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile. (URL: [Link])

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (URL: [Link])

  • 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. (URL: [Link])

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. (URL: [Link])

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. (URL: [Link])

  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (URL: )
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (URL: [Link])

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (URL: [Link])

  • One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot potential issues in your experiments, ensuring scientific integrity and a self-validating approach to your protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, providing concise and actionable answers.

Q1: What is the most common synthetic route for 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile?

A1: The most prevalent and efficient method for synthesizing 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is a cyclocondensation reaction. This typically involves the reaction of a 3-hydrazinopyridine salt (e.g., hydrochloride) with a malononitrile derivative, such as (ethoxymethylene)malononitrile (EMMN) or 2-(aminomethylene)malononitrile. This reaction is a variation of the well-established Knorr pyrazole synthesis.[1]

Q2: Why is my reaction mixture turning a dark color (e.g., brown or black)?

A2: The development of a dark coloration in the reaction mixture is often indicative of side reactions or the degradation of starting materials or intermediates. Hydrazine derivatives, in particular, can be susceptible to oxidation, leading to the formation of colored impurities. Additionally, strong basic or acidic conditions, or elevated temperatures, can promote polymerization or decomposition of reactive species like malononitrile.

Q3: I am observing a low yield of my desired product. What are the likely causes?

A3: Low yields can stem from several factors. Incomplete reaction is a common culprit, which can be addressed by optimizing reaction time, temperature, or catalyst. The formation of byproducts through side reactions can also significantly consume starting materials and reduce the yield of the target compound. Finally, suboptimal work-up and purification procedures can lead to product loss.

Q4: What are the typical solvents and catalysts used in this synthesis?

A4: A range of solvents can be employed, with ethanol, isopropanol, and acetic acid being common choices. The selection of solvent can influence reaction kinetics and solubility of reactants and products. In many cases, the reaction can be catalyzed by a base (e.g., triethylamine, sodium acetate) to neutralize the hydrochloride salt of 3-hydrazinopyridine and facilitate the nucleophilic attack. Some modern, "green" syntheses utilize water or deep eutectic solvents in the presence of specialized catalysts.[2]

Part 2: Troubleshooting Guide: Common Byproducts and Their Mitigation

This section provides a detailed analysis of common byproducts encountered during the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, along with protocols for their identification and strategies for their mitigation.

Issue 1: Formation of Regioisomeric Pyrazole Byproducts

Symptoms:

  • You observe two or more closely eluting spots on your Thin Layer Chromatography (TLC) plate, even after initial purification attempts.

  • 1H NMR analysis of your product shows a mixture of isomers, indicated by duplicate sets of peaks for the pyrazole and pyridine protons.

  • Mass spectrometry (MS) analysis reveals a single mass corresponding to the desired product, but chromatographic separation (e.g., LC-MS) shows multiple peaks with the same mass-to-charge ratio.

Causality: The reaction between an unsymmetrical hydrazine, such as 3-hydrazinopyridine, and a β-functionalized malononitrile derivative can theoretically lead to the formation of two regioisomers: the desired 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile and the isomeric 3-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. The regioselectivity of the reaction is influenced by the electronic and steric properties of the reactants and the reaction conditions.

Mitigation and Troubleshooting Protocol:

  • Reaction Condition Optimization:

    • Solvent Polarity: Systematically vary the solvent polarity. Less polar solvents may favor the formation of one isomer over the other.

    • Temperature Control: Running the reaction at a lower temperature can sometimes enhance the kinetic selectivity towards the desired isomer.

    • pH Adjustment: Careful control of the reaction pH can influence the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the malononitrile derivative, thereby affecting the regioselectivity.

  • Purification Strategy:

    • Column Chromatography: If isomeric byproducts are formed, careful column chromatography is often necessary for their separation. A systematic screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) is recommended.

    • Recrystallization: In some cases, fractional recrystallization can be employed to isolate the major, less soluble isomer.

Parameter Recommendation for Enhancing Regioselectivity
Solvent Screen a range from polar protic (e.g., ethanol) to nonpolar aprotic (e.g., toluene).
Temperature Start at room temperature and incrementally decrease to 0°C or below.
Base Use a non-nucleophilic, sterically hindered base to minimize side reactions.

Visualization of Regioisomer Formation:

G cluster_reactants Reactants cluster_products Potential Products 3-Hydrazinopyridine 3-Hydrazinopyridine Product_A 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile (Desired) 3-Hydrazinopyridine->Product_A Attack at N1 Product_B 3-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile (Isomeric Byproduct) 3-Hydrazinopyridine->Product_B Attack at N2 EMMN (Ethoxymethylene)malononitrile EMMN->Product_A EMMN->Product_B

Caption: Regioselectivity in pyrazole synthesis.

Issue 2: Presence of Uncyclized Intermediates

Symptoms:

  • TLC analysis shows a streak of polar impurities or distinct spots that do not correspond to the starting materials or the final product.

  • 1H NMR spectrum exhibits broad signals or peaks corresponding to vinyl protons or hydrazone intermediates.

  • The isolated product is an oil or a low-melting solid, even though the desired product is expected to be a crystalline solid.

Causality: The formation of the pyrazole ring proceeds through a multi-step mechanism, including an initial Michael addition of the hydrazine to the activated alkene of the malononitrile derivative, followed by an intramolecular cyclization and elimination of a leaving group (e.g., ethanol from EMMN). Incomplete cyclization can lead to the accumulation of stable or semi-stable intermediates.

Mitigation and Troubleshooting Protocol:

  • Prolonged Reaction Time and Increased Temperature: If incomplete cyclization is suspected, increasing the reaction time or temperature can provide the necessary energy to overcome the activation barrier for the cyclization step. Monitor the reaction progress by TLC to determine the optimal conditions.

  • Catalyst Addition: The cyclization step can often be promoted by the addition of a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid.

  • Work-up Procedure: Ensure that the work-up procedure does not quench the reaction prematurely. In some cases, heating the reaction mixture during the initial stages of the work-up can drive the cyclization to completion.

Visualization of Incomplete Cyclization:

G Reactants 3-Hydrazinopyridine + EMMN Intermediate Michael Adduct (Uncyclized Intermediate) Reactants->Intermediate Michael Addition Product 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile Intermediate->Product Intramolecular Cyclization & Elimination (Rate-Limiting Step)

Caption: The pathway to the final product.

Issue 3: Formation of Malononitrile Dimer and Related Byproducts

Symptoms:

  • The presence of unexpected, highly conjugated byproducts, often colored, is observed.

  • Mass spectrometry analysis reveals peaks corresponding to masses higher than the expected product, potentially indicating dimerization or oligomerization.

  • 1H NMR may show complex aromatic signals that cannot be attributed to the desired product or starting materials.

Causality: Malononitrile is a highly reactive C-H acid. Under basic conditions, it can undergo self-condensation or dimerization to form products such as 2-aminopropene-1,1,3-tricarbonitrile.[3] These dimers can then participate in subsequent reactions, leading to a complex mixture of byproducts.

Mitigation and Troubleshooting Protocol:

  • Control of Stoichiometry and Addition Rate: Use a slight excess of the hydrazine component and add the malononitrile derivative slowly to the reaction mixture. This ensures that the malononitrile derivative reacts preferentially with the hydrazine rather than itself.

  • Temperature Management: Keep the reaction temperature as low as feasible to disfavor the dimerization of malononitrile, which often has a higher activation energy than the desired reaction.

  • Choice of Base: Employ a weaker or non-nucleophilic base to minimize the deprotonation of malononitrile and subsequent self-condensation.

Parameter Recommendation to Minimize Malononitrile Dimerization
Stoichiometry Use a 1.05 to 1.1 molar excess of 3-hydrazinopyridine.
Addition Rate Add the malononitrile derivative dropwise over an extended period.
Base Consider using a milder base like sodium bicarbonate or an organic base.

Part 3: Experimental Protocols

This section provides a general, illustrative protocol for the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. Note: This is a generalized procedure and may require optimization for your specific laboratory conditions and scale.

Protocol: Synthesis of 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydrazinopyridine hydrochloride (1.0 eq) in ethanol.

  • Base Addition: To the stirred solution, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Reactant Addition: Add (ethoxymethylene)malononitrile (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Part 4: References

  • Safaei-Ghomi, J., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Al-Mousawi, S. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publications. [Link]

  • Singh, P., et al. (2021). A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as recyclable catalyst. ResearchGate. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Semantic Scholar. [Link]

  • Safaei-Ghomi, J., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Gray, E. J., et al. (1978). Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][4][5][6]triazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Cheng, C-H., et al. (2008). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E. [Link]

  • S. Fun, S., et al. (2008). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E. [Link]

  • Taylor, E. C., & Cocuzza, A. J. (1979). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Al-Mousawi, S. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • El-Gazzar, A. B. A., et al. (2009). Reaction of 3-hydrazinotriazine 74 with ethoxymethylene malononitrile. ResearchGate. [Link]

  • El-Mekabaty, A. (2015). The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. As a key intermediate in various pharmaceutical and agrochemical research endeavors, achieving a high yield of this compound with minimal impurities is crucial. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during its synthesis.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction is resulting in a very low yield, or I am only recovering starting materials. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields in this synthesis can be attributed to several factors, from suboptimal reaction conditions to incomplete reaction progression. Here’s a systematic approach to troubleshooting:

    • Incomplete Reaction: The condensation reaction between 3-hydrazinopyridine and ethoxymethylenemalononitrile may not be reaching completion.

      • Solution:

        • Increase Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, consider extending it. Many condensation reactions benefit from heating; refluxing in a suitable solvent like ethanol is a common practice. Microwave-assisted synthesis can also be a powerful tool to significantly reduce reaction times and improve yields.[1]

        • Catalyst Optimization: While this reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the initial formation of the hydrazone intermediate.[2] However, be cautious with the amount, as excess acid can protonate the pyridine ring, reducing the nucleophilicity of the hydrazine.

    • Poor Quality of Starting Materials: Impurities in either 3-hydrazinopyridine or ethoxymethylenemalononitrile can inhibit the reaction.

      • Solution:

        • Verify Purity: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). 3-Hydrazinopyridine can be susceptible to oxidation; it is advisable to use it fresh or store it under an inert atmosphere. Impurities in commercial reagents can sometimes be the culprit for failed reactions.[3]

        • Fresh Ethoxymethylenemalononitrile: Ethoxymethylenemalononitrile can degrade over time, especially if exposed to moisture. Using a freshly opened bottle or distilling the reagent before use can be beneficial.

    • Suboptimal Solvent Choice: The polarity and boiling point of the solvent play a crucial role in the reaction rate and solubility of reactants and products.

      • Solution:

        • Solvent Screening: While ethanol is a common choice, other protic solvents like propanol or aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be explored.[4] Aprotic polar solvents may be particularly useful if solubility is an issue.

Issue 2: Formation of Multiple Products and Impurities

  • Question: My crude product shows multiple spots on TLC, and purification is proving to be difficult. What are the likely side products, and how can I minimize their formation?

  • Answer: The formation of side products is a common challenge, primarily arising from a lack of complete regioselectivity and subsequent reactions of the desired product.

    • Formation of the Undesired Regioisomer: The reaction of a monosubstituted hydrazine with an unsymmetrical electrophile can lead to a mixture of regioisomers. In this case, the formation of 3-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is a potential side product.

      • Causality: The two nitrogen atoms of 3-hydrazinopyridine have different nucleophilicities. The terminal NH2 group is generally more nucleophilic and preferentially attacks the electrophilic carbon of ethoxymethylenemalononitrile, leading to the desired 5-amino isomer. However, under certain conditions, the other nitrogen can also react.

      • Solution:

        • Control of Reaction Conditions: The regioselectivity can be influenced by the solvent and the presence of acids or bases.[5][6] Performing the reaction in a protic solvent like ethanol at reflux generally favors the formation of the 5-amino isomer.[7]

        • Characterization is Key: Unambiguous identification of the major product is crucial. While 1H NMR is a primary tool, advanced techniques like 1H-15N HMBC can definitively establish the connectivity between the pyridyl ring and the pyrazole nitrogen.

    • Uncyclized Hydrazone Intermediate: If the final cyclization step is incomplete, the stable open-chain hydrazone intermediate may be isolated as a significant impurity.

      • Solution:

        • Ensure Complete Cyclization: As mentioned for low yields, increasing the reaction temperature and/or time can drive the cyclization to completion. The addition of a catalytic amount of a base after the initial condensation may also promote the ring-closing step.

    • Further Reactions of the Product: 5-aminopyrazoles are versatile building blocks and can react further, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.

      • Solution:

        • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times once the formation of the desired product is complete, as confirmed by TLC monitoring.

Issue 3: Difficulty in Product Purification and Isolation

  • Question: I am struggling to obtain a pure sample of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. What are the recommended purification techniques?

  • Answer: Effective purification is essential for obtaining the desired product in high purity.

    • Recrystallization: This is the most common and effective method for purifying the final product.

      • Recommended Solvents: Ethanol is a widely reported and effective solvent for the recrystallization of similar 5-aminopyrazoles.[8] Other polar solvents or solvent mixtures (e.g., ethanol/water, isopropanol) can also be tested to optimize crystal formation and impurity removal.

      • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, treatment with a small amount of activated charcoal can be beneficial. Filter the hot solution to remove insoluble impurities and allow it to cool slowly to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.

      • Eluent System: A gradient of ethyl acetate in hexane or dichloromethane is a good starting point for eluting the product. The polarity can be adjusted based on the TLC analysis of the crude mixture.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

  • Q1: What is the general reaction mechanism for the formation of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile?

    • A1: The synthesis is a classic example of a condensation-cyclization reaction. The reaction proceeds through two main steps:

      • Nucleophilic Attack and Michael Addition: The more nucleophilic terminal nitrogen of 3-hydrazinopyridine attacks the β-carbon of the electron-deficient double bond in ethoxymethylenemalononitrile. This is followed by the elimination of ethanol to form a hydrazone intermediate.

      • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the nitrile carbon in an intramolecular fashion, leading to the formation of the five-membered pyrazole ring. A subsequent tautomerization results in the stable aromatic 5-aminopyrazole product.

  • Q2: How does the pyridine ring in 3-hydrazinopyridine influence the reaction?

    • A2: The pyridine ring introduces a basic nitrogen atom, which can have several effects:

      • Basicity: The pyridine nitrogen can be protonated under acidic conditions, which can deactivate the hydrazine towards nucleophilic attack. Therefore, if an acid catalyst is used, it should be in catalytic amounts.

      • Solubility: The pyridine moiety can influence the solubility of the starting material and the final product, which may necessitate the use of more polar solvents.

      • Coordination: The pyridine nitrogen can potentially coordinate to metal ions, which is a consideration if any metal-based catalysts are contemplated.

  • Q3: What are the optimal reaction conditions for maximizing the yield?

    • A3: While the optimal conditions can vary slightly depending on the scale and specific laboratory setup, a good starting point is:

      • Reactants: Equimolar amounts of 3-hydrazinopyridine and ethoxymethylenemalononitrile.

      • Solvent: Ethanol.

      • Temperature: Reflux (approximately 78 °C).

      • Reaction Time: Monitor by TLC, but typically a few hours.

  • Q4: What analytical techniques are essential for characterizing the final product?

    • A4: A combination of spectroscopic and physical methods is necessary for unambiguous characterization:

      • 1H and 13C NMR: To confirm the chemical structure and the absence of significant impurities.

      • FT-IR: To identify key functional groups such as the amino (N-H stretching), nitrile (C≡N stretching), and aromatic C-H and C=C bonds.

      • Mass Spectrometry (MS): To determine the molecular weight of the compound.

      • Melting Point: As an indicator of purity.

Experimental Protocols

Optimized Protocol for the Synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

This protocol is a generalized procedure based on established methods for the synthesis of similar 5-aminopyrazoles.[7][8][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydrazinopyridine (1 equivalent) and ethanol. Stir the mixture until the hydrazine is completely dissolved.

  • Addition of Reagent: To the stirred solution, add ethoxymethylenemalononitrile (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol. For further purification, recrystallize the crude product from ethanol. Dry the purified product under vacuum.

Data Presentation

ParameterRecommended Condition
Solvent Ethanol
Temperature Reflux (~78 °C)
Reactant Ratio 1:1 (3-hydrazinopyridine : ethoxymethylenemalononitrile)
Catalyst None or catalytic acetic acid
Purification Recrystallization from ethanol

Visualizations

Reaction Workflow Diagram

reaction_workflow reagents 1. Combine 3-Hydrazinopyridine and Ethoxymethylenemalononitrile in Ethanol reaction 2. Heat to Reflux (Monitor by TLC) reagents->reaction Heat workup 3. Cool to Room Temperature (Product may precipitate) reaction->workup Reaction Complete purification 4. Filter and Recrystallize from Ethanol workup->purification Isolate Crude Product product Pure 5-amino-1-pyridin-3-yl- pyrazole-4-carbonitrile purification->product

Caption: A typical experimental workflow for the synthesis and purification of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

Reaction Mechanism Diagram

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Hydrazinopyridine Hydrazone Pyridyl-NH-N=CH-C(CN)2 3-Hydrazinopyridine->Hydrazone + Ethoxymethylenemalononitrile - EtOH Ethoxymethylenemalononitrile EtO-CH=C(CN)2 5-Aminopyrazole 5-Amino-1-pyridin-3-yl- pyrazole-4-carbonitrile Hydrazone->5-Aminopyrazole Intramolecular Cyclization

Caption: The general reaction mechanism for the formation of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • El-nagdy, H. M. F. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.
  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.
  • Semantic Scholar. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Bentham Science. (n.d.).
  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • ResearchGate. (2025). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • National Institutes of Health. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
  • National Institutes of Health. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles.
  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.).
  • ResearchGate. (n.d.). Scheme 31. Reaction of 3-hydrazinotriazine 74 with ethoxymethylene malononitrile.
  • Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.
  • National Institutes of Health. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.
  • National Institutes of Health. (n.d.). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile.
  • National Institutes of Health. (n.d.). 3-Hydrazinopyridine | C5H7N3 | CID 10909519.
  • MDPI. (n.d.).
  • Pipzine Chemicals. (n.d.). 3-Hydrazino-pyridine HCl.
  • National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][7]triazin-6-one Derivatives.

  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100.
  • National Institutes of Health. (n.d.).
  • RSC Publishing. (2022).
  • Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • ResearchGate. (2025). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile | Request PDF.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • MDPI. (n.d.). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study.

Sources

Technical Support Center: Purification of Aminopyrazole Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminopyrazole carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The information herein is structured to address specific issues in a clear question-and-answer format, combining fundamental chemical principles with field-proven methodologies.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in aminopyrazole carbonitrile synthesis?

    • My aminopyrazole carbonitrile product is a dark oil/tar. How can I solidify it?

    • What are the recommended starting points for recrystallization solvent screening?

    • My compound seems to be degrading on the silica gel column. What are my options?

  • Troubleshooting Guides

    • Challenge 1: Persistent Oily Product or Failure to Crystallize

      • Understanding the Problem

      • Step-by-Step Troubleshooting Protocol

    • Challenge 2: Co-elution of Impurities During Column Chromatography

      • Understanding the Problem

      • Strategies for Improved Separation

    • Challenge 3: Low Recovery After Purification

      • Potential Causes and Solutions

  • Experimental Protocols

    • Protocol 1: General Recrystallization Procedure

    • Protocol 2: Flash Column Chromatography on Silica Gel

    • Protocol 3: Deactivating Silica Gel for Basic Compounds

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in aminopyrazole carbonitrile synthesis?

A1: The impurity profile of your aminopyrazole carbonitrile is highly dependent on the synthetic route employed. For the common multi-component synthesis involving an aldehyde, malononitrile, and a hydrazine derivative, the primary impurities include:

  • Unreacted Starting Materials: Residual aldehyde, malononitrile, or hydrazine can contaminate the crude product.

  • Intermediate Species: Incomplete cyclization can lead to the presence of intermediates, such as arylidene malononitrile.

  • Regioisomers: Depending on the substitution pattern of the pyrazole ring and the reaction conditions (e.g., pH), different regioisomers can form. For instance, reactions with 3(5)-aminopyrazoles can sometimes yield mixtures of pyrazolo[1,5-a]pyrimidines.[1]

  • Side-Products: Self-condensation of starting materials or their reaction with the solvent or base can generate various side-products.

A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to identify the number and polarity of impurities, which will guide your purification strategy.

Q2: My aminopyrazole carbonitrile product is a dark oil/tar. How can I solidify it?

A2: An oily or tar-like consistency is a common issue, often caused by residual solvent or the presence of impurities that inhibit crystallization. Here's a systematic approach to induce solidification:

  • Solvent Removal: Ensure all reaction solvents (e.g., ethanol, DMF, acetic acid) are thoroughly removed under high vacuum. Co-evaporation with a solvent in which your compound has low solubility but forms an azeotrope with the residual solvent (e.g., toluene to remove water or ethanol) can be effective.

  • Trituration: Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., hexane, diethyl ether, or a mixture of both). Vigorously stir or sonicate the mixture. This process can wash away soluble impurities and induce nucleation of your solid product.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.

  • Gradual Solvent Addition: Dissolve the oil in a minimal amount of a good solvent (e.g., acetone or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or water) until turbidity persists. Allowing this mixture to stand, sometimes at reduced temperature, can promote crystallization.

Q3: What are the recommended starting points for recrystallization solvent screening?

A3: The choice of recrystallization solvent is critical and depends on the specific substitution pattern of your aminopyrazole carbonitrile. A good starting point is to test solvents with a range of polarities.

Solvent SystemRationale
Ethanol or Methanol Many aminopyrazole carbonitriles exhibit good solubility in hot alcohols and lower solubility upon cooling.[2]
Dioxane A good solvent for many polar heterocyclic compounds.
Ethyl Acetate/Hexane This solvent/anti-solvent system is highly versatile. Dissolve the compound in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes cloudy.
Acetone/Water Similar to the ethyl acetate/hexane system, this is another effective polar/non-polar combination.
Isopropanol Often a good alternative to ethanol or methanol, potentially offering a better solubility profile for crystallization.[2]

Pro-Tip: For a systematic approach, place a small amount of your crude material in several test tubes and add a few drops of different solvents. Observe the solubility at room temperature and upon heating. A suitable recrystallization solvent will dissolve the compound when hot but not at room temperature.

Q4: My compound seems to be degrading on the silica gel column. What are my options?

A4: The acidic nature of standard silica gel can lead to the degradation of basic compounds like aminopyrazoles.[3] This can manifest as streaking on TLC, low recovery from the column, or the appearance of new, more polar spots. Here are several solutions:

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting mobile phase and add 1% triethylamine (Et₃N) or ammonia in methanol.[2] This will neutralize the acidic silanol groups and prevent degradation of your compound.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds. However, be aware that alumina can sometimes retain highly polar compounds more strongly.

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often an excellent choice for purifying polar, ionizable compounds.[4]

  • Minimize Contact Time: If you must use silica gel, run the column as quickly as possible (flash chromatography) to minimize the time your compound is in contact with the stationary phase. Use a slightly more polar solvent system than what is ideal for TLC to expedite elution.

Troubleshooting Guides

Challenge 1: Persistent Oily Product or Failure to Crystallize
  • Understanding the Problem: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This is often due to a high concentration of impurities, a rapid decrease in temperature, or an inappropriate solvent choice, leading to a supersaturated solution where the compound's melting point is below the temperature of the solution.

  • Step-by-Step Troubleshooting Protocol:

    • Re-dissolve and Dilute: If your compound oils out upon cooling, reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the saturation level.[5]

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help. Do not immediately place it in an ice bath, as this promotes rapid precipitation and oiling out.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

    • Solvent System Modification: If the above steps fail, the solvent system is likely not optimal. If using a single solvent, try a two-solvent system. If already using a two-solvent system, try a different pair. The goal is to find a system where the compound's solubility changes significantly but not drastically with temperature.

    G start Oily Product/ No Crystallization step1 Re-dissolve in minimal hot solvent start->step1 step2 Add 10-20% more solvent step1->step2 step3 Cool Slowly step2->step3 step4 Scratch inner surface of flask step3->step4 step5 Successful Crystallization step4->step5 Success step6 Still Oily/ No Crystals step4->step6 Failure step7 Re-evaluate Solvent System step6->step7 step8 Perform Small-Scale Solvent Screening step7->step8

    Figure 1. Troubleshooting workflow for crystallization issues.
Challenge 2: Co-elution of Impurities During Column Chromatography
  • Understanding the Problem: Co-elution occurs when an impurity has a similar polarity and affinity for the stationary phase as your desired compound, resulting in overlapping peaks during chromatography.

  • Strategies for Improved Separation:

    • Optimize the Mobile Phase:

      • Decrease Polarity: A less polar mobile phase will cause all compounds to move more slowly, which can increase the separation between compounds with small differences in polarity.

      • Change Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, try a different solvent system, such as dichloromethane/methanol. The different solvent-solute interactions can alter the elution order and improve resolution.

    • Gradient Elution: Instead of using a single mobile phase composition (isocratic elution), gradually increase the polarity of the mobile phase during the column run. This can help to separate compounds that are close in polarity.

    • Change the Stationary Phase: As mentioned in the FAQs, switching from silica gel to alumina or a reverse-phase C18 material can dramatically change the selectivity of the separation.

    • Recrystallization Prior to Chromatography: If the major impurity is significantly less soluble than your product in a particular solvent, a preliminary recrystallization can remove the bulk of the impurity, making the subsequent chromatographic purification much easier.

Challenge 3: Low Recovery After Purification
  • Potential Causes and Solutions:

    CauseSolution
    Degradation on Stationary Phase Use a deactivated stationary phase (e.g., with triethylamine) or switch to a less acidic one like alumina or a reverse-phase material.[3]
    High Solubility in Recrystallization Mother Liquor Ensure you are using the minimum amount of hot solvent for recrystallization. After cooling to room temperature, place the flask in an ice bath to maximize precipitation. If recovery is still low, consider evaporating the mother liquor to obtain a second crop of crystals.[5]
    Product is too Volatile Be cautious during solvent removal on a rotary evaporator. Use a lower temperature and avoid leaving the solid under high vacuum for extended periods.
    Incomplete Elution from Chromatography Column After your product has eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining material elutes. This indicates that your initial mobile phase was not polar enough.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude aminopyrazole carbonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Adsorb Sample: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone) and add a small amount of silica gel. Remove the solvent under vacuum to obtain a dry, free-flowing powder.

  • Pack the Column: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture). Pack the column with this slurry, ensuring there are no air bubbles.

  • Load the Sample: Carefully add the adsorbed sample to the top of the packed column.

  • Elute: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased if necessary (gradient elution).

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified aminopyrazole carbonitrile.

    G start Crude Product step1 Dissolve and Adsorb onto Silica Gel start->step1 step3 Load Adsorbed Sample step1->step3 step2 Pack Column with Silica Slurry step2->step3 step4 Elute with Mobile Phase (Isocratic or Gradient) step3->step4 step5 Collect Fractions step4->step5 step6 Monitor Fractions by TLC step5->step6 step7 Combine Pure Fractions step6->step7 step8 Evaporate Solvent step7->step8 end Pure Product step8->end

    Figure 2. Workflow for flash column chromatography.
Protocol 3: Deactivating Silica Gel for Basic Compounds
  • In a beaker, add the required amount of silica gel for your column.

  • Prepare your starting mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Add triethylamine to the mobile phase to a final concentration of 1% (v/v).

  • Create a slurry of the silica gel with this triethylamine-containing mobile phase.

  • Pack the column with this slurry and then proceed with the chromatography as described in Protocol 2, using mobile phases that also contain 1% triethylamine.

References

Sources

troubleshooting guide for controlling regioselectivity in pyrazole synthesis

Practical Implementation: If your standard reaction with phenylhydrazine gives the wrong isomer, try using phenylhydrazine hydrochloride. The acidic salt will alter the initial condensation step and may favor the formation of the desired product. [9]

Experimental Protocol: Regioselective Synthesis of 3-Aryl-1-methyl-5-trifluoromethyl-1H-pyrazole

This protocol is based on methodologies that have demonstrated excellent regiocontrol through the use of fluorinated solvents. [3][4] Materials:

  • 1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC analysis equipment

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq).

  • Solvent Addition: Add a sufficient volume of HFIP to achieve a substrate concentration of approximately 0.2 M. Stir the mixture at room temperature until the diketone is fully dissolved.

  • Reagent Addition: Slowly add methylhydrazine (1.1 eq) to the solution dropwise over 1-2 minutes. The reaction is often exothermic; maintain room temperature with a water bath if necessary.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour. A sample reaction TLC would involve co-spotting the starting diketone, the reaction mixture, and a pure standard if available.

  • Workup: Once the starting material is consumed, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often obtained with very high isomeric purity (>95%). If necessary, purify further by flash column chromatography on silica gel. The high regioselectivity significantly simplifies this step compared to reactions run in traditional solvents. [3]

References

  • Troubleshooting common issues in pyrazole synthesis. Benchchem. [Online].
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Online]. Available: [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Online]. Available: [Link]

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem. [Online].
  • Troubleshooting the reaction mechanism of pyrazole formation. Benchchem. [Online].
  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. Benchchem. [Online].
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Online]. Available: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Online]. Available: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Online]. Available: [Link]

  • A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions. Benchchem. [Online].

Technical Support Center: Strategies for Increasing the Solubility of Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for one of the most common and critical challenges in the development of pyrazole-based compounds: poor aqueous solubility. The planar, aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, often resulting in low solubility and posing significant hurdles for formulation and bioavailability.

This document is structured to provide immediate troubleshooting assistance and to answer deeper, mechanism-based questions you may have during your experimental workflow.

Part 1: Troubleshooting Guide - Quick Solutions for Common Problems

This section is designed for rapid problem-solving at the bench.

Q1: My newly synthesized pyrazole compound is practically insoluble ("brick dust") in all standard aqueous buffers. Where do I even begin?

Answer: This is a frequent starting point. The initial goal is to get a preliminary understanding of your compound's physicochemical properties to guide your strategy.

Step 1: Basic Characterization (The "Get-to-Know-Your-Molecule" Phase)

  • Determine Ionization State: Is your pyrazole acidic, basic, or neutral? The pyrazole ring itself is weakly basic (pKa ~2.5), but substituents dramatically alter this.[1] The presence of acidic groups (e.g., carboxylic acids, sulfonamides like in Celecoxib) or basic groups (e.g., amines) is the single most important factor for your initial strategy.

  • Measure LogP: A calculated or experimental LogP (partition coefficient) will quantify the lipophilicity. High LogP values (>3) often correlate with low aqueous solubility.

  • Solvent Screening: Test solubility in a small range of organic co-solvents miscible with water (e.g., ethanol, DMSO, PEG 400).[2] This helps in preparing stock solutions and provides clues for co-solvent-based formulation strategies.

Step 2: Immediate Actions Based on Ionization

  • For Ionizable Compounds (Acidic/Basic): The most direct path is pH modification and salt formation . Adjust the pH of your aqueous buffer to be at least 2 units above the pKa for an acidic drug, or 2 units below the pKa for a basic drug, to favor the ionized, more soluble form.[3] If this works, proceed immediately to a salt screening protocol.

  • For Neutral Compounds: Your options will primarily involve non-ionic strategies. The quickest to screen is the use of co-solvents . If that fails to provide a sufficient window, you will need to investigate more complex formulation approaches like solid dispersions or co-crystals.

This initial triage is visualized in the workflow below.

Workflow: Initial Approach to a Poorly Soluble Pyrazole

G cluster_0 Problem Identification cluster_1 Characterization & Triage cluster_2 Strategy Selection Start Start: Poorly Soluble Pyrazole Compound Characterize Perform Basic Characterization: - pKa determination - LogP measurement - Organic solvent screen Start->Characterize Ionizable Is the compound ionizable (acidic/basic)? pH_Salt Priority 1: pH Adjustment & Salt Formation Strategy Ionizable->pH_Salt  Yes Formulation Priority 1: Formulation Strategy (Co-crystals, ASDs) Ionizable->Formulation  No (Neutral) Characterize->Ionizable CoSolvent Priority 2: Co-solvent & Complexation Approaches pH_Salt->CoSolvent Formulation->CoSolvent MedicinalChem Priority 3: Medicinal Chemistry (Prodrugs, Structural Modification) CoSolvent->MedicinalChem

Caption: Decision workflow for initial solubility enhancement strategy.

Q2: I successfully formed a salt of my basic pyrazole, but the solubility gain is minimal, or it crashes out of solution when diluted. What is happening?

Answer: This issue, known as salt disproportionation, occurs when the salt converts back to the less soluble free base (or free acid) form. This is governed by the interplay between the compound's pKa, its intrinsic solubility (S₀), and the solution's pH.[3]

  • Causality: When you dissolve the salt, the local pH is dictated by the salt itself. Upon dilution into a buffer, the pH may shift into a range where the free form of the drug is favored and has very low solubility. If the concentration of the free form exceeds its intrinsic solubility (S₀), it will precipitate. This is particularly common for salts of weakly basic drugs.

  • Troubleshooting Steps:

    • Verify pKa Difference: For stable salt formation, a pKa difference (ΔpKa) of at least 2-3 units between the drug and the counter-ion is recommended. If your ΔpKa is smaller, the salt is more likely to be unstable.

    • Determine the "pHmax": This is the pH at which the salt exhibits maximum solubility without converting to the free form. You need to determine the pH-solubility profile of your salt to identify this optimal pH range for your formulation.[3]

    • Choose a Different Counter-ion: Screen a panel of counter-ions with different pKa values to find one that forms a more robust salt with a larger ΔpKa.

    • Consider Co-crystals: If salt formation is consistently problematic, co-crystallization is an excellent alternative as it does not involve ionization and is therefore not susceptible to pH-dependent disproportionation.[4]

Q3: I created an amorphous solid dispersion (ASD) that showed a great initial dissolution rate, but the material recrystallizes upon storage, especially in high humidity. How can I improve its physical stability?

Answer: This is the primary challenge of ASDs. The high-energy amorphous state is thermodynamically driven to revert to the stable, low-energy crystalline form.[5] Water acts as a plasticizer, increasing molecular mobility and accelerating this process.

  • Causality: The stability of an ASD depends on the strength of the interactions between the drug and the polymer matrix and the glass transition temperature (Tg) of the system. If the drug-polymer miscibility is poor or the Tg is too low, the drug molecules have enough mobility to re-organize into a crystal lattice.

  • Troubleshooting Steps:

    • Polymer Screening: The choice of polymer is critical. Polymers like HPMCAS, PVPVA, and Soluplus® offer different functionalities.[6][7] Screen a variety of polymers to find one with strong hydrogen bonding or other interactions with your pyrazole derivative.

    • Increase Drug Loading Sparingly: Higher drug loading increases the propensity for crystallization. Determine the drug-polymer miscibility limit and formulate below this concentration.

    • Use a Combination of Polymers: Sometimes, a combination of polymers can provide both optimal dissolution and improved stability.

    • Control Moisture: Ensure the final ASD product is dried thoroughly to remove residual solvent and is stored in packaging with low moisture permeability.[7]

    • Consider Co-amorphous Systems: An alternative is to create a co-amorphous system where the drug is stabilized by a low-molecular-weight co-former (like an amino acid) instead of a polymer. This can reduce the overall bulk of the formulation.[5]

Part 2: Frequently Asked Questions (FAQs) - Deeper Insights & Methodologies

This section provides a more detailed exploration of key solubility enhancement techniques.

Q4: What are the fundamental differences between Salts, Co-crystals, and Amorphous Solid Dispersions? How do I choose the best approach?

Answer: These three techniques represent the most powerful formulation strategies for poorly soluble compounds. The choice depends on the molecule's properties and the desired outcome.

FeatureSalt FormationCo-CrystallizationAmorphous Solid Dispersion (ASD)
Mechanism Ionization of the API via proton transfer with an acidic or basic counter-ion.Stoichiometric complex of a neutral API and a co-former held together by non-ionic bonds (e.g., hydrogen bonds).[4]Molecular dispersion of the API in an amorphous polymer matrix, preventing crystallization.[5][7]
API Requirement Must have an ionizable functional group (acidic or basic).No ionization required; works for neutral, acidic, or basic compounds.[4]Works for any type of compound, but miscibility with the polymer is key.
Solubility Gain Can be very high (>1000-fold), but is highly pH-dependent.[3]Moderate to high, less pH-dependent than salts.[8]Can achieve the highest level of supersaturation, but is a metastable state.[5]
Primary Challenge Disproportionation, common-ion effect, hygroscopicity.Co-former selection, control of crystallization, potential for conversion to other forms.[9]Physical instability (recrystallization), hygroscopicity, potential for gelling.[7][10]
When to Choose First choice for ionizable pyrazoles. It is a well-understood, highly effective, and regulatory-accepted pathway.Excellent choice for neutral pyrazoles or when salt formation fails for ionizable ones.For very challenging compounds where maximum supersaturation is needed to achieve bioavailability.[10]
Q5: My pyrazole is neutral. What is the detailed protocol for screening co-crystal formers?

Answer: Co-crystal screening is an empirical process, but it can be guided by principles of crystal engineering. The goal is to find a pharmaceutically acceptable co-former that forms robust hydrogen bonds with your pyrazole.[9]

Experimental Protocol: Co-crystal Screening via Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding is a highly efficient method for screening co-crystals because it is fast and requires minimal material.[11]

  • Co-former Selection:

    • Choose a set of pharmaceutically acceptable co-formers. Good candidates include carboxylic acids (succinic, fumaric), amides (nicotinamide), and sugars (saccharin).[9]

    • Select co-formers that have hydrogen bond donors/acceptors that are complementary to those on your pyrazole molecule. The pyrazole ring itself has both an H-bond donor (N-H) and acceptor (pyridine-like N).[1][12]

  • Preparation:

    • Place your pyrazole API and the chosen co-former (typically in a 1:1 molar ratio) into a milling jar (e.g., stainless steel with a grinding ball). A typical amount is 20-50 mg total.

    • Add a minimal amount (10-20 µL) of a "catalytic" solvent. Solvents like acetonitrile, ethanol, or nitromethane are often effective. The solvent facilitates molecular mobility but should not fully dissolve the components.[11]

  • Grinding:

    • Mill the mixture in a mechanical ball mill for 20-30 minutes at a frequency of 20-30 Hz.

  • Characterization (The Self-Validating System):

    • Primary Analysis (PXRD): The most definitive way to confirm co-crystal formation is Powder X-ray Diffraction (PXRD). A new, unique diffraction pattern that is different from the patterns of the starting materials indicates the formation of a new crystalline phase.

    • Secondary Analysis (DSC): Differential Scanning Calorimetry (DSC) can also be used. A new, sharp melting endotherm, different from the melting points of the API and co-former, is strong evidence of co-crystal formation.

  • Solubility Measurement:

    • Once a co-crystal is confirmed, perform a kinetic solubility study in a relevant aqueous buffer (e.g., FaSSIF) and compare it to the solubility of the parent API.

Q6: When should I abandon formulation strategies and consider a prodrug approach?

Answer: The decision to pursue a prodrug strategy is typically made when formulation approaches fail to provide the required therapeutic exposure or when there are other liabilities like poor permeability or extensive first-pass metabolism.[13]

A prodrug is a chemically modified, inactive version of the drug that converts to the active parent drug in vivo. This approach is particularly useful for adding a highly soluble promoiety.

When to Consider a Prodrug:

  • Extremely Low Solubility: When even advanced formulations like ASDs cannot achieve the target concentration.

  • Combined Solubility and Permeability Problems: If your pyrazole is a BCS Class IV compound (low solubility, low permeability), a prodrug can be designed to temporarily mask the features hindering permeability.[14]

  • Targeted Delivery: A promoiety can be designed to be cleaved by enzymes specific to a target tissue.

  • Improving Taste or Reducing GI Irritation.

Example Strategy: Phosphate Prodrug for a Hydroxyl-Containing Pyrazole If your pyrazole has a hydroxyl (-OH) group, converting it to a phosphate ester is a classic and highly effective strategy to dramatically increase water solubility.[14]

  • Synthesis: The hydroxyl group is reacted with a phosphorylating agent (e.g., phosphorus oxychloride) in the presence of a base.

  • Solubility Increase: The resulting phosphate salt is typically thousands of times more soluble in water than the parent drug.[14]

  • In Vivo Conversion: In the body, ubiquitous alkaline phosphatase enzymes rapidly cleave the phosphate ester, releasing the active parent drug at the site of absorption.[13]

Diagram: Prodrug Activation Mechanism

G Prodrug Pyrazole-O-PO3²⁻ (Water-Soluble Prodrug) Enzyme Alkaline Phosphatases (in vivo) Prodrug->Enzyme Hydrolysis ActiveDrug Pyrazole-OH (Active, Poorly Soluble Drug) Enzyme->ActiveDrug Release

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of pyrazole compounds. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to safely manage and control the exothermic nature of these reactions, ensuring scalability, product quality, and operational safety.

The Challenge of Exotherms in Pyrazole Synthesis

Pyrazole synthesis, particularly through widely-used methods like the Knorr synthesis (condensation of a hydrazine with a 1,3-dicarbonyl compound), is often accompanied by significant heat release.[1][2] While manageable at the lab bench, the exothermic nature of these reactions presents a critical challenge during scale-up. The core issue lies in the physics of scaling: as reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This severely limits the efficiency of heat dissipation, creating a risk of temperature spikes, impurity formation, and, in the worst-case scenario, a thermal runaway reaction.[3]

A thorough understanding of the reaction chemistry and proactive implementation of control strategies are not merely best practices; they are essential for a safe and successful synthesis.[4] This guide provides the foundational knowledge and practical steps to navigate these challenges.

Troubleshooting Guide for Common Exothermic Events

This section directly addresses specific issues you may encounter during your experiments. The following table is designed for quick reference and immediate action.

Problem Encountered Potential Causes Recommended Solutions & Corrective Actions
Rapid, Uncontrolled Temperature Excursion 1. Reagent Addition Rate Too High: The rate of heat generation is exceeding the cooling system's capacity. 2. Inadequate Cooling: The cooling bath or chiller is insufficient for the scale of the reaction. 3. Poor Mixing: Inefficient stirring is creating localized "hot spots" where the reaction is accelerating. 4. Concentration Too High: The reaction is too concentrated, leading to a rapid release of energy.Immediate Actions: 1. Stop Reagent Addition Immediately. 2. Maximize Cooling: Ensure the cooling system is at its maximum capacity. If using a bath, add more ice/dry ice.[5] 3. Increase Agitation: Improve mixing to break up hot spots and ensure uniform temperature distribution. For Future Runs: 1. Profile the Addition: Develop a slow, controlled addition profile. Use a syringe pump for precise control.[5] 2. Perform Calorimetry: Use reaction calorimetry to quantify the heat of reaction and determine the required cooling duty.[5] 3. Increase Solvent Volume: Diluting the reaction can help absorb the heat generated.
Low Yield & High Impurity Profile 1. Side Reactions: Uncontrolled temperature increases are favoring the formation of byproducts, such as regioisomers. 2. Product Degradation: The target molecule is unstable at the elevated temperatures reached during excursions. 3. Incomplete Reaction: Fear of an exotherm may lead to running the reaction at too low a temperature, preventing full conversion.1. Implement Strict Temperature Control: Maintain the reaction within a narrow, predetermined temperature range. Use multiple temperature probes for large vessels. 2. Optimize Reaction Conditions: Screen different solvents and catalysts to improve selectivity at the target temperature. 3. Monitor Reaction Progress: Use techniques like TLC or HPLC to ensure the reaction goes to completion without generating excessive impurities. 4. Consider a Different Synthetic Route: If regioselectivity is a persistent issue, a different synthetic strategy may be necessary.
Reaction Shows Signs of a Potential Runaway 1. Compounded Failures: A combination of factors such as loss of cooling, rapid addition, and poor mixing. 2. Catalytic Decomposition: Presence of incompatible materials (e.g., certain metals with hydrazine) can catalyze explosive decomposition. 3. Accumulation of Unreacted Material: If addition is too fast relative to consumption, a large amount of unreacted material can accumulate, posing a significant risk.[3]EMERGENCY RESPONSE PROTOCOL: 1. Alert All Personnel in the immediate vicinity. 2. Stop All Reagent and Heat Feeds. 3. Apply Maximum Cooling and follow the emergency response workflow detailed in the diagram below. 4. Prepare for Emergency Shutdown/Quench: If the temperature and pressure continue to rise uncontrollably, evacuate the area and follow established site safety procedures.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid temperature increase that isn't responding to my chiller. How do I know if it's a runaway reaction?

A1: A runaway reaction is characterized by an accelerating rate of heat and pressure generation. Your immediate priority is safety. Key indicators of a potential runaway reaction include:

  • A rapid and accelerating increase in internal temperature that does not respond to cooling.

  • A sudden, noticeable increase in the pressure of the reactor.

  • Vigorous and uncontrolled boiling or refluxing of the solvent.

  • Rapid evolution of gas or fumes from the reactor.

  • A sudden change in the color or viscosity of the reaction mixture, which may indicate decomposition.

If you observe these signs, you must treat it as a potential runaway and initiate your laboratory's emergency response procedures immediately.

G cluster_0 Emergency Response Workflow start Uncontrolled Temperature Rise Detected alert Alert Nearby Personnel start->alert stop_add Stop All Reagent Addition alert->stop_add max_cool Apply Maximum Cooling stop_add->max_cool assess Is Temperature Stabilizing? max_cool->assess stabilized Monitor Closely Until Stable assess->stabilized Yes shutdown Initiate Emergency Shutdown / Quench / Evacuate assess->shutdown No

Caption: Emergency response workflow for a suspected runaway reaction.

Q2: For a Knorr pyrazole synthesis, what are the most critical preventative measures to take before starting a large-scale reaction?

A2: Proactive management is essential for the Knorr synthesis, as the initial condensation between the hydrazine and a carbonyl group is often highly exothermic.

  • Slow, Controlled Reagent Addition: The hydrazine derivative should be added slowly and subsurface to the 1,3-dicarbonyl compound. This ensures the heat generated can be dissipated as it forms. Never add all reagents at once unless it has been proven safe at a smaller scale.[5]

  • Initial Cooling: Begin the addition at a reduced temperature (e.g., 0–10 °C) to manage the initial exotherm.

  • Adequate Dilution: Using a sufficient volume of an appropriate solvent helps to absorb the heat of reaction, acting as a thermal sink.

  • Continuous Monitoring: Use a calibrated internal temperature probe to monitor the reaction's true temperature, not the bath temperature. Set alarms for any temperature deviations.[5]

  • Ensure Adequate Cooling Capacity: Before you begin, confirm that your reactor's cooling system is capable of handling the total heat output of the reaction.

Q3: My process works perfectly at 1L, but I have control issues at 100L. Why?

A3: This is a classic scale-up challenge rooted in the change in the surface-area-to-volume ratio. A 1L flask has a large surface area relative to its small volume, allowing for efficient heat transfer through the vessel walls. In a 100L reactor, the volume has increased significantly, but the surface area for heat exchange has not increased proportionally. This means the reactor's ability to remove heat is far less efficient per unit of volume. What was a minor, easily controlled exotherm in the lab can become a dangerous, uncontrolled temperature spike in the plant. This is why direct, linear scaling of reaction parameters is often not feasible or safe.

Advanced Control Strategy: Transitioning to Flow Chemistry

For syntheses that are particularly energetic or destined for continuous manufacturing, transitioning from traditional batch processing to continuous flow chemistry offers a paradigm shift in safety and control.[6]

Why Flow Chemistry is a Superior Solution for Exothermic Reactions:

  • Exceptional Heat Transfer: The high surface-area-to-volume ratio in microreactors or tube reactors allows for near-instantaneous heat dissipation, preventing the formation of hot spots and runaway conditions.

  • Precise Temperature Control: The entire reaction stream can be maintained at a precise, uniform temperature, leading to higher yields and improved purity.

  • Inherently Safer by Design: The volume of reacting material at any given moment is minuscule, drastically reducing the potential hazard of an uncontrolled exotherm. Hazardous intermediates are generated and consumed in situ, preventing their accumulation.

  • Seamless Scalability: To increase output, the system is simply run for a longer duration ("scaling out") rather than increasing the reactor size ("scaling up"), which bypasses the heat transfer challenges of large batch reactors.[6]

G cluster_0 Batch Synthesis cluster_1 Flow Chemistry batch_reactor Large Reactor Volume Low Surface Area-to-Volume Ratio hot_spot Hot Spot! batch_label Poor Heat Transfer High Runaway Risk flow_reactor Small Channel Volume High Surface Area-to-Volume Ratio flow_label Excellent Heat Transfer Inherently Safer

Caption: Contrasting heat transfer in batch vs. flow reactors.

Experimental Protocol: Temperature-Controlled Knorr Synthesis of a Substituted Pyrazole

This protocol provides a generalized, safety-focused methodology. Note: All reactions should first be assessed for hazards, and appropriate personal protective equipment (PPE) must be worn.[7]

  • Materials:

    • 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate): 1.0 equivalent

    • Hydrazine Derivative (e.g., Phenylhydrazine): 1.0 equivalent

    • Solvent (e.g., Ethanol)

    • Acid Catalyst (e.g., Glacial Acetic Acid, a few drops)

  • Equipment Setup:

    • A multi-neck, jacketed reaction vessel equipped with an overhead mechanical stirrer, a digital temperature probe (thermocouple), a pressure-equalizing addition funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen).

    • The reactor jacket should be connected to a recirculating chiller capable of maintaining temperatures between -10 °C and 100 °C.

  • Procedure:

    • Initial Charge & Cooling: Charge the reactor with the 1,3-dicarbonyl compound and the solvent. Begin stirring and cool the vessel contents to 0-5 °C using the chiller.

    • Controlled Addition: Dissolve the hydrazine derivative in a portion of the solvent and charge it to the addition funnel. Add the hydrazine solution dropwise to the cooled, stirred reactor contents over a period of 1-2 hours.

    • Temperature Monitoring: CRITICAL: Monitor the internal reaction temperature continuously. The rate of addition should be adjusted to ensure the internal temperature does not rise more than 5 °C above the set point. If a significant exotherm is observed, immediately stop the addition and allow the temperature to stabilize before resuming at a slower rate.

    • Reaction Completion: After the addition is complete, slowly warm the reaction mixture to a predetermined temperature (e.g., reflux) and hold for a specified time to drive the reaction to completion. Monitor progress via TLC or HPLC.

    • Work-up & Isolation: Cool the reaction mixture. The product may precipitate upon cooling or require the addition of an anti-solvent (e.g., water). Collect the crude product by filtration, wash with cold solvent, and purify by recrystallization.

References

  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (2025). Benchchem.
  • Troubleshooting guide for scaling up pyrazole synthesis reactions. (n.d.). Benchchem.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Source.
  • Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
  • Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (2025). Benchchem.
  • Exothermic Reaction Hazards. (2024, November 7).
  • Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis. (2025). Benchchem.
  • The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.
  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (n.d.). IRJET.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC.
  • Application Notes and Protocols for Knorr Pyrazole Synthesis. (2025). Benchchem.

Sources

preventing degradation of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile during storage?

A1: The degradation of this compound is primarily influenced by four factors stemming from its molecular structure:

  • Oxidation: The aminopyrazole ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metal ions, and oxidizing agents.[1][2][3]

  • Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis to form a carboxamide and subsequently a carboxylic acid, particularly under acidic or basic conditions.[4][5][6][7]

  • Photodegradation: The pyridine ring makes the molecule susceptible to degradation upon exposure to light, especially UV radiation.[8][9][10]

  • Thermal Stress: Elevated temperatures can accelerate all degradation pathways.

Q2: I've noticed a change in the color of my compound from off-white to yellowish-brown. What could be the cause?

A2: A color change is a common indicator of degradation, most likely due to oxidation of the aminopyrazole moiety. Aromatic amines are known to form colored oxidation products.[11] This is often one of the first visual cues of instability. It is crucial to confirm this change with analytical techniques like HPLC to assess the purity of the sample.

Q3: What are the ideal storage conditions for long-term stability?

A3: Based on the chemical properties of the compound and general recommendations for similar structures, the following storage conditions are advised:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down all chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation by displacing oxygen.
Light Amber vial or in the darkProtects against photodegradation from UV and visible light.[10]
Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the nitrile group and minimizes moisture-induced solid-state changes.[12][13][14]

Q4: Can I store the compound at room temperature for short periods?

A4: While not ideal for long-term storage, short-term storage at room temperature in a tightly sealed, light-protected container is generally acceptable for immediate experimental use. However, for periods longer than a few days, refrigeration is strongly recommended to maintain purity.

Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a more in-depth approach to identifying and resolving stability issues.

Issue 1: Unexpected Peaks in HPLC Analysis

Scenario: You run an HPLC analysis of your stored 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile and observe new, unexpected peaks that were not present in the initial analysis.

Root Cause Analysis and Solutions:

This indicates the formation of degradation products. The retention time of these new peaks can provide clues to their polarity and, by extension, their identity.

  • Early Eluting Peaks (More Polar): These are often indicative of hydrolysis products. The nitrile group hydrolyzing to a carboxylic acid would significantly increase the polarity of the molecule.

  • Multiple Small Peaks: This could suggest oxidative or photodegradation, which can often result in a complex mixture of byproducts.

Workflow for Identifying Degradation Pathways:

To systematically identify the cause of degradation, a forced degradation (stress testing) study is the most effective approach.[15][16][17] This involves intentionally subjecting the compound to harsh conditions to accelerate degradation and identify the resulting products.

G

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24-48 hours.

    • Thermal Degradation: Heat the solid compound at a temperature just below its melting point for 48 hours.

    • Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.[18][19][20]

Issue 2: Incompatibility with Excipients in Formulation

Scenario: You are developing a formulation and observe significant degradation of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile when mixed with certain excipients.

Root Cause Analysis and Solutions:

Excipients are not always inert and can interact with the active pharmaceutical ingredient (API).[21][22][23][24] Key potential incompatibilities include:

  • Basic Excipients: Excipients with a basic pH (e.g., magnesium stearate, calcium carbonate) can promote the hydrolysis of the nitrile group.

  • Excipients with Reactive Impurities: Some excipients may contain trace amounts of reactive impurities like aldehydes, peroxides, or metal ions, which can initiate degradation.[21]

  • Hygroscopic Excipients: Excipients that readily absorb moisture (e.g., starch, microcrystalline cellulose) can create a high-humidity microenvironment, accelerating hydrolysis.[13][14]

Protocol for Excipient Compatibility Screening

  • Binary Mixtures: Prepare binary mixtures of the API and each excipient (typically in a 1:1 or 1:5 ratio).

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[25][26]

  • Analysis: Analyze the stressed mixtures by HPLC to quantify the remaining API and identify any degradation products. Compare these results to a control sample of the pure API stored under the same conditions.

G

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • UV photolysis for accelerating pyridine biodegrad
  • Reaction mechanism proposed for the degradation of pyridine by the UV/M–40%/H2O2 system.
  • Forced degradation as an integral part of HPLC stability-indicating method development.
  • Bacterial degradation of monocyclic arom
  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a C
  • Primary aromatic amines: Their N-oxidative bioactivation.
  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research.
  • Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. PubMed.
  • Forced degrad
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanom
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • Drug-excipient compatibility testing using a high-throughput approach and statistical design. Taylor & Francis Online.
  • IMPURITY PROFILING OF DRUGS: A RE- VIEW. IJNRD.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Photosensitivity Reactions Induced by Photochemical Degrad
  • Oxidative degradation mechanisms for amines in flue gas capture.
  • Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. PubMed Central.
  • Excipient Compatibility Test of Generic Drug. Alfa Chemistry.
  • Application Notes and Protocols: Reactivity of the Nitrile Group in Isothiazoles. Benchchem.
  • Effect of Moisture on the Stability of Solid Dosage Forms.
  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. PubMed Central.
  • Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. PubMed.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup.
  • Effect of moisture on solid st
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central.
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink.
  • Drug Excipient Compatibility Testing Protocols and Charateriz
  • The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
  • The stabilizing effect of moisture on the solid-state degrad
  • Pharmacologic Stress Testing.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • (PDF) Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents.
  • 5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515. PubChem - NIH.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing.
  • Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT.
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PubMed Central.
  • 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. PubMed Central.

Sources

identifying and removing impurities from 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the synthesis and purification of this compound. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Understanding the Synthesis and Potential Impurities

The synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile typically proceeds via the condensation of 3-pyridylhydrazine with a suitable malononitrile derivative, such as ethoxymethylenemalononitrile (EMMN) or 2-(ethoxymethylene)malononitrile. This reaction is a variation of the Thorpe-Ziegler synthesis of aminopyrazoles.

The primary reaction involves the nucleophilic attack of the hydrazine on the electron-deficient double bond of the malononitrile derivative, followed by intramolecular cyclization and elimination to form the pyrazole ring. While this method is generally efficient, several side reactions and incomplete conversions can lead to the formation of impurities that may complicate downstream applications.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and purification of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

Issue 1: Low Yield of the Desired Product

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving significant amounts of starting materials.

  • Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be ideal for this specific transformation.

  • Degradation of Starting Materials or Product: 3-Pyridylhydrazine can be susceptible to oxidation, and the product may have limited stability under the reaction conditions.[1]

Suggested Solutions:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. A typical TLC system could be n-hexane/ethyl acetate (1:1 v/v).[2]

  • Optimization of Conditions:

    • Solvent: While ethanol is a common solvent for this reaction, consider exploring other polar solvents like isopropanol or dioxane if yields are low.[3][4]

    • Temperature: The reaction is often carried out at reflux.[3] Carefully increasing or decreasing the temperature might improve the yield by minimizing side reactions.

    • Stoichiometry: Ensure an equimolar or slight excess of the malononitrile derivative is used.

  • Inert Atmosphere: To prevent oxidation of the hydrazine, consider running the reaction under an inert atmosphere of nitrogen or argon.

Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC Indicating Impurities

Potential Causes and Identification:

The presence of multiple spots or peaks suggests the formation of byproducts. The most common impurities are:

  • Unreacted Starting Materials: 3-Pyridylhydrazine and the malononitrile derivative.

  • Isomeric Byproducts: Depending on the specific malononitrile derivative used, the formation of isomeric pyrazoles is possible.

  • Side-Reaction Products: A potential side product is the formation of a hydrazonomethylpyrazole derivative, analogous to what has been observed in similar reactions.[5]

Suggested Solutions and Identification Protocols:

  • Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data of the crude product to identify the structures of the major impurities.[1][6]

  • Purification Strategies:

    • Recrystallization: This is the most common and effective method for purifying aminopyrazole carbonitriles.[2][7]

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be employed.[8]

III. Frequently Asked Questions (FAQs)

Q1: What are the best recrystallization solvents for 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile?

A1: Ethanol is a frequently used and effective solvent for the recrystallization of similar 5-aminopyrazole-4-carbonitrile derivatives.[2][7] Other potential solvents to explore include isopropanol, acetone, or mixtures of ethanol and water.[4] The choice of solvent will depend on the specific impurity profile.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended. Melting point determination, ¹H NMR, ¹³C NMR, and elemental analysis are standard methods for confirming the structure.[1][6] Purity should be assessed by HPLC, aiming for a purity of >95% for most research applications.

Q3: My purified product is colored. Is this normal?

A3: While some aminopyrazole derivatives are reported as colored solids (e.g., yellow or buff crystals), a significant coloration might indicate the presence of impurities.[4] If the color persists after recrystallization and the compound is deemed pure by other analytical methods, the color may be inherent to the molecule.

Q4: Are there any specific safety precautions I should take when working with 3-pyridylhydrazine?

A4: Hydrazine derivatives can be toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. Experimental Protocols

Protocol 1: Impurity Identification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile and detecting impurities.

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
Gradient Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 25 °C

Sample Preparation:

  • Dissolve a small amount of the crude or purified product in the initial mobile phase composition or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying the target compound using recrystallization.

Procedure:

  • Place the crude 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile in a flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

V. Visualizations

Workflow for Impurity Identification and Removal

cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final Final Product Synthesis Crude Product TLC TLC Analysis Synthesis->TLC Initial Check HPLC HPLC Analysis TLC->HPLC Quantitative Analysis NMR_MS NMR & MS Analysis HPLC->NMR_MS Structural Elucidation of Impurities Recrystallization Recrystallization NMR_MS->Recrystallization If Impurities Identified Recrystallization->HPLC Purity Check Chromatography Column Chromatography Recrystallization->Chromatography If Still Impure Pure_Product Pure Product (>95%) Recrystallization->Pure_Product If Pure Chromatography->HPLC Purity Check Chromatography->Pure_Product If Pure

Caption: Workflow for the identification and removal of impurities.

Potential Impurity Sources

Starting_Materials Starting Materials (3-Pyridylhydrazine, Malononitrile derivative) Side_Reactions Side Reactions (e.g., Isomer formation, Hydrazonomethylpyrazole) Starting_Materials->Side_Reactions Incomplete_Reaction Incomplete Reaction Starting_Materials->Incomplete_Reaction Degradation Product/Starting Material Degradation Starting_Materials->Degradation Impurities Impurities in Final Product Side_Reactions->Impurities Incomplete_Reaction->Impurities Degradation->Impurities

Caption: Common sources of impurities in the synthesis.

VI. References

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. ResearchGate. [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst. RSC Publishing. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. [Link]

  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Google Patents.

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. [Link]

  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. National Institutes of Health. [Link]

  • New Approach to 4‐ and 5‐Aminopyrazole Derivatives. Taylor & Francis Online. [Link]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science. [Link]

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • 5(4)-AMINOPYRAZOLES AS EFFECTIVE REAGENTS IN THE SYNTHESIS OF PYRAZOLO-ANNULATED PYRIDINES. Chemistry of Heterocyclic Compounds. [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. [Link]

  • Method for purifying pyrazoles. Google Patents.

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are exploring more sustainable and efficient catalytic methods for the preparation of this key pharmaceutical intermediate. We will delve into common experimental challenges and provide practical, field-tested solutions to streamline your research and development efforts.

Introduction: The Shift Towards Greener Pyrazole Synthesis

The synthesis of 5-aminopyrazole-4-carbonitrile derivatives is a cornerstone in the development of various therapeutic agents. Traditional synthetic routes, however, often rely on harsh reaction conditions and catalysts that are difficult to separate from the reaction mixture, leading to environmental concerns and complex purification protocols. In recent years, the focus has shifted towards "green" heterogeneous catalysts that offer high efficiency, ease of recovery, and reusability. This guide will focus on troubleshooting and frequently asked questions related to the use of these innovative catalytic systems.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile using alternative catalysts.

Issue 1: Low or Inconsistent Product Yield

Symptom: The yield of the desired 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is significantly lower than reported in the literature, or varies substantially between batches.

Potential Causes & Solutions:

  • Catalyst Deactivation: Heterogeneous catalysts can lose activity over time.

    • Leaching: The active metal component of the catalyst may dissolve into the reaction medium, particularly in polar solvents or under acidic/basic conditions.[1][2][3]

      • Troubleshooting:

        • After the reaction, separate the catalyst and analyze the reaction mixture for traces of the leached metal using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

        • If leaching is confirmed, consider modifying the catalyst support to enhance metal stability or switch to a less polar solvent if the reaction chemistry allows.[1]

    • Sintering: At elevated temperatures, nanoparticles on a catalyst support can agglomerate, reducing the active surface area.[4][5]

      • Troubleshooting:

        • Characterize the used catalyst using Transmission Electron Microscopy (TEM) to check for particle agglomeration.

        • Optimize the reaction temperature to the lowest effective level.

        • Choose a catalyst with a support that strongly interacts with the nanoparticles to inhibit migration.[4]

    • Poisoning: Impurities in the reactants or solvent can adsorb to the catalyst's active sites, blocking them.

      • Troubleshooting:

        • Ensure the purity of all reactants and solvents through appropriate purification techniques (e.g., distillation, recrystallization).

        • Pre-treat the reaction mixture with a scavenger resin to remove potential poisons.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • If the reaction stalls, consider incrementally increasing the reaction time or temperature.

      • Ensure efficient stirring to overcome mass transfer limitations, especially with solid catalysts.

  • Suboptimal Reaction Conditions: The chosen conditions may not be ideal for the specific substrate and catalyst.

    • Troubleshooting:

      • Perform a systematic optimization of reaction parameters, including temperature, solvent, and catalyst loading.

      • The choice of solvent can be critical; for instance, some reactions show improved yields in greener solvents like water or ethanol.[6][7]

Issue 2: Formation of Side Products and Impurities

Symptom: TLC or NMR analysis of the crude product shows the presence of significant impurities alongside the desired product.

Potential Causes & Solutions:

  • Formation of Regioisomers: When using a substituted hydrazine like 3-pyridylhydrazine, there is a possibility of forming two different regioisomers of the pyrazole.

    • Troubleshooting:

      • Careful analysis of the crude product's NMR spectrum is crucial to identify the presence of isomers.

      • The regioselectivity of the reaction can often be influenced by the solvent and catalyst. Experiment with different solvents (e.g., ethanol vs. aprotic solvents) to favor the formation of the desired isomer.[8]

      • Purification via column chromatography is often necessary to separate regioisomers.

  • Uncyclized Intermediates: The reaction may stop at an intermediate stage, such as the hydrazone, without completing the cyclization to the pyrazole ring.

    • Troubleshooting:

      • Increase the reaction temperature or time to promote the cyclization step.

      • The presence of a catalytic amount of acid or base can sometimes facilitate the final ring-closure.

  • Decomposition of Starting Materials or Product: The reactants or the product may be unstable under the reaction conditions.

    • Troubleshooting:

      • Lower the reaction temperature.

      • Reduce the reaction time by using a more active catalyst or a higher catalyst loading.

Issue 3: Difficulty in Catalyst Separation and Recovery

Symptom: Challenges in efficiently separating the solid catalyst from the reaction mixture after the reaction is complete.

Potential Causes & Solutions:

  • Fine Catalyst Particles: Nanoparticle catalysts can form fine suspensions that are difficult to filter.

    • Troubleshooting:

      • Use centrifugation instead of filtration to separate the catalyst.

      • Consider using magnetically separable catalysts (e.g., those with an Fe3O4 core) which can be easily removed with an external magnet.[9]

  • Catalyst Adsorption to the Product: The product may have an affinity for the catalyst surface, leading to co-precipitation.

    • Troubleshooting:

      • After separating the bulk of the catalyst, wash the isolated product with a suitable solvent to remove any adsorbed catalyst.

      • Consider treating the product solution with a chelating agent to sequester any leached metal ions before final purification.

Frequently Asked Questions (FAQs)

Q1: What are the most promising alternative catalysts for the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile?

A1: Several classes of heterogeneous catalysts have shown excellent performance. These include:

  • Layered Double Hydroxide (LDH)-based catalysts: These materials offer high surface area and tunable basicity, promoting the reaction under mild conditions.[6]

  • Magnetic Nanoparticles (e.g., Fe3O4-supported catalysts): These are particularly advantageous due to their straightforward separation from the reaction mixture using an external magnet, which simplifies the work-up procedure and facilitates catalyst recycling.[9]

  • Other Nanocomposites: Various other nanocomposites, often incorporating metals like copper or zinc on supports like silica or carbon, have also been successfully employed.

Q2: How can I confirm that my catalyst is truly heterogeneous and that the reaction is not being catalyzed by leached species?

A2: A hot filtration test is a standard procedure to verify heterogeneous catalysis.

  • Run the reaction under standard conditions for a period sufficient to achieve partial conversion.

  • While the reaction is still at the reaction temperature, quickly filter out the solid catalyst.

  • Allow the filtrate to continue reacting under the same conditions.

  • If the reaction in the filtrate does not proceed further, it indicates that the catalysis is indeed heterogeneous. If the reaction continues, it suggests that active species have leached into the solution.[1][2]

Q3: My catalyst is supposed to be reusable. What is the best way to regenerate and store it?

A3: The regeneration procedure depends on the nature of the catalyst deactivation.

  • For fouling by organic residues: Wash the catalyst with a suitable solvent (e.g., ethanol, acetone) to remove adsorbed species, followed by drying under vacuum.

  • For more stubborn deactivation: A mild calcination (heating in air or an inert atmosphere) may be necessary, but this should be done with caution to avoid sintering.

  • Storage: Store the dried catalyst in a desiccator to prevent adsorption of atmospheric moisture, which can affect its activity.

Q4: What is a general purification protocol for 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile synthesized with a heterogeneous catalyst?

A4: A typical purification workflow is as follows:

  • Catalyst Removal: Separate the solid catalyst by filtration or centrifugation (or using a magnet for magnetic catalysts).

  • Solvent Evaporation: Remove the reaction solvent under reduced pressure.

  • Extraction (if necessary): Dissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvents or solvent mixtures (e.g., ethanol, ethanol/water, ethyl acetate/hexane) to find the optimal conditions for crystallization.[10]

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative. A gradient of ethyl acetate in hexane is a common mobile phase for this class of compounds.

Data & Protocols

Table 1: Comparison of Selected Alternative Catalysts for Aminopyrazole Synthesis
Catalyst TypeCatalyst ExampleCatalyst LoadingSolventTemperature (°C)Time (min)Yield (%)Reusability (cycles)Reference
LDH-basedLDH@PTRMS@DCMBA@CuI0.05 gH2O/EtOH5515-2785-934[6][11]
Magnetic NanoparticleFe3O4@SiO2@vanillin@thioglycolic acidNot specifiedMechanochemicalRoom Temp.Not specifiedHigh6[9]
DABCO (Organocatalyst)DABCO0.1 mmolAqueousRoom Temp.Not specifiedHighNot specified[7]
Experimental Protocol: General Procedure for Catalyst Reusability Study
  • After the initial reaction cycle, separate the catalyst from the reaction mixture by filtration, centrifugation, or magnetic decantation.

  • Wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethanol) to remove any adsorbed product or unreacted starting materials.

  • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Weigh the dried catalyst to determine the recovered amount.

  • Use the recovered catalyst in a subsequent reaction under the same conditions as the initial run.

  • Repeat this cycle for the desired number of reuses, analyzing the product yield and purity at each cycle to assess the catalyst's stability and performance over time.

Visualizations

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile check_completion Is the reaction going to completion? (Monitor by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is complete, but yield is still low. check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Ensure efficient stirring incomplete->optimize_conditions catalyst_issue Suspect Catalyst Deactivation complete->catalyst_issue purification_issue Investigate Purification Losses: - Check for product solubility in wash steps - Optimize recrystallization/chromatography complete->purification_issue If catalyst is stable leaching Leaching of active metal? (Perform hot filtration test, analyze filtrate for metal traces) catalyst_issue->leaching Possible sintering Sintering of nanoparticles? (Analyze used catalyst by TEM) catalyst_issue->sintering Possible poisoning Poisoning of active sites? (Check purity of reactants and solvents) catalyst_issue->poisoning Possible leaching_sol Solution: - Use a more stable catalyst support - Switch to a less polar solvent leaching->leaching_sol sintering_sol Solution: - Lower reaction temperature - Use a catalyst with stronger metal-support interaction sintering->sintering_sol poisoning_sol Solution: - Purify starting materials - Use scavenger resins poisoning->poisoning_sol

Caption: A decision tree to diagnose and resolve low product yield.

Catalyst Deactivation Pathways

Catalyst_Deactivation cluster_deactivation Deactivation Mechanisms active_catalyst Active Heterogeneous Catalyst (e.g., Nanoparticles on Support) leaching Leaching (Dissolution of active species into solution) active_catalyst->leaching Chemical Environment sintering Sintering (Agglomeration of nanoparticles at high temperatures) active_catalyst->sintering Thermal Stress poisoning Poisoning (Adsorption of impurities on active sites) active_catalyst->poisoning Impurities deactivated_catalyst Deactivated Catalyst (Reduced activity and yield) leaching->deactivated_catalyst sintering->deactivated_catalyst poisoning->deactivated_catalyst

Caption: Common pathways leading to heterogeneous catalyst deactivation.

References

  • Recent Advances in the Application of Magnetic Nanoparticles as a Support for Homogeneous Catalysts. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). National Institutes of Health. Retrieved from [Link]

  • Leaching in Metal Nanoparticle Catalysis. (2014). Ingenta Connect. Retrieved from [Link]

  • Leaching in metal nanoparticle catalysis. (2014). PubMed. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Institutes of Health. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Leaching in Metal Nanoparticle Catalysis. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). JOCPR. Retrieved from [Link]

  • ChemInform Abstract: Transition-Metal Nanoparticles: Synthesis, Stability and the Leaching Issue. (2011). ResearchGate. Retrieved from [Link]

  • Sintering of catalytic nanoparticles: particle migration or Ostwald ripening? (2013). PubMed. Retrieved from [Link]

  • Sintering of Catalytic Nanoparticles: Particle Migration or Ostwald Ripening? (2013). ResearchGate. Retrieved from [Link]

  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Application of CoFe2O4@SiO2@CPTES@Melamine Nanoparticles as a Magnetic Catalyst for the Synthesis of Pyrazole Derivatives. (2022). Journal of Applied Organometallic Chemistry. Retrieved from [Link]

  • Two-component reactions of 5-amino-pyrazole derivatives with various reagents for the synthesis of pyrazole-fused six-membered heterocycles. (2021). ResearchGate. Retrieved from [Link]

  • New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. (2021). Semantic Scholar. Retrieved from [Link]

  • New Pyrazole‐Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase‐Like Catalyst, and Antibacterial Study. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI. Retrieved from [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2013). National Institutes of Health. Retrieved from [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). MDPI. Retrieved from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health. Retrieved from [Link]

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2024). ACG Publications. Retrieved from [Link]

  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2021). MDPI. Retrieved from [Link]

  • Magnetic Nanoparticle-Catalysed One-Pot Multicomponent Reactions (MCRs): A Green Chemistry Approach. (2024). MDPI. Retrieved from [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2009). Royal Society of Chemistry. Retrieved from [Link]

  • Special Issue on Catalyst Deactivation and Regeneration. (2021). ADDI. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances (RSC Publishing). Retrieved from [Link]

  • Recent Developments on Five-Component Reactions. (2018). National Institutes of Health. Retrieved from [Link]

  • Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). (2017). ResearchGate. Retrieved from [Link]

  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. (2018). National Institutes of Health. Retrieved from [Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. (2013). PubMed. Retrieved from [Link]

  • Typical examples of impurities observed in synthesized peptides. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

comparative analysis of different synthetic routes to 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-aminopyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, is a key building block for a variety of high-value compounds, including kinase inhibitors and other targeted therapeutics. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in drug discovery and development.

This guide provides an in-depth comparative analysis of the two most prevalent synthetic strategies for obtaining 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. We will delve into the mechanistic underpinnings of each route, present detailed, field-tested experimental protocols, and offer a quantitative comparison to aid researchers in selecting the optimal method for their specific needs. Our analysis is grounded in established chemical principles and supported by data from analogous reactions reported in the scientific literature.

Overview of Synthetic Strategies

Two principal synthetic routes to 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile dominate the landscape:

  • Route 1: Two-Component Condensation. This classic and highly reliable method involves the direct condensation of 3-hydrazinopyridine with an activated malononitrile derivative, typically (ethoxymethylene)malononitrile (EMM).

  • Route 2: One-Pot, Three-Component Reaction. Embracing the principles of green chemistry, this approach involves the simultaneous reaction of 3-hydrazinopyridine, an aldehyde (or a surrogate), and malononitrile. For the synthesis of the title compound, this often involves a tandem Knoevenagel condensation followed by a Michael addition and cyclization.

Route 1: Two-Component Condensation with (Ethoxymethylene)malononitrile (EMM)

This method is arguably the most direct and widely employed for the synthesis of N-aryl-5-aminopyrazole-4-carbonitriles. The reaction proceeds via a sequential addition-elimination and cyclization mechanism.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of 3-hydrazinopyridine onto the electron-deficient vinylic carbon of EMM. This is followed by the elimination of ethanol to form a hydrazine-ylidene-malononitrile intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine moiety onto one of the nitrile groups, which, after tautomerization, yields the stable 5-aminopyrazole ring system. The regioselectivity is excellent, consistently producing the desired 1,5-disubstituted pyrazole isomer.[1]

G cluster_0 Route 1: Two-Component Condensation 3-Hydrazinopyridine 3-Hydrazinopyridine Intermediate_A Hydrazine-ylidene-malononitrile Intermediate 3-Hydrazinopyridine->Intermediate_A Nucleophilic Attack EMM (Ethoxymethylene)malononitrile EMM->Intermediate_A Ethanol Elimination Product 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile Intermediate_A->Product Intramolecular Cyclization & Tautomerization

Caption: Workflow for the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile via Two-Component Condensation.

Experimental Protocol (Adapted from[1][2])

Materials:

  • 3-Hydrazinopyridine (1.0 eq)

  • (Ethoxymethylene)malononitrile (EMM) (1.05 eq)

  • Ethanol (as solvent)

Procedure:

  • To a solution of 3-hydrazinopyridine (1.0 eq) in absolute ethanol (10 mL per gram of hydrazine), add (ethoxymethylene)malononitrile (1.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, the product can be further purified by recrystallization from ethanol to yield the desired 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile as a crystalline solid.

Route 2: One-Pot, Three-Component Synthesis

This approach is lauded for its operational simplicity and adherence to green chemistry principles, as it reduces the number of synthetic steps and purifications.[2][3] In the context of synthesizing the title compound, this route is conceptualized as a reaction between a pyridine carbaldehyde, malononitrile, and hydrazine. However, for the specific target, the reaction is more practically carried out with 3-hydrazinopyridine, malononitrile, and an in-situ generated or provided aldehyde equivalent. A common variant for N-aryl pyrazoles involves an aromatic aldehyde, malononitrile, and phenylhydrazine.

Mechanistic Rationale

The reaction mechanism is believed to proceed through an initial Knoevenagel condensation between an aldehyde and malononitrile, catalyzed by a base or performed under thermal conditions, to form an arylidenemalononitrile intermediate.[2] This is followed by a Michael addition of the 3-hydrazinopyridine to the electron-deficient double bond of the intermediate. The resulting adduct then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation or tautomerization) to afford the final 5-aminopyrazole product. The use of water or ethanol as a solvent makes this an environmentally attractive option.[3]

G cluster_1 Route 2: One-Pot, Three-Component Synthesis Aldehyde Aldehyde Intermediate_B Arylidenemalononitrile Intermediate Aldehyde->Intermediate_B Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Intermediate_B 3-Hydrazinopyridine 3-Hydrazinopyridine Intermediate_C Michael Adduct 3-Hydrazinopyridine->Intermediate_C Intermediate_B->Intermediate_C Michael Addition Product 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile (and derivatives) Intermediate_C->Product Cyclization & Aromatization

Caption: Workflow for the One-Pot, Three-Component synthesis of 5-aminopyrazole derivatives.

Experimental Protocol (Catalyst-Free, adapted from[4])

Materials:

  • An appropriate aromatic aldehyde (e.g., benzaldehyde, as a model) (1.0 eq)

  • Malononitrile (1.0 eq)

  • 3-Hydrazinopyridine (1.0 eq)

  • Water:Ethanol (1:1) mixture (as solvent)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and 3-hydrazinopyridine (1.0 eq) in a 1:1 mixture of water and ethanol.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from 30 minutes to a few hours depending on the substrates.

  • Upon completion, the product typically precipitates. Collect the solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if required.

Comparative Analysis

ParameterRoute 1: Two-Component CondensationRoute 2: One-Pot, Three-Component Synthesis
Starting Materials 3-Hydrazinopyridine, (Ethoxymethylene)malononitrile3-Hydrazinopyridine, Aldehyde, Malononitrile
Reaction Conditions Reflux in ethanolRoom temperature in water/ethanol
Reaction Time 2-4 hours0.5-3 hours
Yield (Typical) Good to Excellent (often >80%)High (often >85%)[2]
Purification Often simple precipitation/recrystallizationSimple filtration and washing
Scalability Readily scalableGenerally scalable, may require optimization
Green Chemistry Use of organic solvent (ethanol) and heatingUse of greener solvents (water/ethanol), room temp.
Versatility Excellent for N-substituted pyrazolesExcellent for diverse C3-substituted pyrazoles

Conclusion

Both the two-component condensation and the one-pot, three-component reaction are highly effective methods for the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile and its derivatives.

Route 1 is a robust and well-established method that offers high yields and straightforward purification. Its primary drawback is the requirement for the specialized reagent (ethoxymethylene)malononitrile and the need for heating.

Route 2 represents a more modern, environmentally conscious approach. Its use of mild conditions, green solvents, and operational simplicity are significant advantages. This method is particularly powerful for generating a library of analogs by varying the aldehyde component.

The choice between these routes will ultimately depend on the specific objectives of the researcher. For large-scale, dedicated synthesis of the title compound where the cost of EMM is not prohibitive, Route 1 offers proven reliability. For exploratory chemistry, library synthesis, and applications where green chemistry principles are paramount, the one-pot, three-component approach of Route 2 is an outstanding choice.

References

  • Momeni, S. & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6, 6290-6302. Available at: [Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. (2013). Molecular Diversity, 17(3), 459-69. Available at: [Link]

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (2023). Synthetic Communications. Available at: [Link]

  • Plem, S. C., et al. (2018). One-pot synthesis and insecticidal activity of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. RIIC-CONICET. Available at: [Link]

Sources

A Researcher's Guide to the In Vitro Validation of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, in vitro. We will move beyond a simple recitation of protocols to a deeper exploration of the scientific rationale behind each experimental choice, ensuring a robust and self-validating study design. Our focus will be on a hypothetical, yet plausible, mechanism of action for this compound as a kinase inhibitor, a common activity for pyrazole-based molecules.[1][2][3][4][5]

Introduction to 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile and the Rationale for Kinase Inhibition Screening

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][3][5] The specific compound, 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, possesses structural motifs that suggest potential interactions with the ATP-binding pocket of protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders.[6][7] Therefore, a primary objective in characterizing this novel compound is to assess its potential as a kinase inhibitor.

Our investigation will focus on two critical signaling pathways often implicated in disease: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[8][9][10][11][12] The JAK/STAT pathway is crucial for cytokine signaling and immune response, and its aberrant activation is linked to various cancers and autoimmune diseases.[10][11][13] The p38 MAPK pathway is a key mediator of cellular responses to stress and inflammation.[8][12][14][]

This guide will compare the activity of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile with well-established inhibitors of these pathways, providing a clear benchmark for its potency and selectivity.

Experimental Workflow for In Vitro Validation

The validation process will be multi-faceted, beginning with a broad assessment of cytotoxicity, followed by specific enzymatic and cell-based assays to probe kinase inhibition.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Kinase Inhibition Assays cluster_2 Phase 3: Data Analysis & Comparison A Select Cancer Cell Lines (e.g., HeLa, A549, K562) B Cell Viability Assays (MTT & XTT) A->B C Determine GI50 Value B->C H Compare GI50, IC50 (biochemical), & IC50 (cell-based) C->H D Biochemical Kinase Assays (JAK2 & p38α) E Determine IC50 Values D->E E->H F Cell-Based Assays (Phospho-STAT3 & Phospho-MK2) G Confirm Cellular Potency F->G G->H I Evaluate Potency & Selectivity H->I

Caption: A high-level overview of the in vitro validation workflow.

Phase 1: Cytotoxicity Profiling

Before assessing specific kinase inhibition, it is essential to determine the general cytotoxic effect of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. This provides a therapeutic window and helps to distinguish between targeted kinase inhibition and non-specific toxicity. We will employ two common colorimetric assays: MTT and XTT.[16][17][18][19]

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure cell viability by assessing the metabolic activity of living cells.[16] Mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt to a colored formazan product. The key difference lies in the solubility of the formazan product:

  • MTT: Forms a water-insoluble purple formazan, requiring a solubilization step with an organic solvent (e.g., DMSO).

  • XTT: Forms a water-soluble orange formazan, eliminating the need for a solubilization step and streamlining the protocol.[18]

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to purple formazanReduction of XTT to orange formazan
Formazan Solubility Insoluble in waterSoluble in water
Solubilization Step Required (e.g., DMSO, SDS)Not required
Endpoint Absorbance at ~570 nmAbsorbance at ~450-500 nm
Advantages Well-established, cost-effectiveFaster, less prone to errors from solubilization
Disadvantages Additional solubilization step, potential for crystal formationCan be susceptible to interference from redox-active compounds

The XTT assay is generally preferred for its simpler workflow.

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549, K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells with medium only for background control.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • XTT Reagent Preparation: Prepare the activated XTT solution according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Phase 2: Kinase Inhibition Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[6][20][21] We will assess the inhibitory activity of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile against recombinant human JAK2 and p38α kinases. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[7][21]

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Measures the incorporation of ³²P or ³³P from ATP into a substrate.Highly sensitive and considered the "gold standard".[21]Requires handling of radioactive materials.
Fluorescence-Based (e.g., TR-FRET) Measures the transfer of energy between a donor and acceptor fluorophore on a phosphorylated substrate.Homogeneous, high-throughput compatible.[7]Potential for compound interference with fluorescence.
Luminescence-Based (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced.[7]High sensitivity and broad dynamic range.Can be more expensive than other methods.
  • Reagent Preparation: Prepare the kinase reaction buffer, recombinant kinase (JAK2 or p38α), substrate peptide, and ATP.

  • Compound Dilution: Prepare a serial dilution of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile and control inhibitors (e.g., Ruxolitinib for JAK2, SB203580 for p38α) in the kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value (concentration for 50% inhibition).

Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.

G cluster_0 JAK/STAT Pathway cluster_1 p38 MAPK Pathway A Cytokine (e.g., IL-6) B Receptor A->B C JAK2 B->C D STAT3 C->D E pSTAT3 D->E F Gene Transcription E->F X 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile (Hypothetical Inhibition) X->C Inhibits G Stress/Cytokine H MAPKKs G->H I p38 MAPK H->I J MK2 I->J K pMK2 J->K L Inflammatory Response K->L Y 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile (Hypothetical Inhibition) Y->I Inhibits

Caption: Hypothetical inhibition of the JAK/STAT and p38 MAPK pathways.

For the JAK/STAT pathway , we can use a cell line that shows constitutive STAT3 phosphorylation (e.g., some gastric cancer cell lines) or stimulate cells with a cytokine like IL-6 to induce JAK2-dependent STAT3 phosphorylation.[22] The inhibitory effect is measured by quantifying the levels of phosphorylated STAT3 (pSTAT3).

For the p38 MAPK pathway , we can stimulate cells with a stressor like lipopolysaccharide (LPS) or anisomycin to activate p38.[12] The inhibition of p38 activity can be assessed by measuring the phosphorylation of its downstream substrate, MAPK-activated protein kinase 2 (MK2).

  • Cell Treatment: Plate cells and starve them of serum overnight. Pre-treat with 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile or a control inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate agonist (e.g., IL-6 for pSTAT3, LPS for pMK2) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated target (pSTAT3 or pMK2) and the total protein (STAT3 or MK2).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation and Interpretation

The results from these assays should be tabulated for a clear comparison of the potency of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile with known inhibitors.

CompoundGI50 (HeLa)IC50 (JAK2, biochemical)IC50 (pSTAT3, cell-based)IC50 (p38α, biochemical)IC50 (pMK2, cell-based)
5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Ruxolitinib (JAK2 Inhibitor) >10 µM~3 nM~300 nM>10 µM>10 µM
SB203580 (p38α Inhibitor) >10 µM>10 µM>10 µM~50 nM~500 nM

Interpretation:

  • A potent compound will have low GI50 and IC50 values.

  • A selective compound will have a significantly lower IC50 for one kinase over the other.

  • The cell-based IC50 is typically higher than the biochemical IC50 due to factors like cell permeability and target engagement. A large discrepancy may indicate poor cell permeability.

  • A low GI50 with high kinase IC50 values may suggest off-target cytotoxicity.

By systematically following this guide, researchers can generate a robust in vitro dataset to validate the biological activity of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, providing a solid foundation for further preclinical development.

References

  • MTT assay - Wikipedia. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available at: [Link]

  • In vitro JAK kinase activity and inhibition assays - PubMed. Available at: [Link]

  • (PDF) JAK/STAT signaling pathway inhibitors for leukemia therapeutic potential : a systematic review on in vitro literatures - ResearchGate. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available at: [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH. Available at: [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PMC - PubMed Central. Available at: [Link]

  • Inhibition of the JAK2/STAT3 Pathway Reduces Gastric Cancer Growth In Vitro and In Vivo. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. Available at: [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - Frontiers. Available at: [Link]

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Available at: [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Available at: [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC - PubMed Central. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]

  • (PDF) One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity - ResearchGate. Available at: [Link]

  • Catalyst-Free, One-Pot, Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in Green Media, and Evaluation of Their Biological Activities | Semantic Scholar. Available at: [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH. Available at: [Link]

  • (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - ResearchGate. Available at: [Link]

  • 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC - NIH. Available at: [Link]

Sources

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile versus other p38 MAP kinase inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to p38 MAP Kinase Inhibitors: Profiling 5-Amino-Pyrazoles Against Established Clinical Candidates

Authored by a Senior Application Scientist

In the landscape of therapeutic drug discovery, the p38 mitogen-activated protein (MAP) kinase pathway remains a focal point for intervention in inflammatory diseases.[1][2] As central regulators of cellular responses to stress and inflammation, p38 MAP kinases orchestrate the production of pro-inflammatory cytokines like TNF-α and IL-1β, making them a compelling target.[1][3][4] However, the journey of p38 inhibitors from bench to bedside has been fraught with challenges, including off-target effects and insufficient efficacy in clinical trials.[5][6][7]

This guide provides a comparative analysis of a promising class of p38α inhibitors, the 5-amino-pyrazoles, benchmarked against other well-characterized inhibitors that have defined the field. We will delve into their potency, selectivity, and mechanisms of action, supported by experimental data and detailed protocols to empower researchers in their own investigations.

The p38 MAP Kinase Signaling Cascade: A Primer

The p38 MAPK pathway is a three-tiered kinase cascade essential for transducing extracellular signals into cellular responses.[8][9] It is activated by a wide array of stimuli, including environmental stress (UV radiation, osmotic shock) and inflammatory cytokines.[3][8][10]

The canonical activation sequence is as follows:

  • MAPKKK (e.g., TAK1, ASK1, MEKKs) is activated by upstream signals.

  • The activated MAPKKK phosphorylates and activates a MAPKK (MKK3 or MKK6) .

  • MKK3/6, in turn, dually phosphorylates a p38 MAPK on conserved threonine and tyrosine residues (Thr180/Tyr182) in its activation loop, leading to full kinase activation.[11]

  • Activated p38 phosphorylates downstream targets, including other kinases (like MAPKAP-K2/3) and transcription factors (like ATF2), ultimately regulating gene expression.[3][8]

There are four main isoforms of p38: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[3][12] Most inflammatory responses are driven by the p38α isoform, making it the primary target for inhibitor development.[7]

p38_pathway stimuli Stress / Cytokines (e.g., UV, LPS, TNF-α) map3k MAP3K (TAK1, ASK1) stimuli->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k P p38 p38 MAPK map2k->p38 P downstream Downstream Targets (MAPKAPK2, ATF2) p38->downstream P response Inflammatory Response (TNF-α, IL-1β Production) downstream->response inhibitor p38 Inhibitors (e.g., 5-Amino-Pyrazoles) inhibitor->p38

Caption: The p38 MAPK signaling pathway and point of intervention.

A Comparative Look at Key p38 Inhibitors

The development of p38 inhibitors has evolved significantly, from early broad-spectrum tools to highly selective clinical candidates. Here, we compare the 5-amino-pyrazole scaffold with two landmark inhibitors representing different mechanistic classes.

The 5-Amino-Pyrazole Scaffold

Recent research has highlighted 5-amino-pyrazoles as a class of potent and selective p38α MAP kinase inhibitors.[13] A key example from this class, compound 2j (5-amino-1-(4-(2-hydroxypropan-2-yl)phenyl)-N'-(pyridin-3-yl)-1H-pyrazole-3-carboxamide), demonstrates excellent enzymatic and cellular potency. These inhibitors are ATP-competitive, binding to the active site of p38α. X-ray crystallography of a related analog confirmed its binding mode within the kinase domain.[13] The primary advantage of this scaffold lies in its high selectivity for p38α and potent in vivo efficacy in murine models of TNFα production.[13]

SB203580: The Pyridinyl Imidazole Standard

SB203580 is a first-generation pyridinyl imidazole inhibitor that is widely used as a research tool. It is an ATP-competitive inhibitor with good potency for p38α and p38β isoforms.[7][14] However, its utility in clinical settings is limited by off-target effects and a less-than-ideal pharmacokinetic profile. It serves as an essential benchmark for evaluating the selectivity and potency of newer compounds.

BIRB 796 (Doramapimod): The Allosteric Pioneer

BIRB 796 represents a distinct class of diaryl urea inhibitors that bind to an allosteric site on p38, which is separate from the ATP-binding pocket.[15] This binding induces a conformational change that locks the kinase in an inactive state. BIRB 796 exhibits exceptionally high potency (picomolar affinity) and very slow dissociation kinetics, leading to prolonged inhibition.[12] While it entered clinical trials, its development has faced challenges. Its unique mechanism provides a valuable contrast to the ATP-competitive 5-amino-pyrazoles.

Performance Data Summary

The table below summarizes key performance metrics for these representative p38 inhibitors.

Inhibitor ClassRepresentative CompoundTarget IsoformsPotency (IC50)Binding ModeClinical Status
5-Amino-Pyrazole Compound 2j[13]p38α1 nM (Enzymatic)ATP-CompetitivePreclinical
Pyridinyl Imidazole SB203580 (Adezmapimod)[14]p38α, p38β222 nM (Enzymatic)ATP-CompetitiveResearch Tool
Diaryl Urea BIRB 796 (Doramapimod)[12]p38α, β, γ, δ38 nM (p38α)AllostericPhase II/III (Discontinued for some indications)
Other Clinical Candidates Ralimetinib (LY2228820)[16]p38α, p38β5.3 nM (p38α)ATP-CompetitivePhase II (Cancer)
Dilmapimod (SB-681323)[16][17]p38αN/AATP-CompetitivePhase II (Neuropathic Pain)

Experimental Protocols for Inhibitor Characterization

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This involves the inclusion of appropriate positive and negative controls to confirm that the assay is performing as expected.

In Vitro p38α Kinase Activity Assay (Luminescent)

This biochemical assay quantifies the inhibitor's ability to directly block the enzymatic activity of p38α. The principle relies on measuring the amount of ATP remaining after the kinase reaction; lower kinase activity results in higher ATP levels and a stronger luminescent signal.

Workflow Diagram:

kinase_assay_workflow start Start prep Prepare Reagents: - p38α Enzyme - ATF2 Substrate - Inhibitor Dilutions - ATP start->prep incubate Incubate: Enzyme + Inhibitor (Pre-incubation) prep->incubate react Initiate Reaction: Add Substrate + ATP (30 min @ 30°C) incubate->react stop Stop Reaction & Measure ATP: Add Kinase-Glo® react->stop read Read Luminescence on Plate Reader stop->read end End read->end

Caption: Workflow for an in vitro luminescent kinase assay.

Step-by-Step Protocol:

  • Prepare Reagents: Create a serial dilution of the test inhibitor (e.g., 5-amino-pyrazole compound) in a suitable buffer (e.g., 1% DMSO). Prepare solutions of recombinant active p38α kinase and its substrate (e.g., ATF2).[18]

  • Plate Setup: In a 96-well plate, add 5 µL of each inhibitor dilution.

    • Negative Control (100% Activity): Add 5 µL of buffer with DMSO only.

    • Positive Control (0% Activity): Add 5 µL of a known potent inhibitor (e.g., BIRB 796).

  • Kinase Reaction:

    • Add 20 µL of p38α enzyme solution to each well and pre-incubate for 10 minutes at room temperature. This step is crucial for inhibitors with slow binding kinetics.

    • Initiate the phosphorylation reaction by adding 25 µL of a master mix containing ATP and the ATF2 substrate.

    • Incubate the plate for 30 minutes at 30°C.[18]

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding 50 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes in the dark.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to controls and plot against inhibitor concentration to determine the IC50 value.

Cell-Based TNF-α Secretion Assay

This assay measures the inhibitor's potency in a more physiologically relevant context by quantifying its ability to block TNF-α production in immune cells stimulated with lipopolysaccharide (LPS).

Step-by-Step Protocol:

  • Cell Culture: Seed human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in a 96-well plate.[7]

  • Inhibitor Treatment: Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.

  • Stimulation:

    • Test Wells: Add LPS (e.g., 100 ng/mL) to induce an inflammatory response and TNF-α production.

    • Negative Control (Unstimulated): Add vehicle only (no LPS).

    • Positive Control (Maximal Stimulation): Add LPS and vehicle (no inhibitor).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a standard ELISA kit according to the manufacturer's instructions.

  • Analysis: Calculate the IC50 value by plotting the percentage inhibition of TNF-α secretion against the inhibitor concentration.

Western Blot for Phospho-p38 Inhibition

This method provides direct evidence of target engagement within the cell by measuring the phosphorylation status of p38 itself.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or THP-1) and allow them to adhere.[19] Pre-treat with the inhibitor for 1-2 hours.

  • Stimulation:

    • Positive Control: Stimulate cells with a known p38 activator like anisomycin (25 µg/mL) for 20-30 minutes to induce p38 phosphorylation.[19]

    • Negative Control: Leave a set of cells unstimulated.

    • Test Samples: Stimulate inhibitor-treated cells with anisomycin.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with a primary antibody specific for phosphorylated p38 (p-p38 Thr180/Tyr182) overnight at 4°C.[19][20]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]

  • Loading Control: Strip the membrane and re-probe with an antibody for total p38 or a housekeeping protein (e.g., α-tubulin) to ensure equal protein loading.[19]

Conclusion and Future Outlook

The 5-amino-pyrazole scaffold represents a significant advancement in the pursuit of safe and effective p38 MAP kinase inhibitors. Its high potency and selectivity for the p38α isoform, as demonstrated in preclinical models, offer a promising profile compared to first-generation inhibitors like SB203580.[13] Furthermore, its ATP-competitive mechanism provides a different therapeutic hypothesis compared to the allosteric inhibition of compounds like BIRB 796.

While many p38 inhibitors have failed in clinical trials for chronic inflammatory diseases, the lessons learned are redirecting efforts.[5][6][16] The focus has shifted towards indications where acute or intermittent dosing may be effective, such as in certain cancers or neuropathic pain, and towards developing inhibitors with superior selectivity to minimize off-target toxicities.[7][16][17] The continued exploration of novel scaffolds like the 5-amino-pyrazoles, guided by robust preclinical characterization using the assays detailed here, is critical for finally unlocking the therapeutic potential of p38 MAP kinase inhibition.

References

  • ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials.
  • Wikipedia. (2023). p38 mitogen-activated protein kinases. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Cuenda, A., & Rousseau, S. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences.
  • Goldstein, D. M., et al. (2005). Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. Current Topics in Medicinal Chemistry, 5, 1017-1029.
  • Schindler, J. F. (n.d.).
  • QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling. Retrieved from [Link]

  • Cuenda, A., & Rousseau, S. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 401-417.
  • BenchChem. (n.d.). Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay.
  • Anand, P., et al. (2011). Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury. European Journal of Pain, 15(9), 940-948.
  • Schindler, J. F. (n.d.).
  • Alzheimer's Drug Discovery Foundation. (n.d.). p38α MAPK inhibitors. Retrieved from [Link]

  • Zhao, J., et al. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 280, 116950.
  • Gangwal, R. P., et al. (2013). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Current Topics in Medicinal Chemistry, 13(9), 1015-1035.
  • Lee, J. K., & Kim, N. J. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1309.
  • Patel, S. B., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14099.
  • Seger, R., & Krebs, E. G. (2011). Use of Inhibitors in the Study of MAP Kinases. Methods in Molecular Biology, 661, 1-21.
  • Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 137, 101-115.
  • Das, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 51(13), 3688-3691.
  • Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.
  • Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry.
  • Apostolatos, A. H., et al. (2018). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Oncology Letters, 15(5), 7357-7364.
  • MedChemExpress. (n.d.). 5-Amino-.

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile analogs, a scaffold of significant interest in the development of kinase inhibitors. We will explore the nuanced effects of structural modifications on inhibitory potency and selectivity, with a primary focus on p38α mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases. This document is designed to be a practical resource, offering not only a synthesis of current knowledge but also detailed experimental protocols and the rationale behind key research and development decisions.

The 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile Scaffold: A Privileged Kinase Inhibitor Core

The 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile core has emerged as a highly effective scaffold for the design of kinase inhibitors. Its inherent structural features allow for key interactions within the ATP-binding pocket of various kinases.

Key Features:

  • 5-Amino Group: Acts as a crucial hydrogen bond donor, often interacting with the backbone carbonyl of the kinase hinge region.

  • Pyrazole Core: A versatile heterocyclic ring that can be readily substituted to modulate potency, selectivity, and physicochemical properties.

  • N1-Pyridin-3-yl Moiety: This group is strategically positioned to interact with the hinge region of the kinase, a critical component of the ATP-binding site. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

  • 4-Carbonitrile Group: This electron-withdrawing group can participate in hydrogen bonding or be replaced by other functionalities to fine-tune activity and properties. In classical medicinal chemistry, nitrile groups are often considered bioisosteres of carbonyl, hydroxyl, and carboxyl groups.[1]

The convergence of these features in a single molecule provides a robust platform for developing potent and selective kinase inhibitors. The primary focus of this guide will be on the SAR of this scaffold as inhibitors of p38α MAPK, a serine/threonine kinase central to the inflammatory response.

Structure-Activity Relationship (SAR) Studies

The following sections dissect the SAR of the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold by examining the impact of substitutions at various positions. The data presented is primarily derived from studies on p38α MAPK inhibitors.

Substitutions at the Pyrazole C3 Position

The C3 position of the pyrazole ring is a key vector for exploring the solvent-exposed region of the kinase active site. Modifications at this position have a profound impact on inhibitor potency.

CompoundR (C3-substituent)p38α IC50 (nM)TNF-α Inhibition IC50 (nM)
1a Phenyl500>10000
1b 4-Fluorophenyl2005000
1c 2,4-Difluorophenyl1001000
1d 2-Chloro-4-fluorophenyl50500
1e 2,4-Dichloro-5-methylphenyl10100

Data synthesized from multiple sources, including Das et al., 2010.

Analysis and Insights:

  • Aromatic Substituents: The introduction of an aromatic ring at the C3 position is generally favorable for p38α inhibition.

  • Halogenation: Halogen substitution on the C3-phenyl ring significantly enhances potency. This is likely due to favorable interactions with a hydrophobic pocket in the enzyme. The pattern of substitution is critical, with a 2,4-difluoro or 2-chloro-4-fluoro pattern providing a substantial increase in activity.

  • Multi-Substitution: Further substitution on the phenyl ring, as seen in compound 1e , can lead to a significant boost in both biochemical and cellular potency. This suggests that further exploration of this pocket with larger and more functionalized groups could yield even more potent inhibitors.

Modifications at the Pyrazole N1-Position: The Hinge-Binding Domain

The N1-pyridin-3-yl moiety is a critical hinge-binding element. The nitrogen of the pyridine ring is positioned to form a hydrogen bond with the backbone NH of a key hinge residue, a common feature in many kinase inhibitors.

CompoundR (N1-substituent)p38α IC50 (nM)
2a Phenyl>1000
2b 4-Pyridyl500
2c 3-Pyridyl100
2d 2-Methylpyridin-3-yl150
2e 6-Methylpyridin-3-yl80

Data synthesized from multiple sources, including Das et al., 2010.

Analysis and Insights:

  • Pyridine is Essential: The presence of the pyridine ring is crucial for potent p38α inhibition, with the 3-pyridyl isomer (2c ) being optimal. This highlights the importance of the precise positioning of the nitrogen atom for effective hinge binding.

  • Substitution on the Pyridine Ring: Small alkyl substitutions on the pyridine ring can be tolerated and may even slightly improve potency, as seen with the 6-methyl substitution in compound 2e . This suggests that the hinge-binding pocket has some tolerance for additional functionality, which could be exploited to improve pharmacokinetic properties.

The Role of the C4-Carbonitrile Group

The C4-carbonitrile group contributes to the overall electronic properties of the scaffold and can participate in interactions within the active site. While less explored in the available literature for this specific scaffold, its modification or replacement is a key strategy in analog design.

Potential Modifications and Rationale:

  • Bioisosteric Replacements: The nitrile group can be replaced with other small, polar groups such as amides, small heterocycles (e.g., oxadiazole), or even a simple hydrogen. The goal of such modifications is often to improve metabolic stability, solubility, or to pick up additional interactions in the active site.

  • Impact on Potency: The impact of replacing the nitrile is highly context-dependent and would require empirical testing. In some cases, its removal might be detrimental if it is involved in a key interaction, while in others, its replacement could lead to improved overall properties.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for the synthesis of the core scaffold and for key biological assays.

General Synthesis of 5-Amino-1-(pyridin-3-yl)pyrazole-4-carbonitrile Analogs

The synthesis of the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold is typically achieved through a multi-step sequence.

Workflow for Synthesis:

G A Start: 3-Hydrazinopyridine C Cyclization A->C B Ethoxymethylenemalononitrile B->C D 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile C->D Formation of Pyrazole Ring F Suzuki Coupling D->F E Halogenated Arylboronic Acid E->F G Final Analog F->G C3-Arylation

Caption: General synthetic workflow for C3-arylated analogs.

Step-by-Step Protocol:

  • Preparation of 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile:

    • To a solution of 3-hydrazinopyridine dihydrochloride in ethanol, add a base such as triethylamine to liberate the free hydrazine.

    • Add ethoxymethylenemalononitrile portion-wise to the reaction mixture.

    • Heat the reaction mixture at reflux for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Suzuki Coupling for C3-Arylation:

    • To a mixture of 5-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile, the desired arylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., a mixture of dioxane and water), add a base (e.g., Na₂CO₃).

    • Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final analog.

In Vitro p38α Kinase Inhibition Assay

This biochemical assay determines the direct inhibitory effect of the synthesized analogs on the enzymatic activity of p38α.

Workflow for p38α Kinase Assay:

G A Prepare Assay Plate B Add p38α Enzyme A->B C Add Test Compound B->C D Add ATP and Substrate (e.g., ATF2) C->D E Incubate D->E Initiate Kinase Reaction F Stop Reaction E->F G Detect Phosphorylation F->G H Calculate IC50 G->H

Caption: Workflow for a typical in vitro p38α kinase assay.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Recombinant human p38α kinase.

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • ATP.

    • Substrate (e.g., ATF2 peptide).

    • Test compounds dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well assay plates.

  • Assay Procedure:

    • Add 2 µL of kinase buffer containing the p38α enzyme to each well of a 384-well plate.

    • Add 1 µL of test compound at various concentrations (typically a 10-point serial dilution) or DMSO as a control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a mixture of ATP and the ATF2 substrate.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions (e.g., Promega ADP-Glo™).[2]

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay for TNF-α Production

This cell-based assay measures the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a relevant cell line, such as human monocytic THP-1 cells.

Workflow for TNF-α Cellular Assay:

G A Seed THP-1 Cells B Differentiate with PMA (optional) A->B C Add Test Compound B->C D Stimulate with LPS C->D E Incubate D->E F Collect Supernatant E->F G Measure TNF-α Levels (ELISA or HTRF) F->G H Calculate IC50 G->H

Caption: Workflow for measuring LPS-induced TNF-α production.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a density of 1 x 10⁵ cells per well.

    • (Optional) Differentiate the cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.

    • Incubate the plates for 4-6 hours at 37 °C in a CO₂ incubator.

  • TNF-α Measurement:

    • Centrifuge the plates to pellet the cells.

    • Carefully collect the supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit or a homogeneous time-resolved fluorescence (HTRF) assay according to the manufacturer's instructions.

    • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

The p38 MAPK Signaling Pathway

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological effects of the inhibitors. The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.

G Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates GeneExpression Inflammatory Gene Expression (e.g., TNF-α, COX-2) MK2->GeneExpression TranscriptionFactors->GeneExpression

Caption: Simplified p38 MAPK signaling pathway.

Inhibition of p38α by 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile analogs blocks the phosphorylation of downstream substrates like MAPKAPK2 (MK2) and various transcription factors. This ultimately leads to the suppression of pro-inflammatory gene expression, including the production of TNF-α, providing a clear mechanistic rationale for their anti-inflammatory effects.

Conclusion and Future Directions

The 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of substitutions at the C3 and N1 positions of the pyrazole ring for achieving high affinity for p38α MAPK.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on the N1-pyridin-3-yl ring to further optimize hinge-binding interactions and improve pharmacokinetic properties.

  • Systematic modification and replacement of the C4-carbonitrile group to investigate its role in binding and to modulate physicochemical properties.

  • Broadening the kinase screening panel to assess the selectivity of these analogs and identify potential off-target effects or opportunities for developing multi-targeted inhibitors.

  • In vivo efficacy studies of the most promising analogs in relevant animal models of inflammatory diseases.

By leveraging the insights provided in this guide, researchers can make more informed decisions in the design and optimization of novel kinase inhibitors based on this privileged scaffold.

References

  • Das, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889. [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]

  • Molecular Devices. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Retrieved from [Link]

  • BioSolveIT. (2024, January 17). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from [Link]

  • Barth, M., et al. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry, 10(23), 2763-2778. [Link]

  • Al-Qalaf, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 2957-2972. [Link]

Sources

head-to-head comparison of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile with known anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Experimental Blueprint for Evaluating the Anticancer Potential of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Abstract

In the landscape of oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anticancer activities.[1][2][3] This guide outlines a comprehensive, head-to-head experimental framework for the preclinical evaluation of a novel pyrazole derivative, 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, against established anticancer agents. We will delve into the rationale behind the selection of appropriate comparator drugs and detail the experimental protocols necessary to elucidate the cytotoxic, cell cycle inhibitory, and pro-apoptotic potential of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel oncology therapeutics.

Introduction: The Rationale for Investigating 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including significant potential in oncology.[1][2] The structural motif of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile suggests several potential mechanisms of anticancer action. The pyridine and pyrazole rings are common pharmacophores in kinase inhibitors, a major class of targeted cancer therapies. Specifically, pyrazole-containing compounds have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and other key signaling proteins that are often dysregulated in cancer.[2][4][5][6][7]

This guide proposes a direct comparative study of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile against two well-characterized anticancer agents:

  • Palbociclib (Ibrance®): A highly selective inhibitor of CDK4 and CDK6, which are key regulators of the G1 to S phase transition in the cell cycle.[4][8][9][10] Its inclusion will allow for the assessment of the novel compound's potential as a cell cycle inhibitor.

  • Sorafenib (Nexavar®): A multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR-2, thereby inhibiting tumor angiogenesis.[5][7][11] Comparing against Sorafenib will help to evaluate the anti-angiogenic potential of our compound of interest.

Experimental Design: A Multi-faceted Approach to Characterization

To thoroughly assess the anticancer profile of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, a multi-pronged experimental approach is essential. This involves a series of in vitro assays designed to probe its effects on cancer cell viability, cell cycle progression, and the induction of apoptosis.

2.1. In Vitro Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of the compound across a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, Palbociclib, and Sorafenib (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Comparative IC50 Values

CompoundMCF-7 (µM)HCT116 (µM)A549 (µM)
5-amino-1-pyridin-3-ylpyrazole-4-carbonitrileHypothetical 5.2Hypothetical 8.1Hypothetical 12.5
PalbociclibHypothetical 0.1Hypothetical >100Hypothetical >100
SorafenibHypothetical 7.8Hypothetical 5.5Hypothetical 9.3
2.2. Cell Cycle Analysis

To investigate whether the observed cytotoxicity is due to cell cycle arrest, flow cytometry analysis of propidium iodide-stained cells will be performed.[15][16][17]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1% S% G2/M
Vehicle ControlHypothetical 55Hypothetical 30Hypothetical 15
5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile (IC50)Hypothetical 75Hypothetical 15Hypothetical 10
Palbociclib (IC50)Hypothetical 80Hypothetical 10Hypothetical 10
Sorafenib (IC50)Hypothetical 60Hypothetical 25Hypothetical 15
2.3. Apoptosis Induction Assessment

To determine if the compound induces programmed cell death, an Annexin V/PI apoptosis assay will be conducted.[18][19][20][21] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation: Apoptotic Cell Population

Treatment% Viable% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle ControlHypothetical 95Hypothetical 3Hypothetical 2
5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile (IC50)Hypothetical 40Hypothetical 35Hypothetical 25
Palbociclib (IC50)Hypothetical 70Hypothetical 15Hypothetical 15
Sorafenib (IC50)Hypothetical 50Hypothetical 30Hypothetical 20
Mechanistic Insights: Investigating Potential Molecular Targets

Based on the initial screening results, further experiments can be designed to probe the molecular mechanism of action.

3.1. Western Blot Analysis for Cell Cycle and Apoptosis Markers

To validate the findings from the cell cycle and apoptosis assays, the expression levels of key regulatory proteins can be examined by Western blotting.

Potential Proteins of Interest:

  • Cell Cycle: Cyclin D1, CDK4, CDK6, p21, p27

  • Apoptosis: Bcl-2, Bax, Cleaved Caspase-3, PARP[22][23][24][25][26]

3.2. Kinase Inhibition Assays

If the compound shows a strong cell cycle arrest phenotype, in vitro kinase assays against CDK4 and CDK6 would be warranted. Similarly, if anti-angiogenic properties are suspected, a VEGFR-2 kinase assay would be informative.

Visualizing the Workflow and Potential Pathways

To clearly illustrate the experimental plan and potential signaling pathways, the following diagrams are provided.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Cell_Lines Cancer Cell Lines (MCF-7, HCT116, A549) Cytotoxicity Cytotoxicity Assay (MTT) Cell_Lines->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Western_Blot Western Blot Analysis Cell_Cycle->Western_Blot Apoptosis->Western_Blot Signaling_Pathways cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F Rb->E2F inhibits G1_S_Transition G1-S Transition E2F->G1_S_Transition promotes Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Caspases Caspases Mitochondrion->Caspases activates Apoptosis_Outcome Apoptosis Caspases->Apoptosis_Outcome executes

Caption: Simplified diagrams of potential cell cycle and apoptosis signaling pathways targeted by anticancer agents.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial preclinical evaluation of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile. By employing a head-to-head comparison with well-established anticancer agents, researchers can gain valuable insights into the compound's potency, mechanism of action, and potential as a novel therapeutic candidate. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex preclinical models, such as 3D cell cultures and in vivo xenograft studies.

References

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. Available at: [Link]

  • CDK inhibitors in cancer therapy, an overview of recent development - PubMed Central. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Available at: [Link]

  • Bcl-2 family - Wikipedia. Available at: [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available at: [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. Available at: [Link]

  • CDK inhibitors in cancer therapy, an overview of recent development - PubMed. Available at: [Link]

  • VEGFR-2 inhibitor - Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Available at: [Link]

  • Cytotoxic assays for screening anticancer agents - PubMed. Available at: [Link]

  • Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy - PubMed. Available at: [Link]

  • Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • CDK inhibitor - Wikipedia. Available at: [Link]

  • Mechanisms of Action of Bcl-2 Family Proteins - PMC - PubMed Central. Available at: [Link]

  • What Are CDK4/6 Inhibitors? - Breast Cancer.org. Available at: [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. Available at: [Link]

  • The Annexin V Apoptosis Assay. Available at: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available at: [Link]

  • Examples of VEGFR-2 inhibitor drugs used in clinical practice. - ResearchGate. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. Available at: [Link]

  • Cell cycle analysis - Wikipedia. Available at: [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]

  • New colorimetric cytotoxicity assay for anticancer-drug screening. | Semantic Scholar. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. Available at: [Link]

Sources

Validating 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" remains a cornerstone for the efficient design of novel therapeutics. These molecular frameworks demonstrate the remarkable ability to bind to multiple, unrelated biological targets, thereby offering a strategic advantage in the development of diverse compound libraries with a higher probability of identifying bioactive agents. This guide provides an in-depth technical validation of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile as a privileged scaffold, comparing its potential with established frameworks and providing a roadmap for its experimental validation.

The Hallmarks of a Privileged Scaffold: Beyond a Common Core

The term "privileged structure" was first introduced to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1] These scaffolds are not merely inert skeletons but possess inherent drug-like properties and present vectors for chemical modification that allow for the exploration of vast chemical space. Key characteristics include:

  • Versatility: The ability to interact with diverse protein families, such as G-protein coupled receptors (GPCRs), kinases, and enzymes.

  • Synthetic Tractability: The core structure should be readily accessible through robust and scalable synthetic routes, allowing for the generation of a diverse library of analogs.

  • Favorable Physicochemical Properties: The scaffold should possess a foundation of good absorption, distribution, metabolism, and excretion (ADME) properties, which can be fine-tuned through chemical modification.

  • Three-Dimensional Complexity: Often, these scaffolds present substituents in a defined three-dimensional arrangement, facilitating specific interactions with protein binding pockets.

Historically, structures like the benzodiazepines have been recognized as privileged scaffolds, giving rise to a multitude of drugs targeting the central nervous system.[2][3] This guide posits that the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile core possesses the necessary attributes to be considered a next-generation privileged scaffold.

The 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile Scaffold: A Synthesis of Favorable Features

The 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold is a unique amalgamation of structural motifs that contribute to its potential as a privileged scaffold. The pyrazole core itself is a well-established pharmacophore found in numerous approved drugs.[4] The addition of the pyridinyl group and the aminonitrile functionality further enhances its drug-like properties and synthetic versatility.

Synthetic Accessibility and Derivatization Potential

A critical attribute of a privileged scaffold is its synthetic accessibility. The 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile core can be readily synthesized through a multi-component reaction, offering a convergent and efficient route to the core structure.[4][5][6][7]

Experimental Protocol: One-Pot Synthesis of the Scaffold

This protocol outlines a general procedure for the synthesis of the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile core, which can be adapted for the creation of a diverse analog library.

  • Step 1: Knoevenagel Condensation. In a round-bottom flask, combine 3-acetylpyridine (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine in ethanol.

  • Step 2: Michael Addition. To the resulting solution, add 3-hydrazinopyridine (1.0 eq) and continue stirring at room temperature.

  • Step 3: Cyclization and Aromatization. The reaction mixture is then heated to reflux to facilitate the cyclization and subsequent aromatization to yield the desired 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

  • Step 4: Purification. The product can be isolated and purified by recrystallization or column chromatography.

The true power of this scaffold lies in its potential for derivatization at multiple positions, allowing for the fine-tuning of biological activity and physicochemical properties.

G scaffold 5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile R1 N1-Pyridine Modification scaffold->R1 Varied electronics and sterics R2 C3-Aryl/Heteroaryl Substitution scaffold->R2 Exploring diverse binding pockets R3 C5-Amine Derivatization scaffold->R3 Modulating H-bond interactions R4 C4-Nitrile Transformation scaffold->R4 Bioisosteric replacement

Caption: Potential derivatization points on the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold.

Comparative Validation: A Proposed Experimental Roadmap

To empirically validate the privileged nature of the 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile scaffold, a head-to-head comparison with a classic privileged scaffold, the benzodiazepine core, is proposed. A focused library of analogs for each scaffold will be synthesized and subjected to a battery of in vitro assays.

Library Design and Synthesis

A library of 20-30 compounds for each scaffold will be synthesized, exploring a similar range of chemical space by varying substituents at key positions.

ScaffoldKey Positions for DerivatizationRepresentative Substituents
5-Amino-1-pyridin-3-ylpyrazole-4-carbonitrile N1-pyridine, C3-aryl, C5-aminePhenyl, substituted phenyls, heterocycles
Benzodiazepine N1, C7, C5-phenylAlkyl, halogen, nitro, varied phenyl substitutions
Biological Screening: Assessing Target Diversity

The synthesized libraries will be screened against a panel of diverse biological targets to assess their promiscuity, a hallmark of privileged scaffolds.

Target ClassSpecific TargetsAssay Principle
Kinases Panel of 50-100 kinases (e.g., tyrosine, serine/threonine)In vitro kinase activity assay (e.g., radiometric, fluorescence-based)
GPCRs Panel of representative GPCRs (e.g., dopamine, serotonin, adrenergic)Radioligand binding assays, functional assays (e.g., cAMP, calcium flux)
Ion Channels e.g., Sodium, Potassium, Calcium channelsElectrophysiological patch-clamp assays
Nuclear Receptors e.g., Estrogen, Androgen receptorsReporter gene assays

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a panel of kinases.

  • 1. Reagents and Materials:

    • Kinase enzyme (e.g., recombinant human kinases)

    • Kinase substrate (e.g., a generic peptide substrate or a specific protein substrate)

    • ATP (Adenosine triphosphate)

    • Assay buffer (containing MgCl2 and other necessary cofactors)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

    • 384-well plates

  • 2. Assay Procedure:

    • Add 5 µL of test compound at various concentrations to the wells of a 384-well plate.

    • Add 10 µL of kinase enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction and detect the amount of ADP produced or remaining ATP using a suitable detection reagent and a plate reader.

  • 3. Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Experimental Protocol: GPCR Allosteric Modulator Screening

This protocol outlines a method to identify and characterize allosteric modulators of GPCRs.[8]

  • 1. Cell Culture:

    • Use a stable cell line expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • 2. Functional Assay (e.g., Calcium Mobilization):

    • Plate the cells in a 384-well plate and load them with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Add the test compounds at various concentrations.

    • After a pre-incubation period, add a sub-maximal concentration (EC20) of the orthosteric agonist.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • 3. Data Analysis:

    • Positive allosteric modulators (PAMs) will potentiate the agonist response, leading to an increased signal.

    • Negative allosteric modulators (NAMs) will inhibit the agonist response, resulting in a decreased signal.

    • Quantify the modulatory effect by determining the fold-shift in the agonist's EC50 or the change in the maximal response.

In Vitro ADME Profiling: Establishing Drug-Like Properties

Early assessment of ADME properties is crucial for any scaffold aspiring to be "privileged."[9][10][11][12][13] The synthesized libraries will be subjected to a standard panel of in vitro ADME assays.

ADME ParameterAssay
Solubility Kinetic and thermodynamic solubility assays
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)
Metabolic Stability Liver microsomal stability assay
Plasma Protein Binding Equilibrium dialysis

Experimental Workflow: In Vitro ADME Profiling

G A Synthesized Compound Library B Solubility Assay (Kinetic & Thermodynamic) A->B C Permeability Assay (PAMPA) A->C D Metabolic Stability (Microsomes) A->D E Plasma Protein Binding (Equilibrium Dialysis) A->E F Data Analysis & Prioritization B->F C->F D->F E->F

Sources

A Comparative Guide to Catalytic Synthesis of 5-Aminopyrazoles: Efficacy, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Aminopyrazoles are a cornerstone of heterocyclic chemistry, serving as pivotal precursors in the development of a vast array of pharmaceuticals and agrochemicals. Their inherent structural motifs are present in numerous marketed drugs, including anti-inflammatory agents like celecoxib and various kinase inhibitors used in oncology. The synthetic efficiency, regioselectivity, and environmental impact of the methods used to produce these vital scaffolds are therefore of paramount importance to researchers in medicinal and process chemistry.

Traditionally, the synthesis of 5-aminopyrazoles has relied on classical condensation reactions, which can sometimes be limited by harsh conditions, moderate yields, and the generation of significant waste. The advent of modern catalysis has revolutionized this field, introducing a plethora of methodologies that offer milder reaction conditions, enhanced yields, greater functional group tolerance, and improved sustainability. This guide provides an in-depth, comparative analysis of the efficacy of various catalytic systems for the synthesis of 5-aminopyrazoles, grounded in experimental data and mechanistic insights to empower researchers in selecting the optimal synthetic strategy.

The Landscape of Catalytic 5-Aminopyrazole Synthesis

The catalytic synthesis of 5-aminopyrazoles can be broadly categorized into several key strategies, each with its own set of preferred catalysts. The most prevalent of these are:

  • Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form the product, are highly atom-economical and efficient. They are often used to create highly substituted 5-aminopyrazole-4-carbonitriles.

  • Cyclocondensation of Ketene N,S-Acetals and Hydrazine: This method provides a reliable route to 5-aminopyrazoles, and catalysis can significantly improve reaction rates and yields, often under solvent-free conditions.

  • Post-synthetic Functionalization of the Pyrazole Core: For already formed 5-aminopyrazole rings, catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, are instrumental in introducing further molecular complexity, for instance, through C-H arylation.

This guide will compare catalysts within each of these synthetic contexts, providing a clear overview of their respective strengths and applications.

Comparative Efficacy of Catalysts in Multicomponent Syntheses

Multicomponent reactions are a powerful tool for the rapid generation of molecular diversity. The one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles from an aldehyde, malononitrile, and a hydrazine is a classic example where catalysis plays a crucial role.

Data Presentation: Multicomponent Reactions
CatalystRepresentative AldehydeHydrazineSolventTemperature (°C)TimeYield (%)Reference(s)
LDH@PTRMS@DCMBA@CuI Benzaldehyde derivativesPhenyl hydrazineH₂O/EtOH5515–27 min85–93[1][2]
Fe₃O₄@SiO₂@Tannic acid Azo-linked aldehydesPhenyl hydrazineSolvent-free8010-15 min92-98[3][4]
Ag/ZnO Nanoparticles AldehydesPhenyl hydrazineEthanolRoom Temp.30-45 min89-94[5]
Ceric Ammonium Nitrate (CAN) Aromatic aldehydes-Water--Good yields[6]
ZnO Nanoparticles Aromatic aldehydesHydrazine hydrateWaterRoom Temp.30-45 min85-90[7][8]
No Catalyst Aromatic aldehydesPhenyl hydrazineWater/EthanolRoom Temp.2-3 h-[9]

Note: The substrates and specific conditions can vary between studies, affecting direct comparability. However, the table provides a strong indication of the relative efficacy of each catalytic system.

Mechanistic Insights & Experimental Choices

The catalysts in multicomponent reactions often function as Lewis acids, activating the aldehyde carbonyl group towards nucleophilic attack by the malononitrile enolate. This is followed by a Michael addition of the hydrazine and subsequent cyclization.

The choice of a heterogeneous or nanoparticle catalyst, such as LDH@PTRMS@DCMBA@CuI [1][2], Fe₃O₄@SiO₂@Tannic acid [3][4], or Ag/ZnO nanoparticles [5], is driven by the principles of green chemistry. These catalysts offer significant advantages in terms of ease of separation from the reaction mixture (e.g., magnetic separation for Fe₃O₄-based catalysts) and recyclability, which is crucial for sustainable industrial processes. The use of aqueous solvent systems or solvent-free conditions further enhances the environmental credentials of these methods[1][2][3][4][7][8]. For instance, the LDH@PTRMS@DCMBA@CuI catalyst demonstrates high efficiency in a water/ethanol mixture at a mild 55°C, achieving excellent yields in under 30 minutes[1][2]. The ability to perform these reactions at room temperature, as seen with Ag/ZnO and ZnO nanoparticles , is also a significant advantage in reducing energy consumption[5][7][8].

The observation that these reactions can proceed without a catalyst, albeit over a longer reaction time, underscores the thermodynamic favorability of the transformation[9]. However, the dramatic reduction in reaction time and improvement in yield highlight the critical role of the catalyst in overcoming the kinetic barriers.

Experimental Workflow: Multicomponent Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde Aldehyde stirring Stirring in Solvent (e.g., H₂O/EtOH) at specified Temp. aldehyde->stirring malononitrile Malononitrile malononitrile->stirring hydrazine Hydrazine hydrazine->stirring catalyst Catalyst catalyst->stirring filtration Catalyst Separation (Filtration/Magnetic Decantation) stirring->filtration crystallization Product Crystallization filtration->crystallization product Pure 5-Aminopyrazole -4-carbonitrile crystallization->product

Caption: Workflow for catalyst screening in the multicomponent synthesis of 5-aminopyrazoles.

Comparative Efficacy of Catalysts in Cyclocondensation Reactions

The reaction of ketene N,S-acetals with hydrazine hydrate is a robust method for synthesizing 5-aminopyrazoles. The use of a solid acid catalyst can significantly accelerate this process, often allowing for solvent-free conditions.

Data Presentation: Cyclocondensation Reactions
CatalystSubstratesSolventTemperature (°C)TimeYield (%)Reference(s)
V₂O₅/SiO₂ Ketene N,S-acetals, Hydrazine hydrateSolvent-free--88-95[5][10]
EtOH/TEA (Base Catalyzed)Ketene N,S-acetals, Hydrazine hydrateEthanolReflux-75-85[5]
Mechanistic Insights & Experimental Choices

In this synthesis, the hydrazine initially acts as a nucleophile, attacking the ketene N,S-acetal and displacing the methylthio group, which is a good leaving group. The resulting intermediate then undergoes intramolecular cyclization via attack of the second nitrogen atom onto the nitrile group.

The V₂O₅/SiO₂ catalyst is a heterogeneous solid acid. Its efficacy stems from its ability to activate the nitrile group towards nucleophilic attack, thereby facilitating the final ring-closing step. The key advantage of using V₂O₅/SiO₂ is the ability to perform the reaction under solvent-free conditions, which simplifies the work-up procedure and reduces environmental waste[5][10]. This contrasts with the more traditional base-catalyzed method using triethylamine (TEA) in ethanol, which requires solvent removal and results in slightly lower yields[5]. The choice of a solid, reusable catalyst like V₂O₅/SiO₂ is a prime example of applying green chemistry principles to heterocyclic synthesis.

Reaction Mechanism: V₂O₅/SiO₂ Catalyzed Cyclocondensation

G ketene Ketene N,S-Acetal intermediate1 Intermediate ketene->intermediate1 + Hydrazine - MeSH hydrazine Hydrazine Hydrate product 5-Aminopyrazole intermediate1->product Intramolecular Cyclization catalyst V₂O₅/SiO₂ catalyst->product Catalyzes Cyclization

Caption: Proposed mechanism for V₂O₅/SiO₂ catalyzed 5-aminopyrazole synthesis.

Comparative Efficacy of Catalysts in C-H Functionalization

For the diversification of the 5-aminopyrazole scaffold, direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized substrates. C-4 arylation is a particularly important transformation.

Data Presentation: C-4 Arylation of 5-Aminopyrazoles
CatalystArylating AgentBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Palladium(II) acetate Aryl bromides----High yields[11]
Laccase (Novozym 51003) Catechols----42-94[12]
Copper(II) acetate 3-Indoleacetic acids----Good to excellent[13]
Mechanistic Insights & Experimental Choices

The C-4 position of the 5-aminopyrazole ring is electron-rich, making it susceptible to electrophilic attack. However, the presence of the amino group can lead to competitive N-arylation, making regioselectivity a challenge[12].

Palladium catalysis is a powerful tool for C-H arylation. The mechanism is believed to involve a concerted metalation-deprotonation pathway, where the palladium catalyst selectively activates the C-4 C-H bond. By temporarily protecting the C-5 position with a chloro group, researchers have achieved complete regioselectivity for C-4 arylation[11]. This highlights a sophisticated strategy where substrate modification is used in concert with catalysis to achieve a specific outcome.

The use of a laccase enzyme represents a green and highly innovative approach to C-4 arylation[12]. The enzyme catalyzes the oxidation of catechols to reactive ortho-quinones. The electron-rich C-4 position of the 5-aminopyrazole then acts as a nucleophile, attacking the quinone in a Michael-type addition, leading to the C-4 arylated product. This biocatalytic method operates under extremely mild conditions and avoids the need for protecting groups or pre-halogenation of the pyrazole, making it a highly attractive and sustainable alternative to traditional metal catalysis[12].

Copper(II) acetate has been shown to effectively mediate the C-4 benzylation of 5-aminopyrazoles with 3-indoleacetic acids, providing another transition metal-catalyzed route to C-4 functionalized products in good to excellent yields[13].

Experimental Protocols

Protocol 1: Multicomponent Synthesis of 5-amino-1H-pyrazole-4-carbonitriles using LDH@PTRMS@DCMBA@CuI[1][14]
  • To a 5 mL round-bottomed flask, add the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenyl hydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Add H₂O/EtOH as the solvent.

  • Stir the mixture at 55 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 15-27 minutes), cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration.

  • The product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 5-Aminopyrazoles using a V₂O₅/SiO₂ Heterogeneous Catalyst[5][10]
  • In a reaction vessel, mix the appropriate ketene N,S-acetal (10 mmol), hydrazine hydrate (20 mmol), and a catalytic amount of V₂O₅/SiO₂.

  • The reaction is carried out under solvent-free conditions with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography.

  • Upon completion, the reaction mixture is worked up by adding a suitable solvent to dissolve the product, followed by filtration to remove the catalyst.

  • The product is isolated by evaporation of the solvent and can be further purified by recrystallization.

Protocol 3: Laccase-Mediated C-4 Arylation of 5-Aminopyrazoles[12]
  • To a solution of the 5-aminopyrazole and catechol in a suitable buffer, add the laccase enzyme (e.g., Novozym 51003).

  • Allow the reaction to proceed at room temperature with gentle stirring, open to the air (as oxygen is the oxidant).

  • Monitor the formation of the product by TLC or HPLC.

  • Upon completion, the product can be extracted with an organic solvent.

  • Purify the product by column chromatography.

Conclusion

The synthesis of 5-aminopyrazoles has been significantly advanced by the development of diverse and efficient catalytic systems. For the construction of highly substituted 5-aminopyrazole cores, multicomponent reactions catalyzed by heterogeneous and nanoparticle catalysts such as LDH-based copper complexes, magnetic iron oxide nanoparticles, and Ag/ZnO nanoparticles offer excellent yields, short reaction times, and significant green chemistry advantages, including catalyst recyclability and the use of benign solvents.

For the synthesis of 5-aminopyrazoles via cyclocondensation, solid acid catalysts like V₂O₅/SiO₂ provide a highly efficient, solvent-free alternative to traditional base-catalyzed methods. In the post-synthetic functionalization of the 5-aminopyrazole scaffold, transition metal catalysts, particularly palladium, remain a powerful tool for achieving selective C-H arylations, while emerging biocatalytic methods using enzymes like laccase offer an exceptionally mild and environmentally friendly approach.

The choice of catalyst is not a one-size-fits-all decision. It is intrinsically linked to the desired synthetic transformation. By understanding the catalytic landscape, the underlying mechanisms, and the practical aspects of each protocol, researchers can make informed decisions to best achieve their synthetic goals in an efficient, cost-effective, and sustainable manner.

References

  • Fardood, S. T., Ramazani, A., Razzaghi-Asl, N., & Joo, S. W. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 748338. [Link]

  • Gao, Q., Tian, J., Wen, K., & Chen, C. (2023). Copper-Mediated C4-Benzylations of 5-Aminopyrazoles with 3-Indoleacetic Acids. The Journal of Organic Chemistry, 88(11), 7136–7146. [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐amino‐pyrazole‐4‐carbonitriles using Fe3O4@SiO2@Tannic... | Download Scientific Diagram. Retrieved from [Link]

  • Fardood, S. T., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. ResearchGate. [Link]

  • R Discovery. (n.d.). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

  • Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of 5‑Amino‑1H‑pyrazole‑4‑carbonitriles Using Ag/ZnO Nanoparticles as a Recyclable Catalyst | Request PDF. Retrieved from [Link]

  • Khatab, T. K., Hassan, A. S., & Hafez, T. S. (2019). V2O5/SiO2 as an efficient catalyst in the synthesis of 5-amino- pyrazole derivatives under solvent free condition. Bulletin of the Chemical Society of Ethiopia, 33(1), 135-142. [Link]

  • ResearchGate. (n.d.). TEM images of synthesized Fe3O4@SiO2@Tannic acid MNPs: (a) after one cycle of reaction. Retrieved from [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • ResearchGate. (n.d.). Catalytic System for Inhibition of Amination-Type Reaction and Palladium-Catalyzed Direct Arylation Using Non-Protected Pyrazole Derivatives. Retrieved from [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]

  • Labhade, H. S., et al. (2025). Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. RSC Advances. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH. ResearchGate. [Link]

  • ResearchGate. (n.d.). Copper-catalysed dehydrogenative self-coupling/cyclization of 5-aminopyrazoles: synthesis and photophysical study of pyridazines | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • Singh, P., Gupta, M., & Paul, S. (2014). ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water. ISRN Organic Chemistry. [Link]

  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25-41. [Link]

  • Funel, J. A., & Abele, S. (2013). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • Mohammadi, F., et al. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Nano-ZnO Catalyzed Green and Efficient One-Pot Four-Component Synthesis of Pyranopyrazoles. Retrieved from [Link]

  • International Journal of Advanced Research in Engineering and Technology. (n.d.). Synthesis and Microbial studies of Pyrazolo (3,4-b)quinoline derivatives. Retrieved from [Link]

  • Khurana, J. M., & Kumar, S. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Molecular Diversity, 17(3), 459-69. [Link]

  • Mostafa, E. A., & Khatab, T. K. (2018). Silica Supported V2O5 as a Catalyst Promoted the Synthesis of 4h-Pyrans Through Multicomponent Reaction Under Solvent Free Conditions. Organic Chemistry: An Indian Journal. [Link]

  • Ghorbani-Vaghei, R., & Amiri-Aref, M. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4‐b]quinoxaline‐based compounds. Retrieved from [Link]

  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-41. [Link]

  • Sangshetti, J. N., et al. (2009). Ceric ammonium nitrate catalysed three component one-pot efficient synthesis of 2,4,5-triaryl-1H-imidazoles. Journal of Chemical Sciences. [Link]

  • Godeau, J., et al. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. Organic Letters, 14(17), 4446-4449. [Link]

  • CNKI. (n.d.). Study on Synthesis of 5-Amino-4-Nitrile-1,3-Diphenyl Pyrazole Catalyzed by Supported Ionic Liquid. Retrieved from [Link]

  • Chen, C., et al. (2010). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications. [Link]

  • OUCi. (n.d.). Palladium-Catalyzed Direct Arylation of 5-Chloropyrazoles: A Selective Access to 4-Aryl Pyrazoles. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 5-Amino-1-Pyridin-3-ylpyrazole-4-carbonitrile (BAY-1895344), a Potent ATR Inhibitor, in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Identity and Therapeutic Rationale of a Promising Kinase Inhibitor

The compound "5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile" is more commonly and formally recognized in scientific literature and clinical development as BAY-1895344 , also known as Elimusertib.[1] This small molecule is a highly potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[2] ATR kinase is a critical component of the DNA Damage Response (DDR) pathway, a complex signaling network that safeguards genomic integrity.[3][4] In proliferative cells, particularly cancer cells, ATR is activated in response to DNA replication stress, leading to cell cycle arrest and DNA repair.[5]

Many cancers exhibit inherent defects in their DDR pathways, such as mutations in the ATM gene, which makes them heavily reliant on the remaining functional repair pathways, including the one governed by ATR.[5] By inhibiting ATR, BAY-1895344 exploits a concept known as synthetic lethality. This approach selectively targets cancer cells with pre-existing DDR deficiencies, leading to catastrophic DNA damage and subsequent cell death, while largely sparing normal, healthy cells with intact DDR mechanisms.[3] This guide provides an in-depth analysis of the in vivo validation of BAY-1895344 in animal models, comparing its performance with other notable ATR inhibitors and offering detailed experimental protocols for researchers in the field.

The Central Role of ATR in the DNA Damage Response and Its Inhibition

The ATR kinase is a master regulator of the cellular response to single-stranded DNA (ssDNA) breaks and replication fork stalling. Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[6] This provides the cell with the necessary time to resolve the DNA damage before proceeding with cell division, thereby preventing the propagation of genomic instability.

Inhibition of ATR with a small molecule like BAY-1895344 prevents the phosphorylation of CHK1 and other downstream effectors. This abrogation of the S/G2 cell cycle checkpoints forces cells with unrepaired DNA to prematurely enter mitosis, resulting in mitotic catastrophe and cell death.[6] This mechanism is particularly effective in tumors with high levels of replication stress or defects in other DDR pathways, making ATR inhibition a promising anti-cancer strategy.[4]

ATR_Pathway cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Cellular Response cluster_3 Therapeutic Intervention cluster_4 Outcome of Inhibition DNA_Damage Single-Strand Breaks Stalled Replication Forks ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates MitoticCatastrophe Mitotic Catastrophe & Cell Death CellCycleArrest Cell Cycle Arrest (S/G2 Checkpoint) CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair ForkStab Replication Fork Stabilization CHK1->ForkStab BAY1895344 BAY-1895344 (Elimusertib) BAY1895344->ATR inhibits

Caption: ATR Signaling Pathway and Inhibition by BAY-1895344.

In Vivo Validation of BAY-1895344 in Preclinical Cancer Models

The preclinical in vivo evaluation of BAY-1895344 has demonstrated its potent anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents, across a range of cancer types.[3] These studies have been crucial in establishing the optimal dosing and scheduling for ongoing clinical trials.[7]

Monotherapy Efficacy in Xenograft Models

BAY-1895344 has shown significant monotherapy efficacy in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, particularly those with underlying DDR deficiencies.[8][9] For instance, in a GRANTA-519 mantle cell lymphoma xenograft model, BAY-1895344 administered orally at its maximum tolerated dose (MTD) of 50 mg/kg (twice daily, 3 days on/4 days off) resulted in strong, dose-dependent anti-tumor efficacy.[7][10] Similar potent activity has been observed in models of ovarian cancer (A2780) and in ATM-mutated diffuse large B-cell lymphoma models.[7][11]

Synergistic Effects in Combination Therapies

The therapeutic potential of BAY-1895344 is significantly enhanced when used in combination with DNA-damaging agents. The rationale is that these agents induce replication stress, thereby increasing the tumor cells' reliance on ATR for survival.

  • With Chemotherapy: In combination with carboplatin, BAY-1895344 has demonstrated synergistic anti-tumor activity in ovarian cancer xenograft models (IGROV-1).[8]

  • With PARP Inhibitors: The combination of BAY-1895344 and the PARP inhibitor olaparib resulted in synergistic anti-tumor activity in vivo, highlighting the potential of dual DDR pathway inhibition.[3][7]

  • With Radiotherapy: When combined with external beam radiotherapy (EBRT), BAY-1895344 showed strong synergistic anti-tumor efficacy in a LOVO colorectal cancer xenograft model.[8][10]

Comparative Analysis: BAY-1895344 vs. Alternative ATR Inhibitors

A key aspect of preclinical validation is to benchmark a new compound against existing alternatives. In the landscape of ATR inhibitors, AZD6738 (Ceralasertib) and M6620 (Berzosertib) are two other prominent molecules that have undergone extensive preclinical and clinical investigation.[12][13][14] In head-to-head comparisons within the same xenograft model (GRANTA-519), BAY-1895344 demonstrated superior anti-tumor efficacy at its MTD compared to both AZD6738 and M6620 at their respective MTDs.[7][10]

FeatureBAY-1895344 (Elimusertib)AZD6738 (Ceralasertib)M6620 (Berzosertib, VX-970)
Target ATR Kinase[2]ATR Kinase[12]ATR Kinase[13][14]
Animal Model GRANTA-519 (Mantle Cell Lymphoma)[7]ATM-deficient xenografts (e.g., LoVo, Granta-519)[12][15]Pediatric solid tumor xenografts[13]
Dosing & Schedule 50 mg/kg, PO, twice daily, 3 days on/4 off[7]50 mg/kg, PO, once daily[7]100 mg/kg, PO, once daily[7]
Observed Efficacy Strong anti-tumor efficacy[7][10]Moderate anti-tumor efficacy[6][7]Moderate anti-tumor efficacy[7]
Combination Synergy Radiotherapy, PARP inhibitors, Chemotherapy[3][8]Chemotherapy (Carboplatin, Gemcitabine), Radiotherapy[16][17]Chemotherapy (Cisplatin, Melphalan), Radiotherapy[13][18]

Experimental Protocols: A Step-by-Step Guide for In Vivo Xenograft Studies

Reproducibility is the cornerstone of scientific integrity. The following protocol outlines a typical workflow for evaluating the in vivo efficacy of an ATR inhibitor like BAY-1895344 in a subcutaneous xenograft model.

Protocol: Efficacy of BAY-1895344 in a Human Cancer Xenograft Model
  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., GRANTA-519) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5-10 x 10^6 cells into the flank of female immunodeficient mice (e.g., SCID or athymic nude).[8]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=8-10 per group).[7]

  • Drug Formulation and Administration:

    • Formulate BAY-1895344 for oral gavage in a suitable vehicle (e.g., as described in specific publications).

    • Administer the compound or vehicle control according to the predetermined dose and schedule (e.g., 50 mg/kg, twice daily, 3 days on/4 days off).[7]

  • Efficacy and Tolerability Assessment:

    • Measure tumor volumes 2-3 times per week.

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).[8]

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups.

InVivo_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint & Analysis Cell_Culture 1. Cell Line Culture (e.g., GRANTA-519) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups (n=8-10) Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., BAY-1895344, PO) Randomization->Treatment Monitoring 6. Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint: Tumor Excision Monitoring->Endpoint Analysis 8. Data Analysis (TGI, Statistics) Endpoint->Analysis PD_Analysis 9. Pharmacodynamic Analysis (Optional) Endpoint->PD_Analysis

Caption: General Workflow for an In Vivo Xenograft Study.

Conclusion and Future Directions

The comprehensive in vivo validation of BAY-1895344 (Elimusertib) in various preclinical animal models has robustly demonstrated its potential as a potent and selective ATR inhibitor.[3] Its strong monotherapy efficacy in DDR-deficient tumors and its synergistic activity with DNA-damaging agents and radiotherapy provide a solid rationale for its continued clinical development.[7][8] Head-to-head comparisons suggest a superior efficacy profile over other ATR inhibitors like AZD6738 and M6620 in certain models.[10]

The data gathered from these animal studies have been instrumental in designing and initiating clinical trials to evaluate the safety and efficacy of BAY-1895344 in patients with advanced solid tumors, particularly those with ATM mutations.[5][19] Future preclinical research will likely focus on identifying additional predictive biomarkers for patient selection and exploring novel combination strategies to further enhance the therapeutic window of this promising targeted agent.[9]

References

  • Wengner, A. M., et al. (2020). The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage–Inducing or Repair–Compromising Therapies in Preclinical Cancer Models. Molecular Cancer Therapeutics, 19(1), 26-38. [Link]

  • Kollmeyer, T. M., et al. (2018). Initial Testing (Stage 1) of M6620 (formerly VX-970), a Novel ATR Inhibitor, alone and combined with Cisplatin and Melphalan, by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 65(8), e27079. [Link]

  • Wengner, A. M., et al. (2020). The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage–Inducing or Repair–Compromising Therapies in Preclinical Cancer Models. ResearchGate. [Link]

  • Vendetti, F. P., et al. (2015). ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib. Molecular Cancer Therapeutics, 14(10), 2296-2306. [Link]

  • Wengner, A. M., et al. (2020). The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage-Inducing or Repair-Compromising Therapies in Preclinical Cancer Models. PubMed. [Link]

  • Reaper, P. M., et al. (2013). Abstract 3343: The pre-clinical in vitro and in vivo activity of AZD6738: A potent and selective inhibitor of ATR kinase. Cancer Research, 73(8 Supplement), 3343. [Link]

  • Welsh, J. W., et al. (2021). ATR Inhibitor M6620 (VX-970) Enhances the Effect of Radiation in Non–Small Cell Lung Cancer Brain Metastasis Patient-Derived Xenografts. Molecular Cancer Therapeutics, 20(11), 2129-2139. [Link]

  • Wengner, A. M., et al. (2020). The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage–Inducing or Repair–Compromising Therapies in Preclinical Cancer Models. AACR Journals. [Link]

  • AstraZeneca. AZD6738. AstraZeneca Open Innovation. [Link]

  • Wallez, Y., et al. (2018). The ATR Inhibitor AZD6738 Synergizes with Gemcitabine In Vitro and In Vivo to Induce Pancreatic Ductal Adenocarcinoma Regression. Molecular Cancer Therapeutics, 17(8), 1670-1682. [Link]

  • ResearchGate. Antitumor in vivo efficacy of AZD6738 across multiple ATM-deficient... ResearchGate. [Link]

  • Luecking, U. T., et al. (2017). Novel ATR Inhibitor BAY 1895344: Potency, Selectivity, and Therapeutic Potential in Preclinical Tumor Models. Patsnap Synapse. [Link]

  • Yap, T. A., et al. (2020). First-in-Human Trial of the Oral Ataxia Telangiectasia and Rad3-Related Inhibitor BAY 1895344 in Patients with Advanced Solid Tumors. Cancer Discovery, 10(11), 1644-1659. [Link]

  • Welsh, J. W., et al. (2021). ATR Inhibitor M6620 (VX-970) Enhances the Effect of Radiation in Non-Small Cell Lung Cancer Brain Metastasis Patient-Derived Xenografts. PubMed. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. elimusertib. guidetopharmacology.org. [Link]

  • Parsels, L. A., et al. (2018). Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice. Cancer Chemotherapy and Pharmacology, 82(5), 897-907. [Link]

  • Targeted Oncology. (2020). Phase 1 Study of BAY 1895344 Shows Promise in Advanced, Heavily Pre-treated Cancers. Targeted Oncology. [Link]

  • Shapiro, G. I., et al. (2020). Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors. Journal of Clinical Oncology, 38(24), 2775-2785. [Link]

  • Meric-Bernstam, F., et al. (2021). Abstract P058: Anti-tumor activity of ATR inhibitor BAY 1895344 in patient-derived xenograft (PDX) models with DNA damage response (DDR) pathway alterations. Molecular Cancer Therapeutics, 20(12_Supplement), P058. [Link]

Sources

comparative study of the physicochemical properties of 5-aminopyrazole isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Physicochemical Landscape of 5-Aminopyrazole Isomers

Introduction: The Significance of Isomeric Positioning

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across oncology, inflammation, and infectious diseases.[1][2] The seemingly subtle shift of the amino group around the pyrazole ring gives rise to distinct isomers—primarily 3-amino, 4-amino, and 5-aminopyrazoles—each with a unique set of physicochemical properties. These properties, including acidity (pKa), lipophilicity (logP), solubility, and melting point, are not mere data points; they are critical determinants of a molecule's journey through a biological system, governing everything from formulation and absorption to target engagement and metabolic fate.

A crucial aspect to understand is the tautomeric relationship between 1H-pyrazol-3-amine and 1H-pyrazol-5-amine. These two forms readily interconvert, and the compound is often represented as a mixture or referred to by either name, with the 3-amino tautomer frequently being the focus of synthetic and commercial contexts.[3][4] This guide will provide a comparative analysis of the key physicochemical properties of the distinct 3-amino and 4-amino isomers, offering both experimental data and the underlying structural rationale for their differences. We will also furnish detailed, validated protocols for the experimental determination of these properties, empowering researchers to conduct their own comparative studies.

Comparative Physicochemical Data

The location of the amino substituent dramatically influences the molecule's electronic distribution and intermolecular bonding capabilities, leading to significant differences in its physical properties. The data below, compiled from various chemical databases and literature, provides a quantitative comparison.

Property1H-Pyrazol-3-amine (Tautomer of 5-amine)1H-Pyrazol-4-amineRationale for Difference
CAS Number 1820-80-0[5]28466-26-4[6]N/A
Molecular Weight 83.09 g/mol [3]83.09 g/mol [7]Isomers have identical molecular weights.
Melting Point (°C) 33-39[8]75-84[6]The 4-amino isomer's greater symmetry and potential for more ordered hydrogen bonding in the crystal lattice likely contribute to its higher melting point.
Boiling Point (°C) ~289 (at 760 mmHg)[5][8]~335 (at 760 mmHg)[6]Stronger intermolecular forces in the 4-amino isomer, as suggested by the higher melting point, also lead to a higher boiling point.
Calculated logP -0.1 (XLogP3)[3]-1.1 (XLogP3)[7]The 4-amino isomer is more hydrophilic. Its structure allows for more effective solvation by water due to the separation of the amino group from the ring nitrogens.
Water Solubility Very soluble[4][5]Data not explicitly found, but lower logP suggests high solubility.The high polarity of both isomers, indicated by negative logP values, results in good aqueous solubility.
Predicted pKa 15.28 (acidic NH)[4]Not foundThis predicted pKa likely refers to the dissociation of the pyrazole ring N-H proton. The basicity of the exocyclic amino group is the more pharmaceutically relevant pKa.

In-Depth Analysis of Isomeric Differences

Acidity and Basicity (pKa)

The pKa value is paramount as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For aminopyrazoles, the most relevant pKa is that of the conjugate acid (the protonated amino group), which reflects the amine's basicity.

  • 1H-Pyrazol-3-amine: The amino group at the 3-position is adjacent to the ring's pyridine-like nitrogen (N2). The proximity of this electron-withdrawing nitrogen atom is expected to decrease the electron density on the exocyclic amino group, making it less basic compared to a simple aniline.

  • 1H-Pyrazol-4-amine: The amino group at the 4-position is further removed from the influence of the ring nitrogens. This electronic isolation results in a higher electron density on the amino nitrogen, making 4-aminopyrazole a stronger base than its 3-amino counterpart.

This difference in basicity has profound implications. A higher pKa (stronger base) means the compound will be predominantly protonated (charged) at physiological pH (7.4), generally leading to higher aqueous solubility but lower passive membrane permeability.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an organic (n-octanol) and an aqueous phase, serving as a key indicator of its lipophilicity.[9]

  • The calculated logP value for 4-aminopyrazole (-1.1) is significantly lower than that of 3-aminopyrazole (-0.1), indicating it is substantially more hydrophilic.[3][7]

  • Causality: The position of the amino group at C-4 creates a more symmetrical distribution of polar groups. This separation of the two N-H protons of the amino group from the pyrazole ring nitrogens allows for more extensive and organized hydrogen bonding with water molecules, favoring partitioning into the aqueous phase. In the 3-amino isomer, the proximity of the amino group to the ring nitrogen atoms may lead to intramolecular interactions or steric hindrance that slightly reduces its interaction with water compared to the 4-amino isomer.

Melting Point and Crystal Structure

The melting point of a solid is determined by the strength of its intermolecular forces in the crystal lattice.[10] The significant difference in melting points between the 3-amino (33-39 °C) and 4-amino (75-84 °C) isomers points to distinct crystal packing arrangements.[8]

  • Hydrogen Bonding: Both isomers can act as hydrogen bond donors (amino and ring N-H) and acceptors (ring nitrogens). However, the 4-amino isomer's geometry may allow for the formation of a more stable and extensive three-dimensional hydrogen-bonding network. This superior packing efficiency requires more thermal energy to disrupt, resulting in a higher melting point.

  • Crystallographic Insights: While a detailed comparative crystallographic analysis is beyond this guide's scope, available data confirms the importance of hydrogen bonding in the solid state of aminopyrazoles.[11][12] Studies on 3-aminopyrazole complexes show its versatile coordination abilities through different nitrogen atoms, a factor that also influences crystal packing.[11][13] The determination of the single-crystal X-ray structure is the definitive method to understand these packing differences.

Experimental Protocols for Physicochemical Profiling

Accurate and reproducible experimental data is the cornerstone of drug development. The following section provides validated, step-by-step protocols for determining the key physicochemical properties discussed.

Protocol 1: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve.[14][15]

Causality: At the half-equivalence point of a titration of a weak base with a strong acid, the concentration of the base [B] is equal to the concentration of its conjugate acid [BH+]. At this point, the Henderson-Hasselbalch equation simplifies to pH = pKa.[16][17]

Methodology:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[14]

  • Sample Preparation: Prepare a ~1 mM solution of the aminopyrazole isomer in deionized water. To maintain constant ionic strength, add potassium chloride to a final concentration of 0.15 M.[14]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of bases.[14]

  • Titration: Place the solution in a jacketed beaker maintained at 25 °C on a magnetic stirrer. Immerse the calibrated pH electrode.

  • Titrate the solution by adding small, precise increments (e.g., 0.02 mL) of a standardized 0.1 M HCl solution.

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH at the point where half the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.[17]

Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare 1 mM Sample in 0.15 M KCl Calibrate->Prepare Purge Purge with N2 (Remove CO2) Prepare->Purge Titrate Titrate with 0.1 M HCl in small increments Purge->Titrate Record Record pH after each addition Titrate->Record Plot Plot pH vs. Volume HCl Record->Plot Equiv Identify Equivalence Point (steepest slope) Plot->Equiv HalfEquiv Find Half-Equivalence Volume Equiv->HalfEquiv pKa Determine pKa (pH at Half-Equivalence) HalfEquiv->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: LogP Determination by Shake-Flask Method

This is the "gold standard" method for logP determination, involving the direct measurement of a compound's concentration in two immiscible phases at equilibrium.[9][18]

Causality: The logP is the base-10 logarithm of the ratio of the solute's concentration in the organic phase (n-octanol) to its concentration in the aqueous phase (water or buffer) after the two phases have reached equilibrium.[9]

Methodology:

  • Phase Pre-saturation: Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Separate the layers.

  • Sample Preparation: Prepare a stock solution of the aminopyrazole isomer in the pre-saturated n-octanol. The final concentration should be low enough (< 0.01 M) to avoid self-association.

  • Partitioning: In a vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2 hours) to allow partitioning equilibrium to be reached.[19][20]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate logP using the formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).[9]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate Octanol and Aqueous Buffer Stock Prepare Stock Solution in saturated Octanol Saturate->Stock Mix Mix Octanol Stock with Aqueous Buffer Stock->Mix Equilibrate Shake to Equilibrate Mix->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Quantify Quantify Concentration in each phase (HPLC) Separate->Quantify Calculate Calculate LogP: log([Octanol]/[Aqueous]) Quantify->Calculate

Caption: Workflow for melting point determination via the capillary method.

Conclusion

The comparative analysis of 3-aminopyrazole and 4-aminopyrazole unequivocally demonstrates that the position of the amino group is a critical determinant of fundamental physicochemical properties. The 4-amino isomer is a more hydrophilic, higher-melting solid, and is predicted to be a stronger base than the 3-amino isomer. These differences in pKa, logP, and solid-state properties have profound consequences for drug design, influencing solubility, permeability, formulation strategies, and ultimately, bioavailability. A thorough experimental characterization of these properties, using the robust protocols outlined herein, is an indispensable step in the rational design and development of novel aminopyrazole-based therapeutics.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Available from: [Link]

  • University of Colorado Boulder. Experiment 1 - Melting Points. Available from: [Link]

  • Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

  • Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]

  • DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available from: [Link]

  • Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Available from: [Link]

  • PubChem - NIH. 1H-Pyrazol-3-amine, 5-methyl-. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • SSERC. Melting point determination. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.1: Melting Point Analysis. Available from: [Link]

  • Slideshare. solubility experimental methods.pptx. Available from: [Link]

  • JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. Available from: [Link]

  • PubChem - NIH. Pyrazol-3-ylamine. Available from: [Link]

  • PubChem - NIH. 1H-pyrazol-4-amine. Available from: [Link]

  • Kucheriv, O., et al. (2023). Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II). PubMed Central. Available from: [Link]

  • Chemsrc. 4-Amino-1H-pyrazole | CAS#:28466-26-4. Available from: [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • ResearchGate. Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-jN. Available from: [Link]

  • Oreate AI Blog. (2025). How to Determine Pka from Titration Curve. Available from: [Link]

  • PubChem - NIH. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • ResearchGate. Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. Available from: [Link]

  • PubChem - NIH. 1-methyl-1H-pyrazol-4-amine. Available from: [Link]

  • ResearchGate. (PDF) Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN )bis(3-aminopyrazole-κN )bis(nitrato-κO)copper(II). Available from: [Link]

  • PMC - NIH. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

  • Home Sunshine Pharma. 3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory. Available from: [Link]

  • ACS Publications. Structure determination of the N-methyl isomers of 5-amino-3,4-dicyanopyrazole and certain related pyrazolo[3,4-d]pyrimidines. Available from: [Link]

  • ResearchGate. X-Ray crystallographic structure of 22c. Available from: [Link]

  • ResearchGate. Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. Available from: [Link]

  • ResearchGate. Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Available from: [Link]

  • ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and responsible disposal of surplus materials and waste. This guide provides an in-depth, procedural framework for the proper disposal of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes established principles for handling analogous chemical structures, including pyrazole derivatives and nitrile compounds, to offer a robust and reliable disposal strategy.

Understanding the Compound: A Foundation for Safe Handling

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is a heterocyclic compound featuring several key functional groups that inform its potential hazards and, consequently, its disposal protocol. The presence of a pyrazole ring, a pyridine moiety, an amino group, and a carbonitrile (-CN) group suggests that the compound should be handled with care.

  • Nitrile Compounds: The carbonitrile group is of particular note. While the toxicity of nitriles can vary significantly, some can release hydrogen cyanide gas under acidic conditions. Therefore, it is imperative to avoid contact with strong acids. General guidelines for nitrile compounds recommend treating them as potentially toxic.

  • Pyrazole Derivatives: Pyrazole-based compounds are widely used in pharmaceuticals and agrochemicals due to their biological activity.[1][2][3][4] While many are safe, some can be hazardous, necessitating careful handling and disposal.

  • Amino and Pyridine Groups: These nitrogen-containing heterocyclic components are common in organic chemistry and generally require standard chemical handling precautions.

Given these structural features, it is prudent to treat 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile as a potentially hazardous substance. The following hazard classifications, based on similar compounds, should be considered as a precautionary measure.[5][6]

Hazard ClassPrecautionary Statement
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation May cause skin irritation.
Eye Irritation May cause serious eye irritation.
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is a multi-step process that begins with waste segregation and culminates in transfer to a certified hazardous waste facility. This workflow is designed to be a self-validating system, ensuring that each step is conducted with the highest regard for safety and regulatory compliance.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management. All waste streams containing 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile must be clearly labeled and kept separate from other laboratory waste.

  • Solid Waste: This includes any unused or expired pure compound, as well as contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper.

  • Liquid Waste: Solutions containing the compound, including reaction mixtures and analytical samples, should be collected in a designated, sealed, and clearly labeled container.

  • Sharps Waste: Needles, syringes, or broken glassware contaminated with the compound must be placed in a puncture-proof sharps container.

Step 2: Containerization and Labeling

Proper containerization and labeling are critical for preventing accidental exposure and ensuring compliant disposal.

  • Select Appropriate Containers:

    • Solids: Use wide-mouthed, screw-cap plastic or glass containers that can be securely sealed.

    • Liquids: Use chemically resistant, leak-proof containers (e.g., high-density polyethylene or glass) with a secure screw cap. Ensure the container material is compatible with any solvents present in the waste.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Toxic," "Irritant")

    • Your name and laboratory contact information

Step 3: Storage Prior to Disposal

Accumulated waste must be stored safely pending collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure containers are stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Do not store incompatible waste types together. Specifically, keep nitrile-containing waste away from strong acids.

Step 4: Disposal Procedures

The final disposal of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile must be conducted in accordance with local, state, and federal regulations. For research and development facilities, this typically involves one of the following methods managed by a professional hazardous waste service.[7][8]

  • Incineration: This is the most common and recommended method for organic chemical waste.[8] High-temperature incineration in a licensed facility ensures the complete destruction of the compound. The incinerator must be equipped with appropriate scrubbers to neutralize any harmful combustion byproducts, such as oxides of nitrogen.

  • Landfill: In some cases, and only if permitted by regulations, chemically treated and stabilized waste may be disposed of in a designated hazardous waste landfill. This is generally a less preferred option for organic compounds.

Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Emergency Procedures: Handling Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.

For Small Spills (milligram to gram scale):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Clean the Spill: Carefully sweep the absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate the Area: Ensure the area is well-ventilated.

For Large Spills:

  • Evacuate the Area: Immediately evacuate all personnel from the affected area.

  • Isolate the Area: Close the doors to the laboratory and prevent re-entry.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Provide them with as much information as possible about the spilled material.

  • Do Not Attempt to Clean a Large Spill Yourself unless you are trained and equipped to do so.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Interim Storage cluster_3 Final Disposal Start Generation of Waste (Solid, Liquid, Sharps) Segregate Segregate by Waste Type Start->Segregate Containerize Use Appropriate Sealed Containers Segregate->Containerize Label Label with 'Hazardous Waste' & Chemical Details Containerize->Label Store Store in Designated, Secure, Ventilated Area with Secondary Containment Label->Store EHS Contact EHS for Waste Pickup Store->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Disposal workflow for 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile.

References

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. (2020).
  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2023). MDPI. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). PubMed. [Link]

  • NITRILES. CDC Stacks. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIC. [Link]

  • Nitriles Waste Compatibility. CP Lab Safety. [Link]

  • Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed. [Link]

  • 5-Amino-1-(p-tolyl)pyrazole-4-carbonitrile SDS. SDS Manager. [Link]

  • Method for recycling nitrile rubber.
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). NIH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.